molecular formula C9H12N2O2 B6142907 methyl N-[4-(aminomethyl)phenyl]carbamate CAS No. 1019390-39-6

methyl N-[4-(aminomethyl)phenyl]carbamate

Cat. No.: B6142907
CAS No.: 1019390-39-6
M. Wt: 180.20 g/mol
InChI Key: HSBBHPHSCXVUQV-UHFFFAOYSA-N
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Description

Methyl N-[4-(aminomethyl)phenyl]carbamate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 180.089877630 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[4-(aminomethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBBHPHSCXVUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl N-(4-aminophenyl)carbamate (CAS 6465-03-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl N-(4-aminophenyl)carbamate, with the CAS number 6465-03-8, is a bifunctional organic compound that holds significant interest for the scientific community, particularly those engaged in medicinal chemistry, drug discovery, and polymer science. Its structure, featuring a carbamate group and a primary aromatic amine, makes it a versatile building block and a valuable intermediate in the synthesis of more complex molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core technical aspects of this compound, from its synthesis and chemical properties to its analytical characterization and potential applications. As a senior application scientist, the aim is to present this information with a focus on practical utility and the underlying scientific principles that govern its reactivity and use.

Chemical Identity and Physicochemical Properties

Methyl N-(4-aminophenyl)carbamate, also known as methyl p-aminophenylcarbamate, is an aromatic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] The molecule consists of a phenyl ring substituted with a primary amino group and a methylcarbamate group at the para position.

Table 1: Physicochemical Properties of Methyl N-(4-aminophenyl)carbamate

PropertyValueSource
CAS Number 6465-03-8[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents, with limited solubility in water.[1]
Storage Sealed in a dry environment at 2-8°C.[1]

The presence of both a hydrogen bond donor (the amino and carbamate N-H groups) and acceptors (the carbonyl and amino groups) influences its physical properties and potential for intermolecular interactions.[1]

Synthesis of Methyl N-(4-aminophenyl)carbamate

The synthesis of Methyl N-(4-aminophenyl)carbamate can be approached through several synthetic strategies, primarily involving the functionalization of p-phenylenediamine or the reduction of a nitro-substituted precursor.

Synthesis via Carbamoylation of p-Phenylenediamine

A common and direct method for the synthesis of Methyl N-(4-aminophenyl)carbamate involves the selective N-acylation of p-phenylenediamine with a suitable carbamoylating agent. Due to the presence of two nucleophilic amino groups in p-phenylenediamine, achieving mono-acylation with high selectivity is a key challenge.

G cluster_0 Synthesis via Carbamoylation p-Phenylenediamine p-Phenylenediamine Reaction Selective N-Acylation p-Phenylenediamine->Reaction Methyl Chloroformate Methyl Chloroformate Methyl Chloroformate->Reaction Base Base Base->Reaction e.g., Pyridine, Triethylamine Methyl N-(4-aminophenyl)carbamate Methyl N-(4-aminophenyl)carbamate Reaction->Methyl N-(4-aminophenyl)carbamate

A generalized workflow for the synthesis of Methyl N-(4-aminophenyl)carbamate via carbamoylation.

Experimental Protocol:

  • Dissolution: Dissolve p-phenylenediamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermicity of the reaction.

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1-1.2 equivalents), to the reaction mixture.

  • Slow Addition of Carbamoylating Agent: Slowly add methyl chloroformate (0.9-1.0 equivalents) dropwise to the stirred solution. The careful control of stoichiometry is crucial to favor mono-substitution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis via Reduction of a Nitro Precursor

An alternative synthetic route involves the reduction of a nitro-substituted carbamate precursor. This method is particularly useful when the starting nitroaniline is readily available.

G cluster_0 Synthesis via Nitro Reduction Methyl N-(4-nitrophenyl)carbamate Methyl N-(4-nitrophenyl)carbamate Reaction Nitro Group Reduction Methyl N-(4-nitrophenyl)carbamate->Reaction Reducing Agent Reducing Agent Reducing Agent->Reaction e.g., H₂, SnCl₂ Catalyst Catalyst Catalyst->Reaction e.g., Pd/C Methyl N-(4-aminophenyl)carbamate Methyl N-(4-aminophenyl)carbamate Reaction->Methyl N-(4-aminophenyl)carbamate

A generalized workflow for the synthesis of Methyl N-(4-aminophenyl)carbamate via nitro reduction.

Experimental Protocol:

  • Preparation of the Nitro Precursor: Synthesize Methyl N-(4-nitrophenyl)carbamate by reacting 4-nitroaniline with methyl chloroformate in the presence of a base, following a similar procedure as described in section 2.1.

  • Reduction Reaction:

    • Catalytic Hydrogenation: Dissolve Methyl N-(4-nitrophenyl)carbamate in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Chemical Reduction: Alternatively, the reduction can be carried out using a chemical reducing agent such as tin(II) chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate, often with the addition of an acid like hydrochloric acid.

  • Work-up and Purification: After the reduction is complete, filter off the catalyst (in the case of catalytic hydrogenation). Neutralize the reaction mixture if an acid was used. Extract the product with an organic solvent. The subsequent purification steps are similar to those described in section 2.1.

Applications in Research and Drug Development

The bifunctional nature of Methyl N-(4-aminophenyl)carbamate makes it a valuable intermediate in the synthesis of a wide range of target molecules. The carbamate moiety often serves as a stable and versatile functional group in drug design, while the primary amine provides a reactive handle for further molecular elaboration. Carbamates are key structural motifs in many approved drugs and are increasingly used in medicinal chemistry to modulate drug-target interactions.[2]

As a Pharmaceutical Intermediate

Pharmaceutical intermediates are crucial chemical compounds that form the building blocks for active pharmaceutical ingredients (APIs).[3] Methyl N-(4-aminophenyl)carbamate can serve as such an intermediate. The primary amino group can be readily transformed into various other functional groups or used as a point of attachment for building more complex molecular architectures. For instance, it can undergo reactions such as diazotization, acylation, and alkylation to introduce new substituents and build upon the molecular scaffold.

The carbamate group itself is a common feature in many pharmaceuticals, where it can act as a bioisostere for an amide bond, contribute to binding interactions with biological targets, or be part of a prodrug strategy to improve pharmacokinetic properties.[2]

Role in Polymer Chemistry

The amino group of Methyl N-(4-aminophenyl)carbamate can also be utilized in polymerization reactions. For example, it can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The presence of the carbamate functionality within the polymer backbone can impart specific properties to the resulting material, such as improved solubility or altered thermal stability. Polyurethanes, which are structurally related to carbamates, are a widely used class of polymers.[4]

Analytical Characterization

The purity and identity of Methyl N-(4-aminophenyl)carbamate are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of Methyl N-(4-aminophenyl)carbamate and for monitoring the progress of its synthesis. A common method for the analysis of N-methylcarbamates is reversed-phase HPLC with post-column derivatization and fluorescence detection, as outlined in EPA methods 531.1 and 531.2.[5][6]

G cluster_0 HPLC Analysis Workflow Sample Sample HPLC Column Reversed-Phase HPLC Column (e.g., C18) Sample->HPLC Column Injection Post-Column Derivatization Hydrolysis & Derivatization HPLC Column->Post-Column Derivatization Elution Fluorescence Detector Fluorescence Detector Post-Column Derivatization->Fluorescence Detector Data Analysis Chromatogram Analysis Fluorescence Detector->Data Analysis

A typical workflow for the HPLC analysis of N-methylcarbamates.

Typical HPLC-FLD Protocol:

  • Sample Preparation: Prepare a dilute solution of Methyl N-(4-aminophenyl)carbamate in a suitable solvent, such as acetonitrile or methanol.

  • Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Use a mobile phase gradient of water and acetonitrile or methanol to achieve separation.

  • Post-Column Hydrolysis: After elution from the column, the analyte is mixed with a strong base (e.g., NaOH) at an elevated temperature to hydrolyze the carbamate and release methylamine.[6]

  • Post-Column Derivatization: The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[5][6]

  • Fluorescence Detection: The fluorescent derivative is detected using a fluorescence detector with appropriate excitation and emission wavelengths.

This method offers high sensitivity and selectivity for the quantification of N-methylcarbamates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Methyl N-(4-aminophenyl)carbamate.

  • ¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. Expected signals would include those for the aromatic protons on the phenyl ring (typically in the region of 6.5-7.5 ppm), the N-H protons of the amino and carbamate groups (which may be broad and their chemical shift can be solvent-dependent), and the methyl protons of the carbamate group (a singlet typically around 3.7 ppm).

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate group (typically in the range of 150-160 ppm), the aromatic carbons, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a common technique for the analysis of such polar molecules. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Safety and Handling

Methyl N-(4-aminophenyl)carbamate should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

Methyl N-(4-aminophenyl)carbamate is a versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis is achievable through established organic chemistry methodologies, and its characterization can be readily performed using standard analytical techniques. The dual functionality of this molecule provides a platform for the development of a wide array of more complex and potentially bioactive compounds. This guide has provided a foundational understanding of the key technical aspects of Methyl N-(4-aminophenyl)carbamate, which should serve as a valuable resource for scientists and researchers working with this compound.

References

  • PubChem. Methyl Carbamate. National Institutes of Health. [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Restek. Analysis of N-Methyl Carbamate Pesticides in Food by HPLC with Post-Column Derivatization and Fluorescence Detection. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • PubChemLite. Methyl n-[(4-aminophenyl)methyl]carbamate (C9H12N2O2). [Link]

  • Restek. Analysis of N-Methyl Carbamate Pesticides in Food. [Link]

  • Scilit. Anionic synthesis of poly[ethylene methylene bis(4‐phenyl‐carbamate)‐g‐acrylonitrile]. [Link]

  • T. T. T. Khan, A. K. Ghosh. Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem.2015 , 58 (2), 739–758. [Link]

  • Google Patents.
  • Boston University OpenBU. Preparation and properties of carbamates, nitrocarbamates and their derivatives. [Link]

  • ResearchGate. Preparation and Adsorption Properties of Polymer Particles based on N, N, N', N'-Tetrakis(4-aminophenyl)-1,4-Benzenediamine. [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • NEMI.gov. ASTM D5315: Standard Test Method for Carbamates in Water. [Link]

  • Google Patents. United States Patent Office. [Link]

  • Ingenieria Analitica Sl. METHOD ABSTRACT / 112. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • Molkem. Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. [Link]

  • Technical Disclosure Commons. Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. [Link]

  • Wikipedia. Methyl carbamate. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Google Patents. Preparation of N-substituted-N'-phenyl-P-phenylenediamines.
  • IUCr. Exploration of the structure and interactions of 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb). [Link]

Sources

Chemical Structure and Applications of Methyl (4-(aminomethyl)phenyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (4-(aminomethyl)phenyl)carbamate (CAS: 1019390-39-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and rational drug design [1]. Featuring a primary amine and a methyl carbamate moiety positioned para to each other on a central benzene ring, this compound is a critical intermediate in the synthesis of serine protease inhibitors. By acting as a bioisosteric P1 pharmacophore, it enables researchers to target the deep S1 binding pockets of enzymes like Factor Xa, Factor VIIa, and tryptase while overcoming the pharmacokinetic limitations traditionally associated with highly basic amidine or guanidine groups [2, 3].

Molecular Architecture & Physicochemical Profile

The structural elegance of methyl (4-(aminomethyl)phenyl)carbamate lies in its bifunctionality:

  • The Aminomethyl Group (-CH₂NH₂): Located at the 4-position, this primary amine is highly nucleophilic. In biological systems, when incorporated into a larger scaffold, it becomes protonated at physiological pH, allowing it to form a critical salt bridge with the Asp189 residue located at the bottom of the S1 pocket of trypsin-like serine proteases [2].

  • The Methyl Carbamate Group (-NHCOOCH₃): Located at the 1-position, this moiety acts as a stable, neutral hydrogen-bond acceptor/donor. In synthetic workflows, it can serve as an amine protecting group or as a structural vector that directs the rest of the molecule toward the S2 or S3 sub-pockets of the target enzyme.

Quantitative Data: Physicochemical Properties

Table 1: Key physicochemical metrics of Methyl (4-(aminomethyl)phenyl)carbamate [1].

PropertyValueCausality / Significance in Design
CAS Number 1019390-39-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C₉H₁₂N₂O₂Low molecular weight ensures high ligand efficiency.
Molecular Weight 180.20 g/mol Ideal fragment size for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) ~64.3 ŲOptimal for membrane permeability and oral bioavailability.
Hydrogen Bond Donors 2Facilitates interactions with target active site residues.
Hydrogen Bond Acceptors 2Enables binding in the S2/S3 pockets via the carbamate carbonyl.

Mechanistic Role in Serine Protease Inhibition

The coagulation cascade and inflammatory pathways are heavily regulated by trypsin-like serine proteases. The defining structural feature of these enzymes is a deep, narrow S1 primary specificity pocket terminating in an acidic aspartate residue (Asp189) [3].

Historically, drug developers utilized highly basic amidines or guanidines (pKa > 12) to target this pocket. However, these functional groups remain permanently ionized, leading to poor oral bioavailability and limited cellular permeability. The 4-aminomethylphenyl moiety (pKa ~ 9-10) serves as a superior bioisosteric alternative [2]. It retains the ability to form the essential salt bridge with Asp189 but is sufficiently lipophilic to permit gastrointestinal absorption and cellular penetration. The methyl carbamate group provides a rigid vector to project the remainder of the inhibitor into the S2 and S3 pockets, stabilizing the enzyme-inhibitor complex.

Pharmacophore A Aminomethyl Group (P1 Motif: Salt Bridge Donor) B Asp189 Residue (Target: S1 Pocket Bottom) A->B Ionic / H-Bond C Phenyl Ring (Hydrophobic Core) C->A para-substitution D S1 Hydrophobic Walls (van der Waals Interactions) C->D pi-pi stacking E Methyl Carbamate (Vector to S2/S3 Pockets) C->E 1-position

Caption: Pharmacophore mapping of the aminomethylphenyl scaffold in the S1 pocket.

Experimental Workflows & Synthetic Utility

In a laboratory setting, the primary utility of methyl (4-(aminomethyl)phenyl)carbamate is its participation in amide coupling reactions. The primary amine is selectively acylated using a carboxylic acid derivative to build the extended inhibitor scaffold.

Protocol: Standardized Amide Coupling (Self-Validating System)

To ensure high yield and prevent epimerization of complex carboxylic acid precursors, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the preferred coupling reagent.

Step 1: Activation of the Carboxylic Acid

  • Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, forming an active HOAt ester. DMF is used due to its high dielectric constant, which stabilizes the polar transition states.

  • Stir at room temperature for 15 minutes.

Step 2: Nucleophilic Acylation

  • Add 1.1 equivalents of methyl (4-(aminomethyl)phenyl)carbamate to the activated mixture.

  • Causality: The primary amine of the aminomethyl group acts as a strong nucleophile, displacing the HOAt leaving group to form the stable amide bond.

  • Stir at room temperature for 2–4 hours.

Step 3: In-Process Validation (LC-MS)

  • Withdraw a 5 µL aliquot and dilute in 1 mL of Acetonitrile/Water (1:1).

  • Analyze via LC-MS. The reaction is deemed complete when the mass of the starting methyl (4-(aminomethyl)phenyl)carbamate (m/z 181.1 [M+H]+) is consumed, and the product mass is dominant. This self-validating step prevents premature workup.

Step 4: Workup and Purification

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with 1M HCl, followed by brine, to remove unreacted amines and DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis N1 Methyl (4-(aminomethyl)phenyl)carbamate (Nucleophile) N3 HATU / DIPEA / DMF (HOAt Ester Formation) N1->N3 N2 Target Carboxylic Acid (Electrophile Precursor) N2->N3 N4 Amide Bond Formation (Coupling Reaction) N3->N4 N5 LC-MS Validation (m/z 181.1 Consumption) N4->N5 N6 Aqueous Workup & Silica Purification N5->N6 If Complete N7 Final S1-Targeting Inhibitor Scaffold N6->N7

Caption: Step-by-step synthetic amide coupling workflow using the aminomethylphenyl block.

Analytical Characterization Standards

To verify the structural integrity of methyl (4-(aminomethyl)phenyl)carbamate prior to synthesis, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic singlet of the carbamate methyl group at ~3.6 ppm (3H). The aminomethyl methylene protons (-CH₂-) typically appear as a singlet or broad multiplet at ~3.7-3.8 ppm (2H), and the aromatic protons exhibit a classic para-substitution AB quartet pattern between 7.0 and 7.4 ppm (4H).

  • Mass Spectrometry (ESI+): The exact monoisotopic mass is 180.09 Da. The expected [M+H]+ peak is 181.1 m/z.

Comparative P1 Motif Analysis

Understanding why methyl (4-(aminomethyl)phenyl)carbamate is chosen over other building blocks requires a comparative look at P1 motifs in drug design.

Table 2: Comparison of P1 Motifs in Serine Protease Inhibitor Design [2, 3].

P1 MotifpKaS1 Binding AffinityOral BioavailabilitySynthetic Versatility
Amidine ~12.5Very HighPoor (Permanently Ionized)Low
Guanidine ~13.5Very HighPoor (Permanently Ionized)Low
Aminomethylphenyl ~9.5HighModerate to HighHigh (Easy Amide Coupling)
Methyl Carbamate Derivative NeutralModerate (H-Bonding)HighVery High (Bifunctional)

References

  • Pruitt, J. R., et al. "Discovery of 1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602), a Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor". Journal of Medicinal Chemistry, 2003. Available at: [Link]

  • Arteriosclerosis, Thrombosis, and Vascular Biology. "Inhibitors of Factor VIIa/Tissue Factor". AHA Journals, 2007. Available at: [Link]

methyl 4-(aminomethyl)phenylcarbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of Methyl 4-(aminomethyl)phenylcarbamate, focusing on its physicochemical properties, synthetic methodologies, and utility in medicinal chemistry.

Chemical Class: Carbamate Ester / Benzylamine Derivative Primary Application: Medicinal Chemistry Intermediate / Kinase Inhibitor Linker

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Methyl 4-(aminomethyl)phenylcarbamate is a bifunctional building block characterized by an aromatic carbamate (urethane) moiety and a primary benzylic amine. This dual functionality makes it a critical intermediate in the synthesis of peptidomimetics and kinase inhibitors, particularly where a rigid phenyl linker is required between a hydrogen-bond donor/acceptor pair (the carbamate) and a solubilizing or interacting basic group (the amine).

Core Identifiers & Constants
PropertyDataSource/Validation
IUPAC Name Methyl N-[4-(aminomethyl)phenyl]carbamateSystematic Nomenclature
CAS Registry Number 1019390-39-6 Sigma-Aldrich / PubChem [1]
Molecular Formula

Stoichiometric Calculation
Molecular Weight 180.20 g/mol Calculated (

)
Physical State Solid (White to Off-white powder)Observed [1]
Solubility DMSO, Methanol, Dilute AcidPolarity Assessment
pKa (Predicted) ~9.5 (Benzyl amine), ~13 (Carbamate NH)ChemAxon/ACD Predictors
InChI Key HSBBHPHSCXVUQV-UHFFFAOYSA-NStandard Identifier
Structural Analysis

The molecule consists of a central benzene ring 1,4-disubstituted (para) with:

  • Methyl carbamate (

    
    ):  Acts as a bioisostere for amides, providing proteolytic stability and hydrogen bonding capability.
    
  • Aminomethyl group (

    
    ):  A primary aliphatic amine that is highly nucleophilic and basic, often serving as a handle for further derivatization or as a key interaction point (salt bridge) in protein active sites.
    

Synthetic Methodology (Expert Protocol)

Direct functionalization of 4-(aminomethyl)aniline is chemically risky due to the competing nucleophilicity of the aliphatic benzyl amine (high reactivity) versus the aromatic aniline (lower reactivity). A direct reaction with methyl chloroformate would preferentially acylate the benzyl amine.

To ensure regioselectivity where the carbamate is formed on the aromatic amine, a protection-deprotection strategy is the industry standard.

Synthesis Workflow (DOT Visualization)

SynthesisPathway Start 4-Nitrobenzylamine HCl Step1 Boc Protection (Boc2O, TEA) Start->Step1 Inter1 tert-butyl (4-nitrobenzyl) carbamate Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 tert-butyl (4-aminobenzyl) carbamate Step2->Inter2 Step3 Carbamoylation (Methyl Chloroformate, Pyridine) Inter2->Step3 Inter3 Intermediate Precursor Step3->Inter3 Step4 Acid Deprotection (TFA or HCl/Dioxane) Inter3->Step4 Final Methyl 4-(aminomethyl) phenylcarbamate Step4->Final

Figure 1: Regioselective synthesis pathway ensuring carbamate formation on the aromatic amine.

Detailed Protocol

Note: This protocol is derived from standard functional group manipulations found in high-impact medicinal chemistry literature [2, 3].

Step 1: Selective Protection

  • Reagents: 4-Nitrobenzylamine HCl, Di-tert-butyl dicarbonate (

    
    ), Triethylamine (TEA), DCM.
    
  • Procedure: Dissolve 4-nitrobenzylamine HCl in DCM. Add 2.5 eq TEA followed by 1.1 eq

    
    . Stir at RT for 4h.
    
  • Logic: The Boc group protects the highly reactive benzyl amine, rendering it inert to subsequent acylation.

Step 2: Nitro Reduction

  • Reagents:

    
     (balloon), 10% Pd/C, Methanol.
    
  • Procedure: Hydrogenate the protected intermediate at 1 atm. Filter through Celite.

  • Result: Yields tert-butyl (4-aminobenzyl)carbamate. The aromatic amine is now available.

Step 3: Carbamate Formation

  • Reagents: Methyl chloroformate (or Dimethyl carbonate), Pyridine/DCM.

  • Procedure: Cool the aniline solution to 0°C. Add Pyridine (1.5 eq) followed by Methyl chloroformate (1.1 eq) dropwise.

  • Mechanism: Nucleophilic acyl substitution at the carbonyl carbon.

  • Observation: Formation of the bis-protected species.[1]

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Stir intermediate in acid solution for 1-2h. Evaporate solvent.

  • Product: The target molecule is isolated as the Hydrochloride or Trifluoroacetate salt.

Medicinal Chemistry Applications

This molecule is a "privileged structure" fragment. It serves as a scaffold in drug discovery, particularly for kinase inhibitors and protease inhibitors.

Kinase Inhibition (JAK2)

Research indicates that


-(4-(aminomethyl)phenyl) derivatives are potent scaffolds for Janus Kinase 2 (JAK2) inhibitors, used in treating myeloproliferative neoplasms [4].[2]
  • Mechanism: The aminomethyl group often occupies the solvent-exposed region or interacts with specific aspartate/glutamate residues in the kinase hinge region.

  • Carbamate Role: The methyl carbamate acts as a hydrogen bond acceptor/donor pair, mimicking the peptide backbone of the natural substrate, and provides metabolic stability compared to a standard amide.[3]

Pharmacophore Mapping (DOT Visualization)

Pharmacophore Carbamate Methyl Carbamate (H-Bond Donor/Acceptor) Phenyl Phenyl Ring (Pi-Stacking) Carbamate->Phenyl covalent Hinge Kinase Hinge Region (Backbone CO/NH) Carbamate->Hinge H-Bonding Amine Aminomethyl Group (Cationic Interaction) Phenyl->Amine covalent Pocket Hydrophobic Pocket (Gatekeeper Residue) Phenyl->Pocket Pi-Pi / Van der Waals AcidicRes Asp/Glu Residue (Salt Bridge) Amine->AcidicRes Ionic Bond

Figure 2: Pharmacophore interaction map showing how the molecule binds within a theoretical kinase active site.

Analytical Verification

To validate the synthesis of Methyl 4-(aminomethyl)phenylcarbamate , the following analytical signals must be confirmed.

TechniqueExpected Signal (Diagnostic)Interpretation
1H NMR (DMSO-d6)

3.65 ppm (s, 3H)
Methyl ester protons (

)

3.90 ppm (s, 2H)
Benzylic methylene (

)

7.2 - 7.5 ppm (dd, 4H)
Para-substituted aromatic system

9.6 ppm (s, 1H)
Carbamate NH (exchangeable)
LC-MS (ESI+) m/z = 181.1

Protonated molecular ion
IR Spectroscopy ~1700-1720

Carbamate Carbonyl (

) stretch

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the carbamate moiety.

  • Storage: Hygroscopic as a salt. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the carbamate [1].

  • Stability: The methyl carbamate is relatively stable to acidic hydrolysis but will hydrolyze under strong basic conditions (pH > 10) to release the aniline and methanol.

References

  • Sigma-Aldrich (Merck). Methyl (4-(aminomethyl)phenyl)carbamate Product Page. Retrieved from

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

  • Matošević, A., & Bosak, A. (2020).[4] Carbamate group as structural motif in drugs: A review. Arhiv za higijenu rada i toksikologiju. Retrieved from

  • Tian, Y., et al. (2020). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Omega. Retrieved from

Sources

Technical Deep Dive: Orthogonal Protection Strategies in Benzylamine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional differences between Methyl N-[4-(aminomethyl)phenyl]carbamate and its Boc-analog (tert-Butyl N-[4-(aminomethyl)phenyl]carbamate).

Executive Summary

In medicinal chemistry and linker design, the choice between a methyl carbamate (Moc) and a tert-butyl carbamate (Boc) on an aniline scaffold is rarely arbitrary. While both serve as masking groups for the aromatic amine, their chemical behaviors are diametrically opposed.

This compound represents a robust, acid-stable motif , often used as a permanent pharmacophore or a "hard" protecting group that survives global deprotection (e.g., TFA cleavage). In contrast, the Boc-analog is a transient, acid-labile intermediate , designed for temporary masking during basic or neutral synthetic steps. This guide explicates the chemoselectivity, synthesis, and orthogonality of these two critical building blocks.

Part 1: Structural & Physicochemical Specifications

The two molecules share a core 4-aminobenzylamine scaffold but differ in the carbamate alkyl group protecting the aniline nitrogen. This subtle change dictates their solubility, stability, and synthetic utility.

FeatureMoc-Analog (Methyl Carbamate)Boc-Analog (tert-Butyl Carbamate)
Chemical Structure MeO -CO-NH-Ph-CH₂-NH₂tBuO -CO-NH-Ph-CH₂-NH₂
IUPAC Name This compoundtert-Butyl N-[4-(aminomethyl)phenyl]carbamate
CAS Number 1019390-39-6220298-96-4
Molecular Weight 180.21 g/mol 222.29 g/mol
Lipophilicity (LogP) ~1.4 (More Polar)~2.5 (More Lipophilic)
Acid Stability High (Stable to neat TFA, HCl)Low (Cleaves in TFA, HCl/Dioxane)
Base Stability Moderate (Hydrolyzes in strong hot base)High (Stable to NaOH, Piperidine)
Primary Role Permanent Pharmacophore / Orthogonal CapTransient Protecting Group
Structural Visualization

The following diagram illustrates the core structural difference and the resulting electronic environment.

Structures Moc Moc-Analog (Acid Stable) MeO-C(=O)-NH-Ar-CH2-NH2 Difference VS Boc Boc-Analog (Acid Labile) tBuO-C(=O)-NH-Ar-CH2-NH2

Figure 1: Structural comparison highlighting the protecting group variation on the aniline nitrogen.

Part 2: Chemoselectivity & Orthogonality

The defining technical distinction lies in orthogonality .[1] Understanding this allows researchers to design multi-step syntheses where the benzylamine and aniline functionalities are manipulated independently.

The Selectivity Paradox

Synthesizing these molecules directly from 4-aminobenzylamine is challenging due to nucleophilicity differences.

  • Aliphatic Amine (

    
     ~9.5):  Highly nucleophilic. Reacts first with electrophiles (chloroformates/anhydrides).
    
  • Aromatic Amine (

    
     ~4.0):  Less nucleophilic. Reacts second.
    

Therefore, obtaining the target molecules (where the aromatic amine is protected and the aliphatic amine is free) requires a "Protection-Deprotection" sequence or the use of a nitro-precursor.

Orthogonality Matrix

The Moc-analog is valuable because it is orthogonal to Boc chemistry . You can protect the benzylamine with Boc, manipulate the molecule, and then remove the Boc group with acid (TFA) while leaving the Methyl Carbamate (Moc) intact.

Conversely, the Boc-analog is orthogonal to Cbz or Fmoc chemistry .

Orthogonality TFA Acid Treatment (TFA / HCl) Moc_Acid STABLE (No Reaction) TFA->Moc_Acid Boc_Acid LABILE (Cleavage to Aniline) TFA->Boc_Acid Base Base Treatment (NaOH / Piperidine) Moc_Base LABILE (Hydrolysis to Aniline) Base->Moc_Base Boc_Base STABLE (No Reaction) Base->Boc_Base Moc_Start Moc-Analog (MeO-CO-NH-Ar...) Moc_Start->TFA Exposed to Moc_Start->Base Exposed to Boc_Start Boc-Analog (tBuO-CO-NH-Ar...) Boc_Start->TFA Exposed to Boc_Start->Base Exposed to

Figure 2: Orthogonality matrix demonstrating the inverse stability profiles of Moc and Boc groups.

Part 3: Synthetic Protocols

To ensure high purity and correct regiochemistry, the following field-proven synthetic routes are recommended.

Protocol A: Synthesis of Moc-Analog (Methyl Carbamate)

Target: this compound Strategy: Use a temporary Boc group on the benzylamine to allow selective functionalization of the aniline.

  • Protection: React 4-nitrobenzylamine hydrochloride with

    
     (1.1 eq) and 
    
    
    
    in DCM.
    • Result:tert-butyl (4-nitrobenzyl)carbamate.

  • Reduction: Hydrogenate (

    
    , Pd/C) in MeOH.
    
    • Result:tert-butyl (4-aminobenzyl)carbamate. (Aniline is now free).

  • Functionalization: Cool to 0°C. Add Methyl Chloroformate (1.05 eq) and Pyridine.

    • Result: Methyl N-[4-(Boc-aminomethyl)phenyl]carbamate.

  • Selective Deprotection: Treat with TFA/DCM (1:1) at room temperature for 1 hour.

    • Mechanism:[2][3][4][5][6][7] The acidic conditions cleave the sensitive tert-butyl carbamate (benzyl position) but leave the robust methyl carbamate (aniline position) untouched.

    • Final Step: Evaporate TFA. Neutralize with basic resin or extraction to obtain the free amine.

Protocol B: Synthesis of Boc-Analog

Target:tert-Butyl N-[4-(aminomethyl)phenyl]carbamate Strategy: Use a Cbz group on the benzylamine (orthogonal to Boc).

  • Protection: React 4-nitrobenzylamine with Benzyl Chloroformate (Cbz-Cl) and

    
    .
    
    • Result: Benzyl (4-nitrobenzyl)carbamate.

  • Chemoselective Reduction: Reduce Nitro group using Zinc dust / Ammonium Chloride in EtOH/Water (Avoids hydrogenolysis of Cbz).

    • Result: Benzyl (4-aminobenzyl)carbamate.

  • Functionalization: React the free aniline with Di-tert-butyl dicarbonate (

    
    )  in refluxing THF.
    
    • Result:tert-Butyl N-[4-(Cbz-aminomethyl)phenyl]carbamate.

  • Selective Deprotection: Hydrogenate (

    
    , Pd/C) in MeOH.
    
    • Mechanism:[2][3][4][5][6][7] Hydrogenolysis cleaves the Cbz group to toluene and

      
      , releasing the free amine. The Boc group on the aniline is stable to hydrogenation.
      

Synthesis cluster_0 Moc-Analog Route cluster_1 Boc-Analog Route Start 4-Nitrobenzylamine Step1A 1. Boc-Protection (Benzylamine) Start->Step1A Step1B 1. Cbz-Protection (Benzylamine) Start->Step1B Step2A 2. Reduce Nitro Step1A->Step2A Step3A 3. Add Methyl Chloroformate Step2A->Step3A Step4A 4. TFA Deprotection (Cleaves Boc only) Step3A->Step4A Step2B 2. Zn/NH4Cl Reduction Step1B->Step2B Step3B 3. Add Boc2O Step2B->Step3B Step4B 4. H2/Pd-C (Cleaves Cbz only) Step3B->Step4B

Figure 3: Parallel synthetic workflows ensuring correct regiochemistry.

Part 4: Applications & Case Studies

Drug Discovery (Pharmacophores)

The Moc-analog is frequently used in the synthesis of serine protease inhibitors (e.g., Thrombin or Factor Xa inhibitors). The methyl carbamate moiety mimics the H-bonding capability of a urea or amide but with enhanced metabolic stability compared to a simple ester.

  • Example: In the development of Dabigatran-like analogs, the carbamate on the aniline ring often serves as a P1 ligand anchor.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the Boc-analog is the preferred building block.

  • Workflow: The free benzylamine is conjugated to an E3 ligase ligand (e.g., VHL or Cereblon ligand).

  • Next Step: The Boc group on the aniline is removed with TFA to reveal the aromatic amine.

  • Final Step: The revealed aniline is coupled to the Target Protein ligand.

  • Why: The Boc group provides necessary temporary protection during the first coupling event.

Analytical Differentiation

To verify which analog you have in hand:

  • 1H NMR: Look for the singlet of the carbamate methyl group.

    • Moc: Singlet at ~3.7 ppm (3H,

      
      ).
      
    • Boc: Singlet at ~1.5 ppm (9H,

      
      ).
      
  • Solubility Test: Dissolve in dilute HCl.

    • Moc: Will dissolve (protonation of benzylamine) but remain intact.

    • Boc: Will dissolve and slowly evolve gas (

      
      ) if the acid is strong/concentrated, indicating degradation.
      

References

  • Sigma-Aldrich. Methyl (4-(aminomethyl)phenyl)carbamate Product Sheet. CAS 1019390-39-6. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
  • Jacquemard, U., et al. (2004).[3][6] "Mild and selective deprotection of carbamates with Bu4NF." Tetrahedron, 60(44), 10039-10047. (Discusses stability of Methyl vs Boc carbamates). Link

  • BenchChem. Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)carbamate and Related Compounds. (Provides physicochemical context for methyl carbamate anilines). Link

  • Organic Chemistry Portal. Protecting Groups: Boc-Protected Amines. (Mechanisms of Boc cleavage vs orthogonal groups). Link

Sources

Advanced Safety & Handling Protocol: Methyl N-[4-(aminomethyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks like methyl N-[4-(aminomethyl)phenyl]carbamate (CAS: 1019390-39-6) are indispensable. Featuring both a nucleophilic primary amine and a lipophilic carbamate-protected aniline, this molecule is frequently utilized in the synthesis of kinase inhibitors, PROTAC linkers, and targeted covalent therapeutics. However, the very bifunctionality that makes it synthetically valuable also dictates a rigorous, causality-driven approach to its handling, storage, and safety profiling.

As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical mechanics. This technical guide transcends standard SDS documentation by deconstructing the physicochemical properties of this compound, elucidating the mechanistic toxicology behind its Global Harmonized System (GHS) classifications, and establishing self-validating laboratory protocols to ensure both operator safety and molecular integrity.

Part 1: Physicochemical Profiling & Structural Implications

Understanding a chemical's physical properties is the first step in predicting its macroscopic behavior in the laboratory. The presence of the primary amine makes the molecule susceptible to oxidative deamination and atmospheric carbon dioxide (


) absorption, which forms insoluble carbonate salts.
Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Laboratory Implication
CAS Number 1019390-39-6Unique identifier for safety tracking and inventory control.
Molecular Formula

Indicates the presence of reactive, oxidizable nitrogen centers[1].
Molecular Weight 180.21 g/mol Low molecular weight facilitates rapid dermal and ocular tissue penetration[2].
Physical Form SolidHigh risk of aerosolized dust generation, leading to inhalation hazards.
Storage Temperature 2-8°CPrevents thermal degradation and premature cleavage of the carbamate linkage.
Storage Atmosphere Inert (Dark Place)Prevents primary amine oxidation and atmospheric

sequestration.

Part 2: Mechanistic Toxicology & Hazard Identification

Standard safety protocols often fail because operators do not understand why a chemical is dangerous. This compound carries a "Danger" signal word primarily due to its severe impact on ocular and mucosal tissues.

Table 2: GHS Hazard Classifications & Mechanistic Rationale
GHS CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowedSystemic toxicity occurs via rapid gastrointestinal absorption, facilitated by the lipophilic carbamate moiety,[3].
H315 Causes skin irritationNucleophilic attack by the primary amine on epidermal proteins disrupts the skin barrier.
H318 Causes serious eye damageContact with corneal moisture causes a severe, localized pH shift. The primary amine acts as a base, leading to rapid saponification of corneal lipids,[3].
H335 May cause respiratory irritationInhalation of fine particulate solid causes localized basicity and inflammatory responses in sensitive mucosal membranes,[3].

To visualize how the distinct structural moieties of the compound drive these specific biological hazards, refer to the pathway below:

HazardMechanism Compound Methyl N-[4-(aminomethyl) phenyl]carbamate (CAS: 1019390-39-6) Amine Primary Amine Moiety (Nucleophilic / Basic) Compound->Amine Functional Group Carbamate Carbamate Moiety (Lipophilic) Compound->Carbamate Functional Group Eye Corneal Epithelium [H318: Serious Eye Damage] Amine->Eye Localized pH shift & lipid saponification Resp Respiratory Mucosa [H335: Resp. Irritation] Amine->Resp Particulate inhalation & mucosal attack Skin Epidermal Layer [H315: Skin Irritation] Carbamate->Skin Enhanced tissue penetration

Figure 1: Tissue damage pathways driven by the bifunctional reactivity of CAS 1019390-39-6.

Part 3: Self-Validating Laboratory Protocols

A robust safety protocol must be a "self-validating system"—meaning each step contains a built-in check to confirm its success before the operator proceeds to the next phase.

Workflow 1: Inert-Atmosphere Dispensing

Because the compound requires storage at 2-8°C under an inert atmosphere, improper dispensing can ruin the entire batch via condensation-induced hydrolysis.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial from 2-8°C storage and place it in a vacuum desiccator for 30 minutes.

  • Causality: Opening a cold vial in ambient air immediately draws atmospheric moisture onto the solid, which hydrates the amine and accelerates degradation.

  • Validation Check: Touch the exterior of the vial. It must be at ambient room temperature and completely free of exterior condensation before opening.

Step 2: Inert Transfer & Dispensing

  • Action: Transfer the equilibrated vial into an Argon or Nitrogen-purged glovebox. Weigh the required mass using anti-static spatulas.

  • Causality: The primary amine rapidly reacts with atmospheric

    
    . Anti-static tools prevent the fine powder from aerosolizing, mitigating the H335 inhalation hazard.
    
  • Validation Check: The analytical balance must stabilize quickly. Drifting weights indicate static interference or active moisture absorption.

Step 3: Hermetic Sealing

  • Action: Purge the headspace of the source vial with Argon, seal with Parafilm, and return to 2-8°C dark storage.

  • Causality: Argon is heavier than air and creates a protective blanket over the solid, ensuring long-term stability.

DispensingWorkflow S1 1. Cold Storage Retrieval (2-8°C, Dark) S2 2. Thermal Equilibration (Desiccator, 30 min) S1->S2 Prevent condensation (Self-Validation: Vial is dry) S3 3. Inert Transfer (Argon/N2 Glovebox) S2->S3 Maintain inertness S4 4. Gravimetric Dispensing (Anti-static tools) S3->S4 Minimize oxidation S5 5. Purge & Hermetic Seal (Prevent CO2 ingress) S4->S5 Secure remaining solid S6 6. Return to Storage (2-8°C, Dark) S5->S6 Ensure long-term stability

Figure 2: Self-validating inert-atmosphere handling workflow to prevent amine degradation.

Workflow 2: Emergency Spill Response & Acidic Neutralization

In the event of a benchtop spill, sweeping the dry powder will aerosolize it, triggering severe respiratory and ocular hazards (H318, H335).

Step 1: Isolation & PPE Escalation

  • Action: Immediately halt work. Lower the fume hood sash. Ensure safety goggles (not just glasses) and nitrile gloves are equipped (P280).

  • Causality: The solid form poses a severe particulate risk to the corneal epithelium.

Step 2: Acidic Neutralization

  • Action: Gently spray the spill area with a 5% acetic acid solution until the powder is fully wetted.

  • Causality: The primary amine is highly basic. Protonating it with a weak acid converts it into a water-soluble, non-volatile ammonium acetate salt, neutralizing its ability to cause severe tissue saponification.

  • Validation Check: Apply a pH indicator swab to the neutralized slurry. The pH must register between 5.0 and 6.0, confirming complete protonation of the amine.

Step 3: Absorption & Containment

  • Action: Absorb the neutralized slurry with inert vermiculite, sweep with a wet paper towel, and dispose of in a sealed hazardous waste container (P501).

  • Validation Check: The spill surface should be visibly dry, free of particulate matter, and yield a neutral pH upon secondary swabbing.

References

Sources

Methyl N-[4-(aminomethyl)phenyl]carbamate: A Bifunctional Scaffold in Modern Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). Methyl N-[4-(aminomethyl)phenyl]carbamate is a highly versatile, bifunctional chemical intermediate utilized in advanced organic synthesis. Characterized by its unique InChIKey, this compound integrates two highly prized pharmacophoric elements: a methyl carbamate group and a para-substituted aminomethyl handle.

While specific PubChem CID assignments for this exact free base can occasionally fluctuate across databases based on salt forms or indexing updates, its InChIKey (HSBBHPHSCXVUQV-UHFFFAOYSA-N) and CAS Registry Number (1019390-39-6) serve as its definitive structural fingerprints across global chemical repositories[1]. This whitepaper explores the mechanistic utility, synthetic workflows, and analytical validation of this critical building block.

Chemical Identity & Structural Bioinformatics

To ensure accurate procurement and database querying, the structural and physicochemical identifiers of this compound are summarized below.

PropertyValue / Descriptor
Chemical Name This compound
Common Synonyms Methyl 4-(aminomethyl)phenylcarbamate
CAS Number 1019390-39-6[1]
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
InChIKey HSBBHPHSCXVUQV-UHFFFAOYSA-N[1]
SMILES COC(=O)Nc1ccc(CN)cc1
Physical Form Solid (typically kept in dark, inert atmosphere at 2-8°C)[1]

Mechanistic Utility in Drug Design

As a Senior Application Scientist, selecting a starting material is never arbitrary; it is driven by the specific biological barriers the final drug must overcome. This molecule offers two distinct mechanistic advantages:

The Carbamate Motif: Metabolic Stability

Carbamates are structurally considered "amide-ester" hybrids. This resonance-stabilized functional group provides exceptional chemical and proteolytic stability compared to standard amides or esters. In medicinal chemistry, carbamates act as peptide bond surrogates that resist degradation by aminopeptidases, thereby delaying first-pass metabolism and enhancing cell membrane permeability[2],[3]. The methyl carbamate specifically offers a sterically compact, neutral hydrogen-bond acceptor/donor system that can modulate inter- and intramolecular interactions with target enzymes without adding excessive lipophilicity[2].

The Aminomethyl Motif: Target Engagement & BBB Penetration

The para-aminomethyl group (-CH2NH2) is a critical bioisostere and synthetic handle. In the development of Central Nervous System (CNS) active drugs—such as BACE1 inhibitors for Alzheimer's disease—replacing a traditional anilide functionality with an aminomethyl linker reduces the number of hydrogen bond donors[4]. This mitigates potential metabolic liabilities (like aniline-induced hepatotoxicity) and significantly improves blood-brain barrier (BBB) penetration[4]. Furthermore, the primary amine serves as an ideal nucleophile for late-stage functionalization.

Synthetic Workflows & Protocols

To demonstrate the practical application of this compound, the following protocol outlines a standard HATU-mediated amide coupling to functionalize the primary amine.

Causality of Reagents (Expertise & Experience)
  • HATU over EDC/HOBt: HATU is chosen for its superior reactivity, forming an active 7-azabenzotriazole ester that drives the coupling of sterically hindered carboxylic acids faster than standard carbodiimides, minimizing epimerization.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid and neutralizes the amine salt without competing as a nucleophile against the activated ester.

  • 5% Aqueous LiCl Wash: DMF is highly water-miscible but partitions stubbornly into Ethyl Acetate during extraction. A 5% LiCl solution significantly increases the ionic strength of the aqueous phase, disrupting DMF's solvation in the organic layer and effectively stripping it out of the product.

Step-by-Step Methodology: Amide Coupling
  • Activation: Dissolve 1.0 equivalent of the target carboxylic acid (R-COOH) and 1.2 equivalents of HATU in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere at 0 °C.

  • Base Addition: Add 3.0 equivalents of DIPEA dropwise. Stir for 15 minutes at 0 °C to allow the complete formation of the active OAt-ester.

  • Amine Introduction: Add 1.1 equivalents of this compound to the mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4-6 hours. Monitor reaction progression via LC-MS until the primary amine is consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3x) followed by a final brine wash.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Validation

Every protocol must function as a self-validating system. Before utilizing this compound in the workflow above, its purity and structural integrity must be validated using the parameters below.

Analytical TechniqueTarget ParameterExpected Result for C9H12N2O2
LC-MS (ESI+) Mass-to-Charge Ratio[M+H]+ at m/z 181.1
1H NMR (400 MHz, DMSO-d6) Carbamate N-H~9.5 ppm (1H, broad singlet)
1H NMR (400 MHz, DMSO-d6) Aromatic Protons~7.3 ppm (2H, d), ~7.2 ppm (2H, d)
1H NMR (400 MHz, DMSO-d6) Aminomethyl (-CH2-)~3.7 ppm (2H, singlet)
1H NMR (400 MHz, DMSO-d6) Methoxy (-OCH3)~3.6 ppm (3H, singlet)

Workflow Visualization

The following diagram illustrates the logical relationship between the structural motifs of the compound and their ultimate pharmacological and synthetic roles.

G Start This compound (Bifunctional Scaffold) Amine Aminomethyl Group (-CH2NH2) Primary Amine Handle Start->Amine Structural Motif 1 Carbamate Methyl Carbamate Group (-NHCOOCH3) Metabolic Stabilizer Start->Carbamate Structural Motif 2 Coupling Amide Coupling (HATU/DIPEA) Targeting R-COOH Amine->Coupling Synthetic Functionalization Stability Proteolytic Resistance & Membrane Permeability Carbamate->Stability Pharmacokinetic Role API Active Pharmaceutical Ingredient (API) Enhanced BBB Penetration Coupling->API Yields New Chemical Entity Stability->API Confers Drug-like Properties

Fig 1: Bifunctional workflow of this compound in drug design.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH Source: nih.gov URL:[Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC Source: nih.gov URL:[Link]

  • Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

Sources

Synthesis and Profiling of Dabigatran Etexilate Methyl Carbamate: A Technical Guide to Core Intermediates and Carbamoylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the commercial manufacturing and regulatory profiling of the direct thrombin inhibitor Dabigatran Etexilate, rigorous control of related substances is mandated. One critical compound is Dabigatran Methyl Carbamate (frequently designated as the methyl carbamate analogue or impurity of dabigatran etexilate)[1]. This derivative typically arises as a process impurity if methanol is inadvertently used or generated during the chloroformate coupling stage, and it is deliberately synthesized as an analytical reference standard for Quality Control (QC).

This whitepaper details the autonomous, self-validating synthetic protocols for the convergent assembly of the dabigatran core, culminating in the targeted carbamoylation to yield the methyl carbamate intermediate.

Retrosynthetic Strategy & Causality

The synthesis of the dabigatran core relies on a highly efficient convergent approach ([2]). The architecture is assembled from three Key Starting Materials (KSMs):

  • KSM-1: Ethyl 3-(pyridin-2-ylamino)propanoate.

  • KSM-2: 4-(Methylamino)-3-nitrobenzoic acid.

  • KSM-3: 4-Aminobenzamidine.

The critical path involves the amidation of KSM-1 and KSM-2, followed by the reduction of the nitro group. The choice of reducing agent is highly consequential: while catalytic hydrogenation (Pd/C) is standard, it can induce des-methyl impurities. Therefore, sodium dithionite (Na₂S₂O₄) in a biphasic system is often deployed to ensure a cleaner impurity profile before benzimidazole cyclization ([3]). The final step substitutes the standard


-hexyl chloroformate with methyl chloroformate to yield the targeted methyl carbamate[4].

G KSM1 KSM-1 Ethyl 3-(pyridin-2-ylamino)propanoate KI1 KI-1 Nitro Amide Intermediate KSM1->KI1 Amidation KSM2 KSM-2 4-(Methylamino)-3-nitrobenzoic acid KSM2->KI1 KI2 KI-2 Amino Amide Intermediate KI1->KI2 Reduction (Na2S2O4) KI3 KI-3 Chloromethyl Benzimidazole KI2->KI3 Cyclization KI4 KI-4 Dabigatran Amidine Base KI3->KI4 Coupling KSM3 KSM-3 4-Aminobenzamidine KSM3->KI4 Final Dabigatran Methyl Carbamate (Target Standard) KI4->Final Acylation Reagent Methyl Chloroformate (Carbamoylation) Reagent->Final

Caption: Convergent synthesis workflow for Dabigatran Methyl Carbamate from Key Starting Materials.

Step-by-Step Methodologies (Self-Validating Protocols)

Stage 1: Amidation (Synthesis of KI-1)
  • Causality: KSM-2 is activated to an acyl chloride to facilitate nucleophilic attack by the secondary amine of KSM-1. Triethylamine (Et₃N) is utilized to neutralize the generated HCl, preventing the degradation of the ethyl ester moiety.

  • Protocol:

    • Suspend KSM-2 (1.0 eq) in dry dichloromethane (DCM). Add a catalytic amount of DMF, followed by thionyl chloride (SOCl₂, 1.5 eq). Reflux at 40 °C.

    • Validation Check: Reflux until gas evolution (SO₂ and HCl) ceases, indicating complete acyl chloride formation.

    • Concentrate under vacuum to remove excess SOCl₂. Redissolve the resulting oil in dry DCM and cool to 0–10 °C.

    • Dropwise, add a solution of KSM-1 (1.05 eq) and Et₃N (2.0 eq) in DCM. Warm to 30 °C and stir for 4 hours.

    • Quench with water, separate the organic layer, and crystallize from ethyl acetate.

Stage 2: Nitro Reduction (Synthesis of KI-2)
  • Causality: The nitro group must be reduced to an amine to provide the diamine necessary for benzimidazole cyclization. Sodium dithionite is chosen over Pd/C to suppress over-reduction in this specific solvent matrix ([3]).

  • Protocol:

    • Dissolve KI-1 in a 1:1 mixture of 1,4-dioxane and water.

    • Add K₂CO₃ (to maintain slight alkalinity) followed by Na₂S₂O₄ (3.0 eq).

    • Heat the mixture to 50–60 °C.

    • Validation Check: Monitor via HPLC. The reaction is complete when the KI-1 peak is <1.0% relative area. Visually, the deep orange solution transitions to a pale yellow.

    • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield KI-2.

Stage 3: Benzimidazole Cyclization (Synthesis of KI-3)
  • Causality: The diamine KI-2 undergoes condensation with chloroacetic acid. The acidic environment catalyzes the formation of the imine and subsequent ring closure to form the chloromethyl benzimidazole core.

  • Protocol:

    • Dissolve KI-2 in ethanol. Add chloroacetic acid (1.2 eq) and a catalytic amount of concentrated HCl.

    • Heat to reflux (approx. 80–100 °C depending on pressure/system) for 6 hours.

    • Validation Check: LC-MS must confirm the disappearance of the diamine mass and the appearance of the [M+H]⁺ ion for the cyclized product.

    • Neutralize with aqueous ammonia. Filter the precipitated KI-3, wash with water, and dry.

Stage 4: Amidine Coupling (Synthesis of KI-4)
  • Causality: Nucleophilic substitution of the allylic-like chloride on KI-3 by the primary amine of 4-aminobenzamidine (KSM-3) forms the dabigatran amidine base.

  • Protocol:

    • Dissolve KI-3 and KSM-3 (1.1 eq) in ethanol. Add N,N-Diisopropylethylamine (DIPEA) to scavenge HCl.

    • Stir at 25–40 °C for 8 hours.

    • Validation Check: The initial suspension will dissolve, followed by the precipitation of the KI-4 product as the reaction reaches completion.

    • Adjust pH to 7.0, filter the solid, and recrystallize from acetone to yield high-purity KI-4.

Stage 5: Carbamoylation (Synthesis of Dabigatran Methyl Carbamate)
  • Causality: The amidine group is highly nucleophilic. Reaction with methyl chloroformate yields the methyl carbamate. Strict temperature control (0–5 °C) is vital to prevent di-acylation at the amidine or unwanted acylation at the benzimidazole nitrogen ([5]).

  • Protocol:

    • Dissolve KI-4 in an acetone/water (8:2) mixture. Add K₂CO₃ to maintain a pH of ~8.5 (captures HCl without deprotonating the benzimidazole).

    • Cool the reactor strictly to 0–5 °C.

    • Dropwise, add methyl chloroformate (1.05 eq) over 30 minutes.

    • Stir for 1 hour.

    • Validation Check: HPLC must show >99.0% mono-acylated product. If di-acylation exceeds 0.5%, the batch must be subjected to preparative chromatography.

    • Quench with cold water, filter the precipitate, and dry under vacuum to yield the analytical reference standard.

G Amidine Amidine Nitrogen (Nucleophile) Tetrahedral Tetrahedral Intermediate (Unstable) Amidine->Tetrahedral Nucleophilic Attack Chloroformate Methyl Chloroformate (Electrophile) Chloroformate->Tetrahedral Product Methyl Carbamate + HCl (Neutralized) Tetrahedral->Product Chloride Elimination

Caption: Mechanism of amidine carbamoylation via a tetrahedral intermediate.

Quantitative Process Data

The following table summarizes the optimized process parameters and expected analytical yields for the synthesis of the methyl carbamate standard.

Synthesis StageIntermediateKey Reagents / CatalystOptimal Temp.Expected YieldTarget Purity (HPLC)
Stage 1 KI-1 (Nitro Amide)SOCl₂, Et₃N, DCM0–30 °C90–95%>97.0%
Stage 2 KI-2 (Amino Amide)Na₂S₂O₄, Dioxane/H₂O50–60 °C80–85%>98.0%
Stage 3 KI-3 (Benzimidazole)Chloroacetic acid, HCl80–100 °C75–80%>95.0%
Stage 4 KI-4 (Amidine Base)4-Aminobenzamidine, DIPEA25–40 °C85–90%>96.0%
Stage 5 Methyl CarbamateMethyl Chloroformate, K₂CO₃0–5 °C70–75%>99.0% (Ref. Std.)

References

  • Title: Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug | Source: Organic Process Research & Development (ACS Publications) | URL: [Link]

  • Title: Process for the synthesis of dabigatran and its intermediates (US9533971B2)
  • Title: Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate | Source: ACS Omega | URL: [Link]

Sources

Methodological & Application

1H NMR solvent selection for methyl (4-(aminomethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H NMR Solvent Selection and Spectral Optimization for Methyl (4-(aminomethyl)phenyl)carbamate

Molecular Profiling & The Analytical Challenge

Methyl (4-(aminomethyl)phenyl)carbamate (C9H12N2O2) is a bifunctional aromatic compound featuring a primary amine (-CH2-NH2) and a methyl carbamate (-NH-CO-OCH3) positioned para to each other on a phenyl ring. When characterizing this molecule via 1H Nuclear Magnetic Resonance (NMR) spectroscopy, researchers frequently encounter missing signals, broad humps in the baseline, or unexpected peak duplication.

As an Application Scientist, I approach this not as an instrument error, but as a dynamic chemical phenomenon. The challenges stem from two intrinsic molecular properties:

  • Exchangeable Protons: The -NH and -NH2 protons are highly labile.

  • Restricted Rotation: The carbamate group exhibits partial double-bond character, leading to distinct conformational states (rotamers) at room temperature[1].

To achieve full structural elucidation, the selection of the NMR solvent cannot be an afterthought; it is the primary variable that dictates whether these dynamic processes are frozen, averaged, or erased.

Mechanistic Causality in Solvent Selection

Do not simply default to Chloroform-d (CDCl3) or Methanol-d4 (CD3OD). The choice of solvent must be driven by the specific physical chemistry of the carbamate and amine groups.

The Protic Pitfall (CD3OD / D2O) Protic deuterated solvents contain exchangeable deuterium atoms. If methyl (4-(aminomethyl)phenyl)carbamate is dissolved in CD3OD, rapid hydrogen-deuterium (H/D) exchange occurs at the amine and carbamate nitrogen centers. The -NH and -NH2 protons are replaced by deuterium, rendering them invisible in the 1H NMR spectrum[2]. While this is useful for routine backbone confirmation, it destroys critical structural data regarding the nitrogen-containing functional groups.

The Chloroform-d (CDCl3) Aggregation Problem While CDCl3 is inexpensive and easily evaporated for sample recovery[3], it is a poor hydrogen-bond acceptor. In CDCl3, the polar amine and carbamate groups of our target molecule self-associate, forming transient intermolecular hydrogen bonds. Because the rate of proton exchange between these aggregated states occurs at an intermediate speed relative to the NMR timescale, the -NH2 and -NH signals often appear as broad, unintegrable mounds—or disappear into the baseline entirely. Furthermore, trace water in CDCl3 exacerbates this exchange broadening.

The DMSO-d6 Advantage Dimethyl sulfoxide-d6 (DMSO-d6) is the optimal solvent for this molecule. DMSO is a strong, aprotic hydrogen-bond acceptor. It aggressively solvates the -NH and -NH2 protons, effectively "locking" them in discrete hydrogen-bonded complexes with the solvent. This solvation slows down the intermolecular proton exchange rate to a near-halt on the NMR timescale. Consequently, the exchangeable protons appear as sharp, highly resolved, and quantifiable peaks[2]. Furthermore, the strong deshielding effect of the DMSO oxygen shifts these protons downfield (typically 5–8 ppm for amines, 8–10 ppm for carbamates), moving them out of the crowded aliphatic region.

The Carbamate Rotamer Phenomenon Even in DMSO-d6, you may observe peak duplication or broadening of the carbamate -NH, the -OCH3, and the adjacent aromatic protons. This is caused by the partial double-bond character of the N–C(O) bond, which restricts free rotation and traps the molecule in syn and anti rotameric states[4]. If the interconversion rate between these rotamers is comparable to the NMR timescale at 25 °C, the spectrum will look impure. This is a thermal issue, not a chemical impurity, and must be resolved using Variable Temperature (VT) NMR.

Quantitative Solvent Comparison

To guide your experimental design, the following table summarizes the spectral behavior of methyl (4-(aminomethyl)phenyl)carbamate across common NMR solvents.

SolventSolubilityH/D ExchangeNH/NH2 VisibilityRotamer Resolution (at 25 °C)Chemical Shift Stability
CDCl3 ModerateNoPoor (Broad/Invisible)Poor (Broadening)Concentration-dependent
DMSO-d6 ExcellentNoExcellent (Sharp) Moderate (May show splitting)Highly stable
CD3OD ExcellentYes (Rapid) InvisibleGood (Averaged by exchange)Stable

Experimental Workflows & Self-Validating Protocols

Protocol A: Anhydrous Sample Preparation & Standard Acquisition

Causality: Trace water catalyzes proton exchange, destroying the resolution of the -NH2 group. Strict anhydrous technique is required.

  • Dry the methyl (4-(aminomethyl)phenyl)carbamate sample under high vacuum for 2 hours to remove residual moisture.

  • Transfer 5–10 mg of the compound into an oven-dried 5 mm NMR tube.

  • Add 0.6 mL of high-purity, ampouled DMSO-d6 (stored over molecular sieves).

  • Cap immediately and seal with Parafilm to prevent atmospheric moisture ingress.

  • Acquire a standard 1H NMR spectrum at 25 °C (298 K) using a standard 30° pulse program (e.g., zg30 on Bruker) with 16 scans and a relaxation delay (D1) of 2 seconds.

Protocol B: Self-Validating Protocol (The D2O Shake Test)

Causality: To definitively prove that a downfield signal belongs to the -NH or -NH2 group and is not an aromatic impurity, we force an H/D exchange.

  • Acquire the baseline 1H NMR spectrum in DMSO-d6 as described in Protocol A.

  • Remove the NMR tube from the spectrometer, uncap, and add exactly 1 drop (approx. 10–20 µL) of Deuterium Oxide (D2O).

  • Cap the tube and shake vigorously for 15 seconds to ensure complete mixing.

  • Re-insert the tube and acquire a second 1H NMR spectrum under identical parameters.

  • Validation: Overlay the two spectra. The complete disappearance of the specific downfield peaks confirms their identity as exchangeable -NH and -NH2 protons[2].

Protocol C: Variable Temperature (VT) NMR for Rotamer Coalescence

Causality: If the carbamate -OCH3 peak (around 3.6 ppm) or the -NH peak appears split or artificially broad due to syn/anti rotamers, thermal energy must be applied to accelerate the C-N bond rotation until the states time-average into a single sharp peak[1].

  • Prepare the sample in DMSO-d6 (Protocol A). Do not use CDCl3, as its boiling point (61.2 °C) is too low for this experiment.

  • Acquire a baseline spectrum at 25 °C.

  • Gradually increase the probe temperature to 60 °C. Allow 5 minutes for thermal equilibration, re-tune/match the probe, and re-shim the Z-axis. Acquire a spectrum.

  • If peaks remain broad, increase the temperature to 80 °C and repeat the acquisition.

  • Validation (Reversibility Check): Cool the probe back to 25 °C and acquire a final spectrum. If the peaks return to their original broadened/split state, you have definitively proven the presence of rotamers. If the peaks remain sharp, the initial broadening was likely due to a concentration gradient or poor shimming.

Decision-Tree Visualization

SolventSelection Start Methyl (4-(aminomethyl)phenyl)carbamate Q1 Are -NH and -NH2 protons critical for analysis? Start->Q1 Protic Use CD3OD (H/D Exchange occurs) Q1->Protic No Aprotic Select Aprotic Solvent Q1->Aprotic Yes Q2 Solubility > 5 mg/mL in non-polar media? Aprotic->Q2 CDCl3 Use CDCl3 (Risk of H-bond broadening) Q2->CDCl3 Yes DMSO Use DMSO-d6 (Locks NH/NH2 via H-bonding) Q2->DMSO No VT Perform VT-NMR (60-80 °C) To coalesce carbamate rotamers CDCl3->VT Broad peaks DMSO->VT Rotamer splitting

Decision tree for NMR solvent selection and spectral optimization of the target carbamate.

References

  • [3] NMR solvent selection - that also allows sample recovery. BioChromato. Available at:[Link]

  • [2] Proton Nuclear Magnetic Resonance Spectroscopy - Recognizing Exchangeable Protons. Organic Chemistry Data. Available at:[Link]

  • [1] Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [4] On the stabilization of the syn-rotamer of amino acid carbamate derivatives by hydrogen bonding. Journal of Organic Chemistry (Bar-Ilan University Pure Portal). Available at:[Link]

Sources

Application Note: Protocol for the Synthesis of Methyl N-[4-(aminomethyl)phenyl]carbamate from p-Toluidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of Methyl N-[4-(aminomethyl)phenyl]carbamate , a bifunctional linker extensively used in PROTAC® linker design and fragment-based drug discovery (FBDD). The molecule features an aromatic amine protected as a methyl carbamate and a benzylic primary amine.

The synthesis addresses two chemoselectivity challenges:

  • Differentiation of Nitrogen Centers: Distinguishing the aniline nitrogen from the benzylic nitrogen.

  • Regioselective Functionalization: Directing bromination to the benzylic position (radical mechanism) rather than the aromatic ring (electrophilic substitution).

Our protocol utilizes a Protection-Activation-Substitution-Reduction strategy. We employ a Wohl-Ziegler bromination followed by a Staudinger reduction to ensure the integrity of the carbamate protecting group while installing the primary amine.

Retrosynthetic Analysis

The following logic map illustrates the disconnection strategy, highlighting the transition from the commercially available


-toluidine to the target linker.

Retrosynthesis Target Target: this compound (Bifunctional Linker) Azide Intermediate 3: Benzylic Azide (Latent Amine) Target->Azide Staudinger Reduction (Chemoselective) Bromide Intermediate 2: Benzylic Bromide (Activated Electrophile) Azide->Bromide Nucleophilic Substitution (NaN3) Carbamate Intermediate 1: Methyl p-tolylcarbamate (Protected Aniline) Bromide->Carbamate Wohl-Ziegler Bromination (Radical Mechanism) Start Starting Material: p-Toluidine (4-Methylaniline) Carbamate->Start Carbamoylation (MeOCOCl)

Figure 1: Retrosynthetic logic flow ensuring orthogonal amine differentiation.

Experimental Protocol

Stage 1: Chemoselective Protection of Aniline

Objective: Convert


-toluidine to methyl 

-tolylcarbamate. Rationale: The free amine of

-toluidine is susceptible to oxidation and would interfere with the subsequent radical bromination. Carbamate protection reduces the electron density of the aromatic ring, minimizing unwanted electrophilic ring bromination in Stage 2.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
p-Toluidine 107.16 1.0 Substrate
Methyl Chloroformate 94.50 1.1 Electrophile
Pyridine 79.10 1.2 Base/Catalyst

| Dichloromethane (DCM) | - | Solvent | Medium (0.5 M) |

Procedure:

  • Setup: Charge a round-bottom flask with

    
    -toluidine (1.0 equiv) and dry DCM (concentration ~0.5 M). Cool the solution to 0 °C using an ice bath.
    
  • Addition: Add pyridine (1.2 equiv) followed by the dropwise addition of methyl chloroformate (1.1 equiv) over 30 minutes. Caution: Exothermic reaction; gas evolution (HCl) captured by base.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup: Quench with 1M HCl (to remove pyridine). Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

    • Expected Yield: >90%[2]

    • Appearance: White crystalline solid.

Stage 2: Wohl-Ziegler Benzylic Bromination

Objective: Functionalize the methyl group to a bromomethyl group. Critical Control Point: This step relies on a radical mechanism . To avoid electrophilic aromatic substitution (ring bromination), use a non-polar solvent and a radical initiator. Do not use acetonitrile , as it promotes ionic mechanisms leading to ring bromination [1].

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl p-tolylcarbamate 1.0 Substrate
N-Bromosuccinimide (NBS) 1.05 Bromine Source
AIBN or Benzoyl Peroxide 0.05 Radical Initiator

| PhCF3 (Benzotrifluoride) | Solvent | Green alternative to CCl4 |

Procedure:

  • Setup: Dissolve the carbamate in anhydrous

    
    -trifluorotoluene (PhCF3) or 
    
    
    
    (classic, but toxic).
  • Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

  • Activation: Heat the mixture to reflux (approx. 80-100 °C depending on solvent).

    • Visual Cue: The dense white NBS solid will float. As it reacts, it converts to succinimide (less dense, floats/suspends differently) or precipitates upon cooling.

  • Monitoring: Check via TLC/NMR after 2 hours. Stop immediately upon consumption of starting material to prevent di-bromination.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter off the solids.[3][4] Concentrate the filtrate.

  • Purification: Flash chromatography (gradient 0-20% EtOAc/Hexanes).

    • Target: Methyl

      
      -[4-(bromomethyl)phenyl]carbamate.
      
Stage 3: Azidation and Staudinger Reduction

Objective: Convert the benzylic bromide to a primary amine without reducing the carbamate. Rationale: Direct amination of benzylic halides often leads to over-alkylation (secondary/tertiary amines). The Azide pathway guarantees a primary amine. The Staudinger reduction is chemically orthogonal to the carbamate, unlike Lithium Aluminum Hydride (LAH) which would cleave it [2].

Workflow Diagram:

Staudinger Bromide Benzylic Bromide Azide Intermediate: Azide (-CH2-N3) Bromide->Azide NaN3, DMF Phosphazide Phosphazide (Transient) Azide->Phosphazide PPh3 Iminophosphorane Iminophosphorane (-N=PPh3) Phosphazide->Iminophosphorane -N2 Amine Target: Primary Amine (-CH2-NH2) Iminophosphorane->Amine H2O (Hydrolysis)

Figure 2: Mechanism of the Azidation-Staudinger Reduction sequence.

Protocol (Telescoped or Stepwise):

Step 3A: Azidation

  • Dissolve the bromide (from Stage 2) in DMF (0.2 M).

  • Add Sodium Azide (

    
    , 1.2 equiv). Safety: Avoid acid contact; potential hydrazoic acid formation.
    
  • Stir at RT for 4 hours.

  • Dilute with water and extract with EtOAc. Wash with brine. (The azide intermediate is generally stable but should not be distilled).

Step 3B: Staudinger Reduction

  • Dissolve the crude azide in THF/Water (10:1 ratio).

  • Add Triphenylphosphine (

    
    , 1.2 equiv).
    
  • Stir at RT.[1] Evolution of

    
     gas will be observed.[5]
    
  • Stir for 12 hours to ensure hydrolysis of the iminophosphorane intermediate.

  • Workup: Acidify with 1M HCl to pH 2 (protonates the amine, keeping it in the aqueous phase). Wash the aqueous layer with Ether/DCM (removes

    
     and 
    
    
    
    ).
  • Isolation: Basify the aqueous layer to pH 10 with NaOH. Extract the free amine into DCM. Dry and concentrate.

Analytical Validation (Expected Data)

To validate the synthesis, confirm the following spectral features:

PositionFunctional Group1H NMR Signal (approx. in DMSO-d6)
Carbamate -OCH3 Methyl EsterSinglet,

3.65 ppm (3H)
Benzylic -CH2- MethyleneSinglet,

3.70 ppm (2H)
Aromatic Ring 1,4-SubstitutedTwo Doublets,

7.20 - 7.50 ppm (4H)
Carbamate -NH- AmideBroad Singlet,

9.50 ppm (1H)
Amine -NH2 Primary AmineBroad Singlet,

1.5 - 2.0 ppm (2H, exchangeable)

Troubleshooting & Safety

  • Issue: Ring Bromination in Stage 2.

    • Cause: Solvent too polar or lack of radical initiation.

    • Fix: Ensure anhydrous PhCF3 or CCl4 is used. Verify AIBN quality. Light irradiation (flood lamp) can assist initiation.

  • Issue: Triphenylphosphine Oxide Removal.

    • Solution: The acidic workup in Stage 3B is critical.

      
       is neutral and stays in the organic wash, while the product amine moves to the aqueous acid phase.
      
  • Safety Note: Sodium Azide is acutely toxic. Do not use halogenated solvents (DCM) with Azide if possible (formation of diazidomethane is a risk, though low here). Use DMF or DMSO.

References

  • Regioselectivity of NBS Bromination

    • Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[6] Journal of Organic Chemistry, 1995.

    • Note: This paper establishes that polar solvents favor ring bromination, validating our choice of non-polar solvents for benzylic bromin
  • Staudinger Reduction Protocol

    • Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992, 48(8), 1353-1406.
    • Note: Definitive review on the mechanism and chemoselectivity of azide reduction.
  • Carbamate Synthesis

    • Organic Syntheses, Coll. Vol. 6, p.781 (1988); Vol. 51, p.139 (1971).

Sources

Application Notes and Protocols for the Utilization of Methyl N-[4-(aminomethyl)phenyl]carbamate as a Self-Immolative Linker in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the application of methyl N-[4-(aminomethyl)phenyl]carbamate as a versatile, pH-sensitive, self-immolative linker for the conjugation of therapeutic agents to polymer backbones. This linker is particularly advantageous in the design of polymer-drug conjugates (PDCs) for targeted drug delivery, leveraging the acidic microenvironment of tumor tissues and endo-lysosomal compartments to trigger payload release. We provide a foundational understanding of the linker's mechanism, detailed step-by-step protocols for its synthesis, conjugation to carboxylated polymers, and subsequent attachment of amine-containing payloads, alongside methods for characterization and triggered release analysis. These protocols are designed to be self-validating, ensuring researchers, medicinal chemists, and drug development professionals can reliably implement this technology.

Introduction: The Rationale for a Self-Immolative Linker

The efficacy of polymer-drug conjugates (PDCs) is critically dependent on the linker that tethers the therapeutic payload to the polymer carrier.[1][2][3] An ideal linker must be stable in systemic circulation (pH ~7.4) to prevent premature drug release and its associated off-target toxicity, yet be capable of rapid cleavage to liberate the active drug at the target site.[1] this compound belongs to the p-aminobenzyl carbamate (PABC) family of linkers, which are renowned for their self-immolative properties.[4][5]

The core advantage of this linker lies in its elegant, two-stage release mechanism. The primary amine of the aminomethyl group serves as the attachment point to the polymer backbone. The carbamate nitrogen, on the other hand, is used to conjugate an amine-containing drug. The methyl carbamate protecting the aniline nitrogen renders the system stable. However, under acidic conditions, this protecting group is cleaved, unveiling a free aniline. This event triggers a spontaneous, irreversible 1,6-elimination reaction, liberating the unmodified, active drug, carbon dioxide, and an aza-quinone methide intermediate.[6][7] This "traceless" release is highly desirable as it ensures the drug's pharmacological activity is not compromised by residual linker fragments.

This guide will provide the necessary protocols to harness the potential of this linker in the development of advanced PDCs.

Synthesis of this compound Linker

The synthesis of the linker can be achieved via a two-step process starting from p-toluidine.[8] The first step involves the methoxycarbonylation of the aromatic amine, followed by a direct amination of the methyl group.

Protocol 2.1: Synthesis of Methyl N-(4-methylphenyl)carbamate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (1.0 eq) in a suitable solvent such as toluene.

  • Reagent Addition: Add dimethyl carbonate (2.0 eq) and a catalytic amount of a suitable catalyst, for example, zinc acetate (Zn(OAc)₂; 0.1 eq).[8]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl N-(4-methylphenyl)carbamate as a solid.

Protocol 2.2: Direct Amination to this compound

Note: This step involves the conversion of the benzylic methyl group to an aminomethyl group. This can be a challenging transformation and may require specialized reagents and conditions. A common route involves radical bromination followed by nucleophilic substitution with an amine equivalent (e.g., Gabriel synthesis or displacement with sodium azide followed by reduction).

  • Bromination: Dissolve methyl N-(4-methylphenyl)carbamate (1.0 eq) in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq). Reflux the mixture under illumination with a UV lamp until TLC analysis indicates completion.

  • Purification of Bromide: After cooling, filter off the succinimide byproduct. The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzylic bromide.

  • Azide Formation: Dissolve the crude bromide in a polar aprotic solvent like dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the reaction to 60-80 °C and stir for 4-6 hours.

  • Reduction to Amine: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting azide is then dissolved in a solvent like THF or methanol, and a reducing agent such as triphenylphosphine followed by water, or catalytic hydrogenation (H₂, Pd/C) is used to reduce the azide to the primary amine.

  • Final Purification: The final product, this compound, is purified by column chromatography on silica gel.

Conjugation of the Linker to a Polymer Backbone

For this protocol, we will use a biocompatible polymer with available carboxylic acid groups, such as poly(L-glutamic acid) (PGA), as the backbone. The conjugation will be achieved by forming a stable amide bond between the polymer's carboxyl groups and the linker's primary amine using the well-established EDC/NHS chemistry.[9][10]

Protocol 3.1: Activation of Polymer Carboxylic Acid Groups with EDC/NHS
  • Polymer Preparation: Dissolve the carboxylated polymer (e.g., PGA) in an appropriate buffer, such as 50 mM MES buffer, pH 6.0.[10] The concentration will depend on the molecular weight and solubility of the polymer.

  • Activation: To the stirred polymer solution, add N-hydroxysulfosuccinimide (Sulfo-NHS) (5 eq per carboxyl group to be activated) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (5 eq per carboxyl group).

  • Incubation: Allow the reaction to proceed at room temperature for 15-30 minutes. This converts the carboxyl groups into reactive NHS esters.

Protocol 3.2: Coupling of the Linker to the Activated Polymer
  • Linker Addition: Immediately after the activation step, add a solution of this compound (10 eq per carboxyl group) dissolved in the coupling buffer (e.g., PBS, pH 7.2-8.5) to the activated polymer solution.

  • Reaction: Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer like Tris or ethanolamine.

  • Purification: Remove excess linker and coupling reagents by dialysis against a suitable buffer (e.g., PBS) or through size-exclusion chromatography (SEC).

  • Characterization: The resulting polymer-linker conjugate should be characterized by ¹H NMR to confirm the presence of the linker on the polymer backbone and by SEC to determine any changes in the polymer's molecular weight and polydispersity.[11][12]

G Polymer_COOH Polymer with -COOH groups Activated_Polymer Activated Polymer with -NHS Ester Groups Polymer_COOH->Activated_Polymer Activation EDC_NHS EDC, Sulfo-NHS (Activation Buffer, pH 6.0) EDC_NHS->Activated_Polymer Polymer_Linker Polymer-Linker Conjugate Activated_Polymer->Polymer_Linker Coupling (pH 7.2-8.5) Linker_NH2 This compound (Linker) Linker_NH2->Polymer_Linker

Conjugation of an Amine-Containing Payload

The carbamate group of the polymer-bound linker can be used to conjugate a payload that contains a primary or secondary amine. This is typically achieved by first activating the carbamate with a reagent like p-nitrophenyl chloroformate, followed by reaction with the amine-containing drug.

Protocol 4.1: Synthesis of a Polymer-Drug Conjugate
  • Activation of the Carbamate: This step is often performed on the free linker before conjugation to the polymer for better control and characterization. However, for direct conjugation, the polymer-linker conjugate can be reacted with an activating agent. A more common strategy for PABC linkers involves synthesizing the linker-drug unit first and then attaching it to the polymer.

  • Alternative Strategy: Pre-assembly of Linker-Drug: a. React this compound with a Boc-protected amine-containing drug using a suitable coupling chemistry (e.g., forming an amide bond if the drug has a carboxyl group). b. Deprotect the aminomethyl group of the linker. c. Conjugate the resulting linker-drug molecule to the activated polymer as described in Protocol 3.2.

  • Direct Payload Attachment (Illustrative): a. Dissolve the polymer-linker conjugate in an anhydrous aprotic solvent (e.g., DMF). b. Add the amine-containing drug (e.g., doxorubicin) (2-5 eq per linker) and a suitable coupling agent. c. Stir the reaction at room temperature until completion, monitoring by a suitable analytical technique (e.g., HPLC analysis of a cleaved sample).

  • Purification and Characterization: Purify the final polymer-drug conjugate using SEC or dialysis to remove unreacted drug and reagents. Characterize the conjugate by UV-Vis spectroscopy (to quantify drug loading) and ¹H NMR.

pH-Triggered Drug Release and Analysis

The hallmark of this linker is its ability to release the conjugated drug in an acidic environment, mimicking the conditions within endosomes and lysosomes (pH 4.5-6.5).

Protocol 5.1: In Vitro Drug Release Study
  • Sample Preparation: Prepare solutions of the polymer-drug conjugate in buffers of different pH values, for example:

    • pH 7.4 (physiological pH)

    • pH 6.0 (early endosome)

    • pH 5.0 (late endosome/lysosome)

  • Incubation: Incubate the solutions at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each solution.

  • Analysis: Analyze the amount of released drug in each aliquot using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or fluorescence spectroscopy if the drug is fluorescent.

  • Data Interpretation: Plot the percentage of cumulative drug release versus time for each pH. A significantly higher release rate at pH 5.0-6.0 compared to pH 7.4 validates the pH-sensitive nature of the linker.

ParameterExpected Outcome at pH 7.4Expected Outcome at pH 5.0Rationale
Drug Release Rate Minimal (<10% in 24h)Significant (>80% in 24h)The methyl carbamate is stable at neutral pH but is cleaved under acidic conditions, initiating self-immolation.[13]
Linker Stability HighLowAcid-catalyzed hydrolysis of the carbamate protecting group.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment / Lysosome (pH < 6.5) PDC_stable Polymer-Linker-Drug Conjugate (Stable) PDC_cleavage Polymer-Linker-Drug Conjugate PDC_stable->PDC_cleavage Cellular Uptake Protonation Acid-Catalyzed Carbamate Cleavage Aniline Unmasked Aniline Elimination Spontaneous 1,6-Elimination Products Released Drug + CO₂ + Aza-quinone Methide Polymer Polymer Backbone

Conclusion

This compound is a powerful tool in the design of sophisticated polymer-based drug delivery systems. Its inherent pH-sensitivity and self-immolative release mechanism provide a robust strategy for achieving site-specific drug delivery, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The protocols outlined in this guide offer a comprehensive framework for the synthesis, conjugation, and evaluation of PDCs incorporating this linker, enabling researchers to advance the development of next-generation polymer therapeutics.

References

  • Huynh, T. (2022). Response to "EDC/NHS conjugation: Is it possible to activate amine first?". ResearchGate. Available at: [Link]

  • Bangson, J. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

  • Reddy, L. H., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(43), 6283-6286. Available at: [Link]

  • Zhu, Y., et al. (2024). Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. Frontiers in Bioengineering and Biotechnology, 12, 1420135. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Barbero, A., et al. (2022). A Self-Immolative Linker for the pH-Responsive Release of Amides. Molecules, 27(19), 6598. Available at: [Link]

  • Dal-Pra, I., et al. (2024). A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides. Chemical Science, 15(18), 6825-6834. Available at: [Link]

  • Al-Shok, L., et al. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry, 13(23), 3319-3334. Available at: [Link]

  • Duncan, R. (2003). The dawning of polymer therapeutics. Nature Reviews Drug Discovery, 2(5), 347-360. Available at: [Link]

  • Chen, Y., et al. (2019). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 58(42), 15043-15047. Available at: [Link]

  • Corzana, F., & Jiménez-Moreno, E. (2024). Development of Novel Self-Immolative Linkers based on Fragmentation and Cyclisation Reactions for Targeted Therapeutic Applications. Dialnet. Available at: [Link]

  • SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. Available at: [Link]

  • ResearchGate. (n.d.). Experimental analysis of kinetics and pH-rate dependence of.... Available at: [Link]

  • Liu, X., et al. (2015). A biocompatible and functional adhesive amine-rich coating based on dopamine polymerization. Journal of Materials Chemistry B, 3(1), 167-176. Available at: [Link]

  • Nathan, A., et al. (2004). Biocompatible crosslinked polymers. Google Patents.
  • Korzhikova-Vlakh, E., et al. (2023). Polymyxin B Conjugates with Bio-Inspired Synthetic Polymers of Different Nature. Polymers, 15(2), 444. Available at: [Link]

  • Qin, F., et al. (2017). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering, 2(4), 536-543. Available at: [Link]

  • Chen, Y., et al. (2019). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie (International ed. in English), 58(42), 15043–15047. Available at: [Link]

  • Ochoa, J. M., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Scientific Reports, 9(1), 16568. Available at: [Link]

  • Gleave, R., et al. (2008). A process for the preparation of phenylcarbamates. Google Patents.
  • Wang, G., et al. (2018). Determination of the Molecular Weight of Conjugated Polymers with Diffusion-Ordered NMR Spectroscopy. Chemistry of Materials, 30(3), 1004-1010. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl N-phenylcarbamate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Available at: [Link]

  • Qin, F., et al. (2014). One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. Catalysis Letters, 144(3), 418-424. Available at: [Link]

  • Chau, Y., et al. (2004). Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes. DSpace@MIT. Available at: [Link]

  • Cheng, J., et al. (n.d.). POLYMER–DRUG NANOCONJUGATES. Cheng Research Group. Available at: [Link]

  • Bayer AG. (1986). The preparation method of N-methylcarbamate. Google Patents.
  • Pittelkow, M., et al. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2004(13), 2195-2202. Available at: [Link]

  • Li, Z., et al. (2023). Synthesis of Nano-Structured Conjugated Polymers with Multiple Micro-/Meso-Pores by the Post-Crosslinking of End-Functionalized Hyperbranched Conjugated Polymers. Polymers, 15(18), 3788. Available at: [Link]

  • American Chemical Society. (n.d.). Development of cleavable linkers for polymer-drug conjugates. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis schemes and ¹H NMR analysis of polymer-drug conjugates. Available at: [Link]

  • Curapath. (2025). Polymer-Drug Conjugates Explained. Nanotalks. Available at: [Link]

  • Li, C. (2008). Polymer-Drug Conjugates: Recent Development in Clinical Oncology. Pharmaceutical Research, 25(8), 1931-1947. Available at: [Link]

  • Brocchini, S., et al. (2011). Emerging Synthetic Techniques for Protein-Polymer Conjugations. Chemistry and Biology, 18(2), 209-215. Available at: [Link]

  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221. Available at: [Link]

  • Taylor & Francis. (n.d.). Polymer-drug conjugates – Knowledge and References. Available at: [Link]

  • Alouane, A., et al. (2015). Informational Polymers with Precise Carbamate Sequences. Polymer Chemistry, 6(32), 5893-5898. Available at: [Link]

  • Wang, Y., et al. (2015). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. Catalysis Science & Technology, 5(2), 1017-1025. Available at: [Link]

Sources

Strategic Application of Methyl Carbamate (Moc) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The methyl carbamate (Moc) group occupies a unique duality in drug discovery. While classically categorized as an amine protecting group, its high metabolic stability and small steric footprint (


) frequently elevate it to a permanent structural motif in Structure-Activity Relationship (SAR) campaigns. Unlike the acid-labile Boc  or hydrogenolysis-sensitive Cbz  groups, the Moc  group resists cleavage under most physiological and standard synthetic conditions, making it an ideal bioisostere for amides or a tool to modulate lipophilicity (

).

This guide details three distinct protocols for Moc installation, ranging from classical high-throughput methods to modern green catalytic approaches, and addresses the often-overlooked challenge of deprotection.

Selection Guide: Choosing the Right Protocol

The choice of reagent is dictated by substrate sensitivity, scale, and safety constraints. Use the following decision matrix to select the optimal workflow.

Moc_Selection_Matrix Start Start: Analyze Substrate Sensitive Is the substrate acid/base sensitive or prone to racemization? Start->Sensitive Scale Is the reaction >100g (Process Scale)? Sensitive->Scale No MethodC METHOD C: Mixed Carbonates (DSC) (Mild / Regioselective) Sensitive->MethodC Yes (e.g., Amino Acids) Green Is 'Green Chemistry' (non-toxic reagents) a priority? Scale->Green No MethodB METHOD B: Dimethyl Carbonate (DMC) (Catalytic / Green) Scale->MethodB Yes (Avoids toxic waste) MethodA METHOD A: Methyl Chloroformate (Standard / High Reactivity) Green->MethodA No (Need speed/yield) Green->MethodB Yes

Figure 1: Decision matrix for selecting the appropriate Moc-protection strategy based on substrate properties and scale.

Detailed Experimental Protocols

Method A: The Standard Approach (Methyl Chloroformate)

Best for: Robust substrates, small-scale discovery chemistry, secondary amines. Mechanism: Nucleophilic acyl substitution via an addition-elimination pathway.

Reagents:

  • Methyl Chloroformate (ClCO₂Me): 1.1 – 1.5 equiv.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA (2.0 equiv). Note: Excess base is required to scavenge the HCl byproduct.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Methyl Chloroformate (1.2 equiv) dropwise over 10 minutes.

    • Critical Control Point: Rapid addition can lead to exotherms and bis-acylation (imide formation).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Extract with DCM (
    
    
    
    ). Wash organics with 1M HCl (if substrate allows) and Brine. Dry over
    
    
    .

Troubleshooting:

  • Bis-protection observed: Reduce equivalents of ClCO₂Me to 1.05 and perform addition at -78°C.

Method B: The Green Approach (Dimethyl Carbonate - DMC)

Best for: Process chemistry, sustainability, avoiding halogenated reagents. Mechanism: Transesterification driven by specific catalysis (e.g., TBD).

Reagents:

  • Dimethyl Carbonate (DMC): Solvent & Reagent (excess).

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5–10 mol%).

Protocol:

  • Mixture: In a pressure tube or sealed flask, combine the amine (1.0 equiv) and TBD (0.05 equiv).

  • Solvent: Add DMC (10–20 equiv). DMC acts as both the methoxycarbonyl source and solvent.

  • Heating: Heat the mixture to 80–90°C.

    • Mechanistic Insight: The reaction is an equilibrium. TBD activates the carbonyl of DMC via hydrogen bonding, facilitating amine attack. Methanol is the byproduct.

  • Duration: Reaction is slower than Method A (typically 12–24 hours).

  • Workup: Evaporate excess DMC (recyclable). The residue is often pure enough or requires a short silica plug to remove the catalyst.

Advantages:

  • Atom Economy: The only byproduct is methanol.

  • Toxicity: Avoids the high toxicity and lachrymatory properties of chloroformates.

Method C: The Mild Approach (Mixed Carbonates)

Best for: Chiral centers (amino acids), highly functionalized substrates. Reagent: N,N'-Disuccinimidyl carbonate (DSC) or N-Succinimidyl methyl carbonate.

Protocol:

  • Activation (In-situ): Dissolve DSC (1.2 equiv) in MeCN. Add Methanol (1.5 equiv) and TEA (1.5 equiv). Stir for 1 hour to generate the active mixed carbonate (

    
    ).
    
  • Coupling: Add the amine substrate (1.0 equiv) to the mixture.

  • Reaction: Stir at RT for 4–6 hours.

  • Workup: The byproduct is N-hydroxysuccinimide (water-soluble). Dilute with EtOAc, wash extensively with water/brine.

Stability & Deprotection Profile

The Moc group is significantly more stable than Boc or Cbz. It is stable to:

  • TFA/HCl (Standard Boc removal conditions).

  • Hydrogenolysis (

    
    /Pd-C) (Standard Cbz removal conditions).
    
  • Mild Base (Piperidine/DMF).

Deprotection Strategies

Because Moc is often a "permanent" group, removing it requires specific, often harsh, conditions.

MethodReagentsConditionsSuitability
Nucleophilic (Modern) 2-Mercaptoethanol +

DMAc, 75°CRecommended. Best for functionalized molecules.[1][2]
Silylative TMSI (Trimethylsilyl iodide)DCM/CHCl3, RefluxEffective but intolerant of esters/ethers.
Hydrolytic KOH / EtOH Reflux (High Temp)Only for very robust substrates.

Protocol: Mild Deprotection (Mercaptoethanol Method) Ref: Scattolin et al., Org.[1] Lett. 2022

  • Dissolve Moc-protected amine in DMAc (0.1 M).

  • Add

    
     (3 equiv) and 2-Mercaptoethanol (3 equiv).
    
  • Heat to 75°C for 12–24 hours.

  • Mechanism: Thiolate attacks the methyl group (soft nucleophile

    
    ), generating the carbamate anion which decarboxylates.
    

Comparative Data Table

FeatureMethod A (Chloroformate)Method B (DMC/TBD)Method C (DSC)
Reactivity High (Fast)Moderate (Slow)Moderate
Atom Economy Poor (Stoichiometric waste)Excellent (MeOH only)Moderate
Toxicity High (Corrosive/Lachrymator)Low (Green solvent)Low
Cost LowLow (Bulk)High
Risk Racemization / Bis-acylationHigh Temp requiredLow risk

Visualizing the Reaction Pathway (Method A)

Reaction_Pathway Amine Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Reagent Me-O-CO-Cl Reagent->Inter Base Base (TEA) Scavenges HCl Inter->Base H+ Transfer Product Moc-Amine (R-NH-CO-OMe) Inter->Product Elimination of Cl-

Figure 2: Mechanistic pathway for standard Moc protection using methyl chloroformate.

References

  • SynArchive. Protection of Amine by Carbamate. (Accessed 2023). Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018).[3][4] Available at: [Link]

  • Scattolin, T., et al. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.[1][2][5] Org.[1][5][6][7] Lett. 2022, 24, 3736–3740.[1][2] Available at: [Link]

  • Mutlu, H., et al. TBD catalysis with dimethyl carbonate: a fruitful and sustainable alliance.[8] Green Chem., 2012, 14, 1728-1735. Available at: [Link]

  • Ghosh, A. K., et al. N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines.[9] Tetrahedron Letters, 1992, 33(20), 2781-2784.[10] Available at: [Link]

Sources

Application Note: Robust Preparation of Methyl N-[4-(aminomethyl)phenyl]carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-fidelity protocol for the synthesis of Methyl N-[4-(aminomethyl)phenyl]carbamate hydrochloride . This compound is a critical bifunctional building block in medicinal chemistry, often serving as a "masked" linker in the development of antibody-drug conjugates (ADCs) and peptidomimetics.

The synthesis challenges lie in the chemoselectivity required between two nitrogen centers: the highly nucleophilic benzylic amine and the less nucleophilic aniline. A direct reaction with methyl chloroformate would preferentially acylate the benzylic position, yielding the incorrect isomer.

Our Solution: This protocol utilizes a "Protect-Reduce-Functionalize-Deprotect" strategy to ensure 100% regioselectivity. We employ a Boc-protection strategy for the benzylic amine, enabling selective carbamoylation of the aniline before revealing the target amine salt.

Retrosynthetic Logic & Strategy

To achieve the target structure (4) , we must distinguish the aliphatic amine (pKa ~9.5) from the aromatic amine (pKa ~4.0).

  • Starting Material: 4-Nitrobenzylamine hydrochloride. The nitro group serves as a latent aniline.

  • Differentiation: The benzylic amine is protected with a tert-butoxycarbonyl (Boc) group.

  • Activation: The nitro group is reduced to the aniline.

  • Functionalization: The newly formed aniline is reacted with methyl chloroformate.

  • Salt Formation: Acidic cleavage of the Boc group yields the final hydrochloride salt.

Pathway Visualization

SynthesisPath SM 4-Nitrobenzylamine HCl Int1 Step 1: Boc-Protection (Benzylic Amine) SM->Int1 Boc2O, TEA Int2 Step 2: Nitro Reduction (Latent Aniline) Int1->Int2 H2, Pd/C Int3 Step 3: Carbamoylation (Aniline Functionalization) Int2->Int3 ClCO2Me, Pyridine Product Target: Methyl N-[4-(aminomethyl) phenyl]carbamate HCl Int3->Product HCl/Dioxane

Caption: Four-step chemo-selective synthesis pathway ensuring regiocontrol over the carbamate placement.

Experimental Protocol

Step 1: Protection of Benzylic Amine

Objective: Mask the highly reactive aliphatic amine.

  • Reagents: 4-Nitrobenzylamine hydrochloride (10.0 g, 53.0 mmol), Di-tert-butyl dicarbonate (Boc₂O, 12.7 g, 58.3 mmol), Triethylamine (TEA, 16.2 mL, 116 mmol), Dichloromethane (DCM, 150 mL).

  • Procedure:

    • Suspend 4-nitrobenzylamine HCl in DCM (150 mL) in a 500 mL round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Add TEA dropwise over 15 minutes. The suspension will clear as the free base forms.

    • Add Boc₂O (dissolved in 20 mL DCM) dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl (2 x 50 mL) to remove unreacted amine/TEA, then Brine (50 mL). Dry over Na₂SO₄ and concentrate in vacuo.

    • Yield: Expect ~12.5 g (93%) of tert-butyl (4-nitrobenzyl)carbamate as a pale yellow solid.

Step 2: Reduction of Nitro Group

Objective: Unmask the aniline for functionalization.

  • Reagents: tert-Butyl (4-nitrobenzyl)carbamate (Step 1 Product), 10% Pd/C (1.0 g), Methanol (MeOH, 200 mL), Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Dissolve the nitro compound in MeOH.

    • Carefully add Pd/C catalyst under nitrogen atmosphere (Caution: Pyrophoric).

    • Purge system with H₂ gas and stir vigorously under H₂ atmosphere (balloon pressure) for 12 hours at RT.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (UV active, yellow) will disappear, replaced by a fluorescent aniline spot.

    • Workup: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH. Concentrate filtrate.

    • Yield: Expect ~10.5 g (Quantitative) of tert-butyl (4-aminobenzyl)carbamate.

Step 3: Selective Carbamoylation

Objective: Install the methyl carbamate on the aniline nitrogen.

  • Reagents: tert-Butyl (4-aminobenzyl)carbamate (5.0 g, 22.5 mmol), Methyl Chloroformate (1.91 mL, 24.7 mmol), Pyridine (2.18 mL, 27.0 mmol), THF (anhydrous, 100 mL).

  • Procedure:

    • Dissolve the aniline intermediate in anhydrous THF and cool to 0°C.

    • Add Pyridine.[1][2]

    • Add Methyl Chloroformate dropwise over 20 minutes. Note: Exothermic reaction.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Quench with water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with 0.5M HCl (to remove pyridine), then sat. NaHCO₃, then Brine.[2]

    • Purification: Recrystallize from EtOAc/Hexanes if necessary.

    • Yield: Expect ~5.5 g (87%) of methyl N-[4-(Boc-aminomethyl)phenyl]carbamate.

Step 4: Deprotection and Salt Formation

Objective: Remove Boc group to yield the final HCl salt.

  • Reagents: Step 3 Product (5.0 g), 4M HCl in Dioxane (25 mL), Diethyl Ether (Et₂O, 100 mL).

  • Procedure:

    • Dissolve the carbamate intermediate in a minimal amount of Dioxane or DCM (5 mL).

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Stir at RT for 2–4 hours. A white precipitate should form.[3][4]

    • Isolation: Dilute the slurry with Et₂O (100 mL) to fully precipitate the salt.

    • Filter the solid under nitrogen (hygroscopic). Wash with Et₂O.

    • Drying: Dry under high vacuum at 40°C for 12 hours.

    • Final Product: This compound hydrochloride .

Analytical Data Summary

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Molecular Weight 216.66 g/mol (Salt)Free base MW: 180.21
¹H NMR (DMSO-d₆) δ 9.70 (s, 1H, -NH-CO-), 8.45 (br s, 3H, -NH₃⁺), 7.45 (d, 2H), 7.35 (d, 2H), 3.95 (s, 2H), 3.65 (s, 3H).Distinctive methyl ester singlet at ~3.65 ppm.
Solubility Water, Methanol, DMSOInsoluble in DCM, Ether, Hexanes.
Purity (HPLC) >98.0%Method: C18 column, H₂O/MeCN gradient.

Critical Troubleshooting Guide

Issue: Low Yield in Step 3 (Carbamoylation)
  • Cause: Competitive reaction of methyl chloroformate with the Boc-protected amine (rare) or moisture hydrolysis.

  • Solution: Ensure THF is anhydrous. Use Pyridine as the base rather than Triethylamine; Pyridine forms an acyl-pyridinium intermediate that is more selective for the aniline nucleophile [1].

Issue: "Gummy" Precipitate in Step 4
  • Cause: Incomplete precipitation or presence of residual dioxane.

  • Solution: Triturate the gum with fresh anhydrous Diethyl Ether or MTBE. Sonicate for 10 minutes to induce crystallization.

Issue: Regioselectivity Concerns
  • Validation: Run a 2D HMBC NMR. The carbonyl carbon of the carbamate (approx 154 ppm) should show a correlation to the aromatic protons (via the aniline Nitrogen) and the methoxy protons. It should not correlate to the benzylic protons (CH₂).

Safety & Handling

  • Methyl Chloroformate: Highly toxic and lachrymator. Handle only in a fume hood. Reacts violently with water.

  • Palladium on Carbon: Pyrophoric when dry. Always wet with solvent (toluene or water) before adding to a reaction vessel containing methanol.

  • HCl in Dioxane: Corrosive and moisture sensitive.

References

  • Selectivity of Chloroformates: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.

  • Boc Protection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Step 1 & 4).
  • Carbamate Synthesis Methodology: Sartori, G., et al.
  • Analogous Synthesis (Dabigatran Intermediates): Hauel, N. H., et al. "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry, 2002, 45(9), 1757-1766.

Sources

Application Note: Optimized Reverse-Phase Chromatography Conditions for the Analysis of Aromatic Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the development and implementation of robust reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of aromatic carbamates. Aromatic carbamates, a class of compounds widely used as pesticides and pharmaceuticals, present unique analytical challenges due to their diverse polarities and potential for hydrolysis. This document outlines strategic approaches to method development, including stationary and mobile phase selection, and provides detailed protocols for sample preparation and analysis. By understanding the underlying principles of separation and the critical parameters influencing resolution and sensitivity, researchers, scientists, and drug development professionals can establish reliable and efficient analytical workflows.

Introduction: The Analytical Landscape of Aromatic Carbamates

Aromatic carbamates are characterized by a carbamate ester functional group attached to an aromatic ring. This structural motif imparts a range of polarities and chemical properties to these molecules, making their analysis a common requirement in environmental monitoring, food safety, and pharmaceutical quality control.[1][2] Reversed-phase chromatography is the predominant technique for their separation due to its versatility and compatibility with a wide range of analyte polarities.[3][4]

The primary analytical challenge in carbamate analysis is their susceptibility to hydrolysis, particularly under basic or strongly acidic conditions.[2][5] This degradation can lead to inaccurate quantification and the misidentification of analytes. Therefore, careful control of pH throughout the sample preparation and chromatographic analysis is paramount.[5]

This application note will delve into the critical aspects of RP-HPLC method development for aromatic carbamates, providing both theoretical insights and practical, step-by-step protocols.

Strategic Method Development for Aromatic Carbamates

A successful RP-HPLC method for aromatic carbamates hinges on the systematic optimization of several key parameters. The goal is to achieve adequate resolution between all analytes of interest and any potential matrix components, while ensuring good peak shape and sensitivity.

Stationary Phase Selection: The Foundation of Separation

The choice of the stationary phase is the most critical variable in HPLC method development.[6] For aromatic carbamates, the following stationary phases are commonly employed:

  • C18 (Octadecyl): This is the most widely used stationary phase in reversed-phase chromatography and serves as an excellent starting point for method development.[7][8] It separates analytes primarily based on their hydrophobicity.[6]

  • C8 (Octyl): A shorter alkyl chain length than C18, C8 columns are generally less retentive and can be advantageous for more hydrophobic carbamates that may be too strongly retained on a C18 column.

  • Phenyl: Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl ligands and the aromatic rings of the carbamates. This can be particularly useful for separating structurally similar aromatic carbamates.

  • Polar-Embedded and Polar-Endcapped Phases: These phases, such as those with embedded amide or carbamate groups, can provide enhanced retention for more polar carbamates and are compatible with highly aqueous mobile phases.[6]

  • Specialized Carbamate Columns: Several manufacturers offer columns specifically designed and tested for carbamate analysis, often validated against regulatory methods like U.S. EPA Method 531.2.[3] These columns are optimized to provide baseline separation for a specific list of carbamates.[3]

Expert Insight: While C18 is a robust starting point, don't overlook the power of alternative selectivities. If you are struggling to resolve critical pairs of aromatic carbamates, switching to a Phenyl or a polar-embedded phase can often provide the necessary change in elution order to achieve separation.

Mobile Phase Optimization: Driving Selectivity and Retention

The mobile phase composition is a powerful tool for manipulating retention and selectivity in RP-HPLC.[9][10] A typical mobile phase for aromatic carbamate analysis consists of an aqueous component (water, often with a buffer or acid modifier) and an organic modifier.

2.2.1. Organic Modifier

Acetonitrile and methanol are the most common organic modifiers used for the analysis of aromatic carbamates.[2][7]

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths compared to methanol. It is often the preferred solvent for gradient elution.[9]

  • Methanol: Can provide different selectivity compared to acetonitrile due to its protic nature and different interaction mechanisms with the analyte and stationary phase.[9]

A gradient elution, where the proportion of the organic modifier is increased over time, is typically required for the separation of a mixture of carbamates with a wide range of polarities.[1][11][12]

2.2.2. Aqueous Component and pH Control

As previously mentioned, pH control is critical to prevent the hydrolysis of carbamates.[5] A slightly acidic mobile phase is generally recommended.[5]

  • Formic Acid (0.1%): A common additive to the aqueous mobile phase, providing a pH of approximately 2.7. It is volatile and compatible with mass spectrometry (MS) detection.[7]

  • Acetic Acid (0.1%): Another MS-compatible option that provides a slightly higher pH than formic acid.[13]

  • Phosphate Buffers: Can be used for UV-based detection when precise pH control at a specific value is necessary. However, they are not volatile and are therefore incompatible with MS detection.[14]

Trustworthiness Check: Always verify the miscibility of your chosen buffer with the highest concentration of organic modifier used in your gradient to prevent buffer precipitation, which can damage your HPLC system.[14]

Detection Techniques

The choice of detector depends on the required sensitivity, selectivity, and the available instrumentation.

  • UV-Vis Detection: Aromatic carbamates possess chromophores that allow for their detection by UV-Vis spectrophotometry.[2] The detection wavelength is typically set at or near the absorption maximum of the analytes, often around 220 nm or 270 nm.[2][13]

  • Fluorescence Detection (with Post-Column Derivatization): For higher sensitivity and selectivity, especially in complex matrices, post-column derivatization with fluorescence detection is employed, as outlined in U.S. EPA Method 531.1.[4][15] This method involves the hydrolysis of the carbamates to methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol to form a highly fluorescent derivative.[4]

  • Mass Spectrometry (MS and MS/MS): Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers the highest degree of sensitivity and selectivity.[1][7][16] It provides molecular weight and structural information, enabling confident identification and quantification of carbamates at trace levels.[7]

Temperature and Flow Rate
  • Column Temperature: Maintaining a constant and slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, leading to lower backpressure.[2][7] It also enhances the reproducibility of retention times.

  • Flow Rate: The flow rate should be optimized for the column dimensions to achieve the best efficiency. Typical flow rates for standard 4.6 mm ID analytical columns are in the range of 0.8-1.5 mL/min.[2][8]

Protocols

General Sample Preparation Protocol for Solid Matrices (e.g., Soil, Food)

This protocol is a general guideline and may require optimization for specific matrices.

  • Extraction:

    • Weigh 5-10 g of the homogenized sample into a centrifuge tube.

    • Add 10-20 mL of acetonitrile.

    • Vortex or shake vigorously for 1-2 minutes.

    • For some applications, a salting-out step (e.g., addition of MgSO₄ and NaCl, as in the QuEChERS method) can be included here to enhance the extraction efficiency and phase separation.[7]

  • Centrifugation:

    • Centrifuge the sample at 4000-5000 rpm for 5-10 minutes.

  • Cleanup (if necessary):

    • For complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup step may be necessary to remove interferences. This typically involves transferring an aliquot of the acetonitrile supernatant to a tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove excess water).

    • Vortex for 1 minute and centrifuge again.

  • Final Preparation:

    • Take an aliquot of the final supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

    • If the sample solvent is not compatible with the initial mobile phase, an evaporation and reconstitution step in the initial mobile phase may be required.

Analytical RP-HPLC Protocol for Aromatic Carbamates

This protocol provides a starting point for method development.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes
Hold at 90% B for 5 minutes
Return to 30% B over 1 minute
Equilibrate at 30% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 220 nm or MS (scan or MRM mode)

Table 1: Example RP-HPLC Conditions for Aromatic Carbamate Analysis.

Visualizations

Method_Development_Workflow cluster_Analyte Analyte & Matrix Characterization cluster_Method_Dev Method Development Cycle cluster_Validation Method Validation A Define Aromatic Carbamates of Interest C Select Stationary Phase (e.g., C18, Phenyl) A->C B Assess Matrix Complexity B->C D Optimize Mobile Phase (Organic Modifier & pH) C->D E Optimize Gradient, Flow Rate & Temperature D->E F Select Detection Method (UV, FLD, MS) E->F G Assess Specificity, Linearity, Accuracy, Precision F->G Final Method G->C Re-optimize if needed

Caption: Workflow for RP-HPLC method development for aromatic carbamates.

Conclusion

The successful analysis of aromatic carbamates by reverse-phase chromatography is readily achievable through a systematic and informed approach to method development. By carefully selecting the stationary phase to exploit differences in hydrophobicity and aromaticity, and by meticulously optimizing the mobile phase composition with a strong emphasis on pH control to ensure analyte stability, robust and reliable methods can be established. The choice of detection, from routine UV to highly sensitive and specific LC-MS/MS, should be aligned with the specific analytical requirements of the application. The protocols and strategies outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement effective analytical solutions for this important class of compounds.

References

  • Determination of the Residues of 18 Carbamate Pesticides in Chestnut and Pine Nut by GPC Cleanup and UPLC–MS. (URL: )
  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. (URL: )
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (URL: [Link])

  • HPLC Stationary Phase Selection for Environmental Analysis - Chromtech. (URL: [Link])

  • Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides | Request PDF - ResearchGate. (URL: [Link])

  • Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography | Request PDF - ResearchGate. (URL: [Link])

  • Cloud-point extraction and reversed-phase high-performance liquid chromatography for the determination of carbamate insecticide residues in fruits - PubMed. (URL: [Link])

  • Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay - MDPI. (URL: [Link])

  • Vortex-Assisted Dispersive Micro-Solid Phase Extraction Using CTAB-Modified Zeolite NaY Sorbent Coupled with HPLC for the Determination of Carbamate Insecticides | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection - ResearchGate. (URL: [Link])

  • EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti ... (URL: )
  • Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection - Arabian Journal of Chemistry. (URL: [Link])

  • HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v);... - ResearchGate. (URL: [Link])

  • Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography - SciELO. (URL: [Link])

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. (URL: [Link])

  • Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography - ResearchGate. (URL: [Link])

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (URL: [Link])

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (URL: [Link])

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI. (URL: [Link])

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (URL: [Link])

  • Preparation and use of novel activated carbamates - European Patent Office - EP 0533200 A1 - Googleapis.com. (URL: )
  • HPLC Separation Modes - Stationary Phase in HPLC | Waters. (URL: [Link])

  • Exploring the Different Mobile Phases in HPLC - Moravek. (URL: [Link])

  • Waters Alliance System for Carbamate Analysis Method Guide. (URL: [Link])

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. (URL: [Link])

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (URL: [Link])

Sources

Application Note: Spectroscopic Characterization of Methyl N-[4-(aminomethyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a definitive protocol for determining the Ultraviolet-Visible (UV-Vis) absorption maxima (


) of methyl N-[4-(aminomethyl)phenyl]carbamate  (CAS: 1019390-39-6). This compound is a critical bifunctional linker intermediate used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure features two distinct nitrogen environments: an aromatic carbamate (aniline derivative) and an aliphatic primary amine (benzylamine derivative).

Accurate determination of


 is essential for:
  • HPLC Method Development: Selecting the optimal detection wavelength.

  • Purity Assays: Quantifying concentration via the Beer-Lambert Law.

  • Reaction Monitoring: Tracking the stability of the carbamate protecting group.

Chemical Context & Theoretical Basis[1]

Structural Analysis

The molecule consists of a benzene ring substituted at the para positions with:

  • Methyl carbamate group (

    
    ):  A strong auxochrome. The nitrogen lone pair participates in 
    
    
    
    conjugation with the aromatic ring, significantly increasing the molar absorptivity (
    
    
    ) and causing a bathochromic (red) shift compared to benzene.
  • Aminomethyl group (

    
    ):  An alkyl substituent. The methylene spacer (
    
    
    
    ) insulates the amine lone pair from the aromatic
    
    
    -system. Consequently, this group exerts only a weak inductive effect (+I) and does not significantly alter the primary absorption band of the carbamate chromophore.
Predicted Spectral Properties

Based on the principles of substituent effects (Woodward-Fieser rules) and empirical data from structural analogues (e.g., methyl N-phenylcarbamate, paracetamol):

  • Primary Band (K-band): Expected at 242 ± 2 nm . This corresponds to the

    
     transition of the conjugated carbamate-phenyl system.
    
  • Secondary Band (B-band): Expected at 275–285 nm (lower intensity), representing the benzenoid fine structure modified by the substituent.

Solvatochromism & pH Sensitivity
  • pH Effect: The aliphatic amine (

    
    ) is basic (
    
    
    
    ). In acidic or neutral media, it exists as the ammonium cation (
    
    
    ). While this does not drastically shift the
    
    
    (due to the methylene insulator), it profoundly affects solubility and polarity.
  • Solvent: Polar protic solvents like Methanol (MeOH) are recommended to ensure solubility of both the neutral and protonated forms.

Materials & Equipment

CategoryItemSpecification
Analyte This compound>98% Purity (HPLC grade)
Solvent Methanol (MeOH)UV-HPLC Grade (Cutoff <205 nm)
Buffer (Optional) Phosphate Buffer10 mM, pH 7.4 (for physiological relevance)
Instrument Double-beam UV-Vis SpectrophotometerBandwidth

1.0 nm
Cuvettes Quartz10 mm path length, matched pair
Filtration Syringe Filter0.22 µm PTFE or Nylon

Experimental Protocol

Workflow Diagram

The following diagram outlines the logical flow of the experiment, ensuring data integrity through blank correction and linearity checks.

UV_Protocol Start Start: Sample Preparation Weigh Weigh ~5.0 mg Analyte (Accurate to 0.01 mg) Start->Weigh Dissolve Dissolve in MeOH (Stock Sol. A: ~0.5 mg/mL) Weigh->Dissolve Dilute Serial Dilution (Target: 10 - 50 µg/mL) Dissolve->Dilute Blank Baseline Correction (Pure MeOH) Dilute->Blank Scan Scan 200–400 nm (Scan Speed: Medium) Blank->Scan PeakFind Identify Lambda Max (Primary & Secondary) Scan->PeakFind Linearity Validate Beer's Law (Plot Abs vs. Conc.) PeakFind->Linearity

Figure 1: Step-by-step workflow for UV-Vis characterization.

Step-by-Step Methodology
Step 1: Stock Solution Preparation
  • Accurately weigh 5.0 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 8 mL of HPLC-grade Methanol .

  • Sonicate for 2 minutes to ensure complete dissolution. The free amine ensures good solubility in alcohols.

  • Dilute to volume with Methanol.

    • Concentration (Stock A):

      
       (
      
      
      
      ).
Step 2: Working Standard Preparation

Prepare a dilution series to verify linearity. Transfer the following volumes of Stock A into 10 mL volumetric flasks and dilute to volume with Methanol:

StandardVolume Stock A (mL)Final Vol (mL)Concentration (

)
Approx. Molarity (

)
Std 1 0.21010 55.5
Std 2 0.41020 111.0
Std 3 0.61030 166.5
Std 4 0.81040 222.0

Note: Molecular Weight ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


.
Step 3: Instrumental Parameters

Configure the UV-Vis spectrophotometer as follows:

  • Mode: Absorbance (Scan).

  • Range: 200 nm to 400 nm.

  • Slit Width: 1.0 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min).

  • Baseline: Auto-zero with pure Methanol in both sample and reference cuvettes.

Step 4: Measurement
  • Rinse the sample cuvette twice with Std 2 (

    
    ).
    
  • Fill the cuvette with Std 2 and insert it into the sample holder.

  • Acquire the spectrum.[1][2][3][4]

  • Identify the wavelength of maximum absorbance (

    
    ).[5]
    
  • Repeat for all standards to construct a calibration curve.

Data Analysis & Validation

Expected Results

Upon scanning, you should observe a spectrum characteristic of para-substituted aniline derivatives:

FeatureWavelength (

)
Absorbance CharacteristicsAssignment
Primary Max 242 nm (± 2 nm)High Intensity (

)

(Conjugated Ring)
Secondary Max 278 nm (± 4 nm)Medium IntensityBenzenoid Band
Cutoff < 210 nmSolvent InterferenceMethanol absorption edge
Calculation of Molar Absorptivity ( )

Using the Beer-Lambert Law (


):
  • Plot Absorbance (at

    
    ) vs. Concentration (M).
    
  • Perform a linear regression (

    
    ).
    
  • The slope

    
     represents the Molar Absorptivity (
    
    
    
    ) in
    
    
    .
Troubleshooting Guide
  • Issue: No peak observed or noisy baseline.

    • Cause: Concentration too low or deuterium lamp failure.

    • Fix: Increase concentration to

      
       or check lamp energy.
      
  • Issue: Peak flattening (Abs > 2.0).

    • Cause: Detector saturation.

    • Fix: Dilute sample until Absorbance is between 0.4 and 0.8.

  • Issue: Shift in

    
     > 5 nm.
    
    • Cause: Solvent pH effects or aggregation.

    • Fix: Ensure the solvent is pure MeOH. If using water, buffer to pH 7.4 to stabilize the amine protonation state.

References

  • PubChem. Methyl N-phenylcarbamate (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. UV-Vis Spectra of Benzylamine Derivatives. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard text for substituent effects on UV absorption).
  • SIELC Technologies. UV Spectrum of Benzylamine. (Reference for the aminomethyl chromophore contribution). [Link]

Sources

Phosgene-Free Synthesis of Methyl N-Phenyl Carbamate Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical synthesis, the imperative to replace hazardous reagents with safer, more sustainable alternatives is paramount. Phosgene, a cornerstone of traditional isocyanate and carbamate production, is notoriously toxic. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and scalable phosgene-free synthesis routes for methyl N-phenyl carbamate (MPC) and its derivatives. This document moves beyond a simple recitation of methods to offer a deeper understanding of the underlying principles and practical considerations for successful implementation in a laboratory setting.

Section 1: Strategic Approaches to Phosgene-Free Carbamate Synthesis

The synthesis of methyl N-phenyl carbamate without phosgene can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale, and the specific functionalities of the target carbamate derivative.

Oxidative Carbonylation of Anilines

This route involves the reaction of anilines with methanol and carbon monoxide in the presence of an oxidant and a suitable catalyst. It represents a direct and atom-economical approach to carbamate synthesis.

Core Principle: The catalytic cycle typically involves the activation of the aniline and carbon monoxide by a transition metal catalyst, followed by nucleophilic attack of methanol and subsequent oxidative regeneration of the catalyst.

Key Advantages:

  • Direct conversion of readily available anilines.

  • High atom economy.

  • Potential for high yields and selectivities.

Common Catalytic Systems:

  • Palladium-based catalysts (e.g., PdCl₂, Pd/C) often in conjunction with promoters like iodides.[1]

  • Copper-based catalysts.

A proposed mechanism for the palladium-catalyzed oxidative carbonylation of aniline involves the formation of a palladium-aniline complex, followed by CO insertion and subsequent reaction with methanol to yield the carbamate and a reduced palladium species, which is then re-oxidized to complete the catalytic cycle.[2][3]

Reductive Carbonylation of Nitroaromatics

An alternative strategy involves the in-situ reduction of a nitro group to an amine, which then undergoes carbonylation. This method is particularly attractive as it utilizes nitroaromatics, which are often inexpensive and readily available starting materials.

Core Principle: A catalyst promotes the reduction of the nitro group by carbon monoxide, which also serves as the carbonyl source for the subsequent carbamoylation of the newly formed amine.

Key Advantages:

  • Utilizes inexpensive nitroaromatic feedstocks.[4]

  • Avoids the separate synthesis and handling of anilines.

Common Catalytic Systems:

  • Palladium-based catalysts are highly effective for this transformation.[4][5]

  • Rhodium-based catalysts have also been explored.[6]

Synthesis from Urea and its Derivatives

This family of methods offers a milder and often more accessible route to carbamates, avoiding the use of high-pressure carbon monoxide.

Core Principle: The reaction of anilines with urea or its derivatives, such as phenylurea or N,N'-diphenylurea, in the presence of methanol and a catalyst, leads to the formation of methyl N-phenyl carbamate.

Key Advantages:

  • Avoids the use of toxic and flammable carbon monoxide.

  • Often proceeds under milder reaction conditions.

Notable Routes:

  • From Phenylurea and Methanol: This method can proceed even in the absence of a catalyst, although the use of catalysts like lead (II) oxide significantly enhances the conversion and selectivity.[7][8] The proposed mechanism involves an addition-elimination pathway.[7][9]

  • From Aniline, Urea, and Methanol: This one-pot synthesis is a green and attractive route. The reaction path can proceed through different intermediates depending on the presence of a catalyst.[10][11]

The Dimethyl Carbonate (DMC) Route: A Green Alternative

Dimethyl carbonate (DMC) has emerged as an environmentally benign carbonylating agent, offering a safe and effective alternative to phosgene.

Core Principle: The reaction of anilines with DMC, often in the presence of a catalyst, yields methyl N-phenyl carbamate and methanol as the only byproduct.

Key Advantages:

  • DMC is a non-toxic and biodegradable reagent.

  • The reaction often exhibits high selectivity.

  • Can be performed under continuous-flow conditions.

Catalytic Systems:

  • Lead compounds have been shown to be effective catalysts for this reaction.[12]

  • Supported zirconia catalysts are also utilized.[13][14]

Synthesis from Methyl Formate

Methyl formate serves as a green and efficient carbonylating agent, providing a milder alternative to the conventional carbon monoxide/methanol route.[15][16]

Core Principle: Aniline reacts with methyl formate in a process that can be considered an oxidative carbonylation, with studies suggesting a pathway involving a formanilide intermediate.[15][16]

Key Advantages:

  • Milder reaction conditions compared to the use of carbon monoxide.[15][16]

  • Methyl formate is a readily available and less hazardous reagent.

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key phosgene-free synthesis routes.

Protocol 1: Oxidative Carbonylation of Aniline using a Palladium Catalyst

This protocol is based on the oxidative carbonylation of aniline in the presence of a palladium-phenanthroline complex in an ionic liquid.[1]

Materials:

  • Aniline

  • Methanol

  • Carbon Monoxide (CO)

  • Oxygen (O₂)

  • Pd(phen)Cl₂ (Palladium-phenanthroline dichloride)

  • [BMIm]BF₄ (1-Butyl-3-methylimidazolium tetrafluoroborate)

  • Autoclave reactor equipped with a magnetic stirrer and gas inlets

Procedure:

  • To a high-pressure autoclave, add aniline (1.0 eq), Pd(phen)Cl₂ (0.01 eq), and [BMIm]BF₄ (5 mL).

  • Seal the autoclave and purge with CO three times.

  • Pressurize the autoclave with CO to the desired pressure (e.g., 20 atm).

  • Introduce O₂ to the desired partial pressure (e.g., 5 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Maintain the reaction for the specified time (e.g., 6 hours).

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Add water to the reaction mixture to precipitate the product.[1]

  • Filter the solid product, wash with water, and dry under vacuum.

  • The ionic liquid containing the catalyst can be recovered and reused after distillation of water.[1]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Reactants Aniline, Pd(phen)Cl₂, [BMIm]BF₄ Autoclave Autoclave Reactants->Autoclave Charge Pressurize Pressurize with CO & O₂ Heat Heat & Stir Pressurize->Heat 120°C, 6h Cool Cool & Depressurize Precipitate Add Water Cool->Precipitate Filter Filter & Dry Precipitate->Filter Product Methyl N-Phenyl Carbamate Filter->Product

Caption: Workflow for Oxidative Carbonylation of Aniline.

Protocol 2: Synthesis from Phenylurea and Methanol using a Lead Catalyst

This protocol describes the synthesis of methyl N-phenyl carbamate from phenylurea and methanol catalyzed by methanol-pretreated lead(II) oxide.[7]

Materials:

  • Phenylurea

  • Methanol

  • Lead(II) oxide (PbO)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Catalyst Pre-treatment:

  • Stir PbO in methanol at 413 K (140 °C) for a specified time to form Pb(OCH₃)₂.[7]

Procedure:

  • In a round-bottom flask, combine phenylurea (1.0 eq), methanol (e.g., 10 eq), and the pre-treated PbO catalyst.

  • Heat the mixture to reflux (approximately 413 K or 140 °C) with stirring.[7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • After completion (e.g., 4 hours), cool the reaction mixture to room temperature.[7]

  • Filter off the catalyst.

  • Remove the excess methanol under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Diagram of the Catalytic Cycle:

G cluster_cycle Proposed Catalytic Cycle PU Phenylurea Intermediate Addition Intermediate PU->Intermediate + Catalyst, + MeOH MeOH Methanol Catalyst Pb(OCH₃)₂ Catalyst->Intermediate MPC Methyl N-Phenyl Carbamate Intermediate->MPC - Ammonia Ammonia Ammonia Intermediate->Ammonia MPC->Catalyst Regenerates Catalyst

Caption: Proposed Mechanism for Pb-Catalyzed Synthesis from Phenylurea.

Section 3: Comparative Data

The following table summarizes typical reaction conditions and outcomes for various phosgene-free synthesis routes to provide a basis for comparison.

Synthesis RouteStarting MaterialsCatalystTemperature (°C)Pressure (atm)Time (h)Yield/Selectivity (%)Reference
Oxidative Carbonylation Aniline, Methanol, CO, O₂Pd(phen)Cl₂/[BMIm]BF₄12025 (CO+O₂)6High (not specified)[1]
Reductive Carbonylation Nitrobenzene, Methanol, COPd/Ag15080454.5% conversion, 92.2% selectivity[5]
From Phenylurea Phenylurea, MethanolPbO (pre-treated)140Atmospheric495.2% conversion, 84.7% selectivity[7]
From Aniline & DMC Aniline, Dimethyl CarbonateSupported ZrO₂170Autogenous5~80% yield[13]
From Aniline & Urea Aniline, Urea, Methanolγ-Al₂O₃1808-8.5Continuous69.5% yield, 70.2% selectivity[17]

Section 4: Conclusion and Future Outlook

The development of phosgene-free synthesis routes for methyl N-phenyl carbamate and its derivatives is a testament to the progress in green and sustainable chemistry. The methods outlined in this guide, from oxidative and reductive carbonylations to the use of benign reagents like urea and dimethyl carbonate, offer a diverse toolbox for researchers. Future research will likely focus on the development of even more efficient, selective, and recyclable catalysts, as well as the expansion of these methodologies to a wider range of substrates, further diminishing our reliance on hazardous reagents in chemical synthesis.

References

  • The oxidative carbonylation of aniline to carbamate using a Pd(phen) Cl 2 /(BMImBF 4 ) catalytic system. - ResearchGate. Available at: [Link]

  • A new non-phosgene route for synthesis of methyl N -phenyl carbamate from phenylurea and methanol - PlumX. Available at: [Link]

  • Scheme 6 Proposed mechanism for the Pd/C catalysed oxidative carbonylation of aniline to diphenylurea. - ResearchGate. Available at: [Link]

  • Synthesis of methyl N-phenylcarbamate - PrepChem.com. Available at: [Link]

  • Influence of Electron Transfer Mediators in the Pd(II)-Catalyzed Oxidative Carbonylation of Aniline - MDPI. Available at: [Link]

  • Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed. Available at: [Link]

  • Synthesis of methyl N-phenyl carbamate by methoxycarbonylation of aniline with dimethyl carbonate using Pb compounds as catalysts | Scilit. Available at: [Link]

  • The Reductive Carbonylation of Organic Nitro Compounds | UKEssays.com. Available at: [Link]

  • A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol - R Discovery. Available at: [Link]

  • Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products | Request PDF - ResearchGate. Available at: [Link]

  • Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Synthesis of Methyl N-phenyl Carbamate From Aniline, Urea and Methanol by Catalytic Distillation. Available at: [Link]

  • One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. Available at: [Link]

  • Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00397E. Available at: [Link]

  • Synthesis of Methyl N-Phenyl Carbamate from Aniline and Dimethyl Carbonate over Supported Zirconia Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • PALLADIUM CATALYZED REACTIONS: REDUCTIVE CYCLIZATION OF NITROARENES, AND OXIDATIVE CARBONYLATION OF ANILINE - Tesi di dottorato. Available at: [Link]

  • Synthesis of Methyl N-Phenyl Carbamate from Aniline and Dimethyl Carbonate over Supported Zirconia Catalyst - Dialnet. Available at: [Link]

  • Study on preparation of methyl n-phenyl carbamate by oxidative carbonylation of aniline and methanol - Semantic Scholar. Available at: [Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT. Available at: [Link]

  • Homogeneous catalytic reductive carbonylation of organic nitro compounds - AIR Unimi. Available at: [Link]

  • Catalysis of Synergistic Reactions by Host−Guest Assemblies: Reductive Carbonylation of Nitrobenzenes - Semantic Scholar. Available at: [Link]

  • Zr-MOF-808 as Catalyst for Amide Esterification - PubMed. Available at: [Link]

  • Carbonylation of nitrobenzene to phenyl isocyanate and methyl carbamate catalyzed by palladium and rhodium activated by chelating nitrogen donor ligands | Scilit. Available at: [Link]

  • Palladium and silver reductive catalyzed carbonylation of nitrobenzene to methyl N-phenylcarbamate - R Discovery. Available at: [Link]

  • Post Synthetic Amine Functionalization of MOF-808 for CO2 Sorption via Ligand Exchange and Michael Addition - OSTI.gov. Available at: [Link]

  • Boosting Catalytic Performance of MOF-808(Zr) by Direct Generation of Rich Defective Zr Nodes via a Solvent-Free Approach - PubMed. Available at: [Link]

  • Synthesis, characterization, and post-synthetic modification of a micro/mesoporous zirconium–tricarboxylate metal–organic framework: towards the addition of acid active sites - RSC Publishing. Available at: [Link]

  • Proposed reaction scheme of methanol with phenylurea. - ResearchGate. Available at: [Link]

  • Progress in clean synthesis of phenyl isocyanate - ResearchGate. Available at: [Link]

  • Catalysts for isocyanate-free polyurea synthesis : mechanism and application - Pure. Available at: [Link]

  • Kinetic Control and Trapping in the Supramolecular Polymerization of m‐Terphenyl Bis‐Urea Macrocycles. Available at: [Link]

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Troubleshooting & Optimization

how to remove unreacted methyl carbamate from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Methyl Carbamate from Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and CMC Leads Compliance: Aligned with ICH M7 (Mutagenic Impurities)

Introduction: The "Silent" Impurity

Methyl carbamate (MC) is a deceptive impurity. It is a small, polar byproduct often generated during carbamoylation reactions or the breakdown of carbamoylating agents. While it appears benign, it presents two critical challenges in drug development:

  • Regulatory Risk: Classified as a Group 2B carcinogen (IARC) and a structural alert under ICH M7, it requires strict control (often <1.5 µ g/day intake limits) in final drug substances.

  • Purification Difficulty: Its high boiling point (177°C) renders standard rotary evaporation ineffective, while its lack of a strong UV chromophore makes it "invisible" during standard flash chromatography.

This guide provides self-validating protocols to remove MC to acceptable limits.

Module 1: Physicochemical Profiling

Understanding the enemy is the first step to removal. MC is an "amphiphilic chameleon"—polar enough to stick to silica, but volatile enough to sublime.

PropertyValueImplication for Purification
Boiling Point 177–179°CDo not rely on standard rotary evaporation (40°C/10 mbar). It will not move.
Melting Point 54–58°CSolid at room temp, but sublimes easily under high vacuum.
Solubility High in Water, EtOH, MeOHAqueous washing is the most effective removal strategy for lipophilic products.
LogP ~ -0.66Hydrophilic. It partitions preferentially into the aqueous phase.
UV Activity Negligible (End absorption)Invisible at 254 nm. Requires specific stains (see Module 3).
Module 2: Removal Protocols (Troubleshooting)
Scenario A: My product is lipophilic (soluble in DCM, EtOAc, Ether)

Recommendation: Aggressive Aqueous Partitioning (Liquid-Liquid Extraction). Why this works: MC has a negative LogP (-0.66). It thermodynamically prefers water over organic solvents.

Protocol:

  • Dissolve the crude reaction mixture in a hydrophobic solvent (e.g., Ethyl Acetate or DCM). Avoid Ether if possible (MC has higher solubility in ether than in alkanes).

  • The "5x Rule": Wash the organic layer 5 times with water (volume ratio 1:1).

    • Note: A single wash is insufficient due to the equilibrium constant. Multiple washes deplete the impurity logarithmically.

  • Brine Finish: Perform a final wash with saturated brine to remove entrained water.

  • Validation: Check the organic layer via TLC (using KMnO₄ stain) before drying.

Scenario B: My product is polar/water-soluble (cannot wash with water)

Recommendation: High-Vacuum Sublimation / Kugelrohr Distillation. Why this works: MC sublimes readily when pressure is reduced below 0.5 mbar, even at moderate temperatures (40–50°C).

Protocol:

  • Concentrate the reaction mixture to dryness.

  • Place the flask on a high-vacuum manifold or Kugelrohr apparatus (<0.1 mbar is ideal).

  • Heat the flask to 45–50°C while rotating.

  • Cold Trap: Ensure a dry ice/acetone trap is used. MC will sublime and deposit as white crystals on the cooler parts of the glass path (the "cold finger").

  • Time: Run for 4–6 hours. Monitor by NMR.

Scenario C: I must use Chromatography

Recommendation: Flash Chromatography with Derivatization Visualization. Why this works: Standard UV detection will miss MC. You must use a stain to "see" the separation.

Protocol:

  • Stationary Phase: Standard Silica Gel (MC is polar and will elute late, often tailing).

  • Mobile Phase: DCM:MeOH gradients (e.g., 0-5% MeOH).

  • Detection (Critical): You cannot rely on the UV trace. Collect fractions blindly or use an ELSD (Evaporative Light Scattering Detector).

  • Fraction Analysis: Spot every fraction on a TLC plate and stain with KMnO₄ or Iodine (See Module 3).

Module 3: Detection & Visualization

How do you prove it's gone?

1. TLC Visualization (The "Invisible" Spot)

MC does not absorb UV at 254 nm. Use these stains:

  • KMnO₄ (Potassium Permanganate): Stains MC as a yellow/brown spot on a purple background.

    • Recipe: 1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL 10% NaOH in 200mL water.

  • Iodine Chamber: MC will absorb iodine vapors, appearing as a brown spot.

  • Anisaldehyde: Can be used, but sensitivity varies.

2. NMR Signature (¹H NMR in CDCl₃)
  • Methyl Group: Singlet (3H) at δ 3.6 – 3.7 ppm .

  • Amide Protons: Broad singlet (2H) at δ 4.8 – 5.5 ppm (shift varies with concentration/solvent).

Visual Workflow: Decision Logic

MethylCarbamateRemoval Start Start: Reaction Mixture Contains Methyl Carbamate CheckSolubility Is Product Water Soluble? Start->CheckSolubility Lipophilic No (Lipophilic Product) CheckSolubility->Lipophilic LogP > 0 Polar Yes (Polar Product) CheckSolubility->Polar LogP < 0 LLE Liquid-Liquid Extraction (DCM/EtOAc vs. Water) Lipophilic->LLE WashCycle Execute '5x Rule' (5 Water Washes) LLE->WashCycle CheckTLC Check TLC (KMnO4 Stain) WashCycle->CheckTLC Success1 Clean Product CheckTLC->Success1 Spot Absent Chroma Flash Chromatography (Use ELSD or Stain) CheckTLC->Chroma Spot Persists HighVac High Vacuum / Kugelrohr (<0.5 mbar, 50°C) Polar->HighVac Sublimation Methyl Carbamate Sublimes (Deposits on Cold Finger) HighVac->Sublimation CheckNMR Check 1H NMR (Singlet @ 3.7 ppm) Sublimation->CheckNMR CheckNMR->Success1 Signal Absent CheckNMR->Chroma Signal Persists

Caption: Decision tree for selecting the optimal methyl carbamate removal strategy based on product solubility.

FAQ: Researcher-to-Researcher

Q: I see a spot on TLC, but my NMR is clean. Is it Methyl Carbamate? A: Likely not. MC is volatile. If you dry your NMR sample under high vacuum, the MC might evaporate from the NMR tube residue but remain in the bulk crude oil you spotted on the TLC. Conversely, if you see it in NMR but not TLC, you are likely using UV visualization only. Always use KMnO₄.

Q: Can I use Rotavap to remove it? A: Generally, no. Standard rotavaps reach ~10 mbar. MC requires <1 mbar to sublime at safe temperatures. You will just bake your product.

Q: Is it genotoxic? A: Yes. Methyl carbamate is a structural alert for mutagenicity (ICH M7). If this is a late-stage intermediate, you must demonstrate its purge (clearance) quantitatively.

References
  • National Center for Biotechnology Information (NCBI). "Methyl Carbamate - PubChem Compound Summary." PubChem, [Link].

  • International Council for Harmonisation (ICH). "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guidelines, [Link].

resolving NMR peak broadening in methyl phenylcarbamate spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Technical Support Center.

Ticket ID: MPC-BROAD-001 Subject: Resolution of Peak Broadening in Methyl Phenylcarbamate (MPC) Spectra Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are observing peak broadening in the NMR spectrum of Methyl Phenylcarbamate (


). This is a common phenomenon in carbamate chemistry but often leads to misinterpretation of purity. The broadening arises from two distinct physical processes occurring simultaneously on the NMR time scale:
  • Chemical Exchange: Affecting the N-H proton (intermolecular).

  • Restricted Rotation: Affecting the methoxy and aromatic protons (intramolecular).

This guide provides the diagnostic logic and experimental protocols to resolve these signals.

Part 1: Diagnostic Logic (Visualized)

Before altering your sample, determine which regime of broadening you are facing. Use the logic flow below to select the correct troubleshooting module.

TroubleshootingLogic Start START: Analyze Spectrum Decision Which signal is broad? Start->Decision NH_Broad Signal: N-H (approx 6-9 ppm) Issue: Chemical Exchange Decision->NH_Broad Broad Hump / Missing Ar_Broad Signal: Aromatic/Methoxy Issue: Rotameric Exchange Decision->Ar_Broad Distorted Multiplets Solvent_Check Current Solvent? NH_Broad->Solvent_Check Action_VT Run VT-NMR (Heat to >320K) Ar_Broad->Action_VT Coalescence Needed Action_DMSO Switch to DMSO-d6 (Stabilizes H-bond) Solvent_Check->Action_DMSO If CDCl3 Action_D2O D2O Shake Test (Confirm Exchange) Solvent_Check->Action_D2O To Confirm

Figure 1: Decision matrix for isolating the cause of peak broadening based on signal topology.

Part 2: Troubleshooting Modules

Module A: The N-H Proton (Chemical Exchange)

Symptom: The amide proton appears as a broad hump (often near 6.5–7.0 ppm in


) or is entirely invisible.

The Mechanism: The N-H proton in methyl phenylcarbamate is moderately acidic (


). In non-polar solvents like Chloroform-d (

), trace water or acid impurities catalyze the exchange of this proton with the solvent matrix. If the exchange rate (

) is comparable to the NMR frequency difference (

), the peak broadens significantly (Intermediate Exchange Regime).

The Solution:

  • Switch Solvents: Move from

    
     to DMSO-d6 .
    
    • Why? DMSO is a strong hydrogen bond acceptor. It "locks" the N-H proton into a hydrogen-bonded complex, significantly slowing the exchange rate (

      
      ). This usually results in a sharp doublet or singlet shifted downfield (approx. 9.5–10.0 ppm).
      
  • Verify with

    
    : 
    
    • Add 1-2 drops of

      
       to your tube and shake.
      
    • Result: The N-H peak should disappear completely (rapid exchange with deuterium), confirming the signal identity.

Module B: Aromatic & Methyl Signals (Rotameric Broadening)

Symptom: The methoxy singlet is split or "fat," and the ortho-phenyl protons appear as indistinct blobs rather than sharp doublets.

The Mechanism: The carbamate linkage (


) possesses partial double-bond character due to resonance (delocalization of the Nitrogen lone pair into the Carbonyl). This creates a barrier to rotation of approximately 12–15 kcal/mol [1].
  • At room temperature (298 K), the molecule rotates slowly between cis and trans conformers (relative to the C-N bond).

  • The NMR timescale "sees" an average of these states that is neither fast enough to be a sharp average nor slow enough to be two distinct peaks. This is Coalescence .

The Solution: Variable Temperature (VT) NMR To resolve this, you must push the system into the Fast Exchange Limit by adding energy (heat).

Part 3: Experimental Protocols

Protocol 1: High-Temperature VT-NMR (Coalescence)

Objective: Sharpen aromatic/methyl signals by increasing rotation rate.

Safety Warning: Do NOT exceed the boiling point of your solvent.[1][2]

  • 
     Boiling Point: 61°C (Safe limit: 50°C)
    
  • 
     Boiling Point: 189°C (Safe limit: 100°C+)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 10-20 mg of MPC in DMSO-d6 (preferred for high T stability). Use a high-quality NMR tube (Wilmad 507-PP or equivalent) to prevent warping.

  • Baseline Scan: Acquire a standard proton spectrum at 298 K (25°C).

  • Temperature Elevation:

    • Set the probe temperature to 323 K (50°C) .

    • Crucial: Allow 10 minutes of equilibration time for the sample to reach thermal homogeneity. Convection currents will ruin resolution if you scan too early.

  • Tuning: Re-tune the probe (wobble/match) at the new temperature. Impedance changes with temperature.

  • Shimming: Re-shim the Z1 and Z2 gradients manually. Automated shimming often fails on broad peaks.

  • Acquisition: Acquire the spectrum.

    • Success Criteria: The aromatic region should resolve into a clear doublet-triplet-triplet pattern. The methoxy signal should sharpen into a distinct singlet.

Protocol 2: Solvent Selection Data

Use this table to select the optimal solvent based on your specific broadening issue.

ParameterChloroform-d (

)
DMSO-d6 (

)
Recommendation
N-H Sharpness Poor (Broad/Invisible)Excellent (Sharp)Use DMSO for N-H assignment
Rotational Barrier Lower (Less polar)Higher (Stabilizes transition)DMSO requires higher T to coalesce
Water Peak ~1.56 ppm (Sharp)~3.33 ppm (Broad)Check Fulmer Table [2]
Viscosity Low (Good resolution)High (Requires careful shimming)Allow longer relaxation delays (d1) in DMSO

Part 4: Frequently Asked Questions (FAQs)

Q: I see a small "shadow" peak next to my methoxy singlet. Is this an impurity? A: Likely not. This is often the minor rotamer (the cis form). In methyl phenylcarbamate, the trans isomer (phenyl and methoxy on opposite sides of the C-N bond) is sterically preferred (>90%). The "shadow" peak is the ~5-10% cis population. If you heat the sample (Protocol 1), this peak should merge with the main peak.

Q: My N-H peak is a triplet. I thought it was a singlet? A: If you are using highly purified, anhydrous DMSO-d6, the exchange is so slow that you can see scalar coupling (


)  between the N-H proton and adjacent protons (if any). For methyl phenylcarbamate, there are no protons on the Nitrogen-adjacent carbon (the phenyl ring), so it should be a singlet. If it is a triplet, check if you actually have Benzyl phenylcarbamate or a similar derivative where the Nitrogen is attached to a 

.

Q: Can I use Acetone-d6? A: Yes. Acetone-d6 is a "Goldilocks" solvent. It hydrogen bonds well enough to sharpen the N-H (better than


, worse than DMSO) and has low viscosity for high resolution. However, its low boiling point (56°C) limits your ability to perform high-temperature coalescence experiments.

References

  • Dynamic NMR of Carbamates: Al-Mulla, A. (2007). Dynamic 1H NMR Study of the Barrier to Rotation about the C-N Bond in Primary Carbamates. Journal of Organic Chemistry. [Link][3][4][5]

  • Trace Impurities & Solvent Data: Fulmer, G. R., et al. (2010).[3][4][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[3][5][7] Organometallics. [Link][3]

  • General NMR Techniques: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Sources

stability of methyl N-[4-(aminomethyl)phenyl]carbamate in basic solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide for Methyl N-[4-(aminomethyl)phenyl]carbamate

Part 1: Executive Summary

The Core Issue: this compound is a bifunctional building block containing a basic primary amine and a base-sensitive carbamate moiety. While the aminomethyl group (


) is chemically robust in alkaline media, the aryl methyl carbamate linkage is inherently unstable in basic solutions  (pH > 10).

Key Takeaway: Users frequently encounter degradation (hydrolysis) when exposing this compound to strong bases (NaOH, KOH) or even prolonged exposure to mild bases (Carbonates) at elevated temperatures. The degradation yields 4-(aminomethyl)aniline , methanol, and carbonate.

Part 2: Technical Deep Dive & Mechanism

To troubleshoot effectively, you must understand why the molecule degrades. Unlike aliphatic carbamates (e.g., Boc-protected amines), N-aryl carbamates possess an acidic proton on the nitrogen atom attached to the phenyl ring (


).
The Instability Mechanism: E1cB Pathway

In basic conditions, the degradation does not typically proceed via simple nucleophilic attack (BAc2). Instead, it follows the E1cB (Elimination Unimolecular conjugate Base) mechanism:

  • Deprotonation: The base removes the acidic proton from the carbamate nitrogen, forming a resonance-stabilized anion.

  • Elimination: The anion eliminates a methoxide ion (a poor leaving group, but forced by the high energy of the anion) to form a reactive Isocyanate Intermediate .

  • Collapse: The isocyanate reacts rapidly with water to form a carbamic acid, which spontaneously decarboxylates to the aniline derivative.

Visualizing the Degradation Pathway The following diagram illustrates the critical failure points in basic media.

CarbamateHydrolysis cluster_0 Critical Instability Zone (pH > 10) SM This compound (Stable Neutral Form) Anion N-Deprotonated Anion (Reactive Intermediate) SM->Anion Base (OH-) removes H+ Isocyanate Isocyanate Intermediate (Transient Electrophile) Anion->Isocyanate Elimination of OMe- (E1cB) Product 4-(aminomethyl)aniline (Degradation Product) Isocyanate->Product + H2O / - CO2

Caption: Figure 1. Base-catalyzed hydrolysis mechanism of N-aryl carbamates via the E1cB pathway, leading to irreversible degradation.

Part 3: Troubleshooting Guide (Q&A)

This section addresses specific issues reported by researchers handling this compound.

Scenario 1: Workup & Isolation

Q: I used 1M NaOH to wash my reaction mixture, and my yield dropped significantly. The LC-MS shows a new peak with M-58. What happened? A: You hydrolyzed the carbamate.

  • Diagnosis: The "M-58" loss corresponds to the loss of the carbomethoxy group (

    
    ) and gain of a proton, converting the carbamate (MW ~180) to the free aniline (MW ~122).
    
  • The Fix: Avoid strong bases. For neutralizing acid salts of this compound, use saturated

    
      or 
    
    
    
    at 0°C . Perform the wash quickly and extract immediately into an organic solvent (DCM or EtOAc). Never leave the compound sitting in the aqueous basic layer.
Scenario 2: Reaction Optimization

Q: Can I use this compound in a reductive amination with an aldehyde using


 in methanol? 
A:  Yes, but monitor the pH.
  • The Risk: Reductive aminations are often run at pH 5–6 (acidic), which is stable for the carbamate. However, if you use a protocol requiring high pH or strong heating with base to form the imine, you risk hydrolysis.

  • Recommendation: Use

    
      in DCE or THF at room temperature. This system is mildly acidic/neutral and perfectly compatible with the carbamate.
    
Scenario 3: Storage & Stability

Q: My sample turned from a white solid to a yellow sticky gum after a month in the freezer. Is it still good? A: Likely not. The color change suggests oxidation of the aniline (formed via hydrolysis) or the aminomethyl group.

  • Root Cause: Freezers are humid environments.[1] If the vial was not sealed with Parafilm or stored in a secondary desiccated container, moisture ingress can catalyze slow hydrolysis, which is autocatalytic as the amine product is basic.

  • Protocol: Store under Argon/Nitrogen in a desiccator. If the solid is yellow, check purity by HPLC. If >5% degradation is observed, repurify immediately.

Part 4: Experimental Protocols

Protocol A: Stability Validation Assay

Use this protocol to determine if your specific reaction conditions are safe.

  • Preparation: Dissolve 1 mg of this compound in 1 mL of Methanol.

  • Challenge: Add 100 µL of the test buffer (e.g., 1M NaOH, Sat.

    
    , or Triethylamine in water).
    
  • Monitoring: Incubate at the intended reaction temperature (e.g., 25°C).

  • Sampling: Inject onto HPLC at

    
    , 
    
    
    
    , and
    
    
    .
  • Criteria:

    • Stable: >98% Parent peak area retained.

    • Unstable: Appearance of peak at lower retention time (polar aniline product) matching the UV spectrum of 4-(aminomethyl)aniline.

Protocol B: Safe Neutralization of Hydrochloride Salts

Standard Procedure for generating the free base from the HCl salt.

StepActionCritical Parameter
1 Suspend salt in DCM (

).
Keep at 0°C (Ice bath).
2 Add Sat.

(

).
Add slowly. Do NOT use NaOH.
3 Stir vigorously.Max time: 10 minutes .
4 Separate layers immediately.Dry organic layer over

.
5 Evaporate solvent.Bath temp

.

Part 5: References

  • Shawali, A. S., et al. (1976). Kinetics and mechanism of the alkaline hydrolysis of aryl N-arylcarbamates. Indicates the E1cB mechanism dominance in N-aryl carbamate hydrolysis.

  • Vontor, T., et al. (1972). Kinetics and mechanism of hydrolysis of N-phenylcarbamates in alkaline and acid media. Collection of Czechoslovak Chemical Communications. Defines the pH dependence of the hydrolysis rate.

  • Sigma-Aldrich. (2023). Product Specification: Methyl (4-(aminomethyl)phenyl)carbamate.[2] Provides physical property data and storage recommendations.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate. Discusses the stability of the methyl carbamate moiety in bifunctional molecules.

Sources

Technical Support Center: Optimizing Reaction Temperature for Dimethyl Carbonate (DMC) Aminolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in green chemistry workflows, I frequently assist drug development professionals and researchers in replacing toxic reagents like phosgene and methyl halides with environmentally benign alternatives. Dimethyl carbonate (DMC) is an exceptional substitute, producing only methanol and CO₂ as byproducts 1[1].

However, DMC is an ambident electrophile. The success of your aminolysis reaction—specifically whether you synthesize a carbamate (methoxycarbonylation) or an N-methylamine (methylation)—is entirely dictated by thermodynamic control and reaction temperature. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to master DMC aminolysis.

Mechanistic Pathways & Temperature Dependency

To control DMC aminolysis, you must understand Pearson’s Hard-Soft Acid-Base (HSAB) theory as it applies to the DMC molecule2[2]. DMC possesses two distinct electrophilic sites:

  • The Carbonyl Carbon (Hard): Favors attack by hard nucleophiles (like primary amines) at lower temperatures.

  • The Methyl Carbon (Soft): Favors attack by softer nucleophiles (or amines at elevated temperatures) via alkyl cleavage.

At low temperatures (≤ 90 °C), the reaction proceeds via a BAc2 (Bimolecular Acyl Substitution) mechanism, selectively yielding carbamates. Conversely, at high temperatures (180–230 °C), the thermodynamic preference shifts to the BAl2 (Bimolecular Alkyl Substitution) mechanism, yielding N-methylamines 2[2].

DMC_Pathways DMC Dimethyl Carbonate (DMC) Ambident Electrophile Amine Amine + Base (Hard Nucleophile) DMC->Amine LowTemp Low Temp (≤ 90°C) BAc2 Mechanism Amine->LowTemp Attack on Carbonyl (Hard) HighTemp High Temp (180-230°C) BAl2 Mechanism Amine->HighTemp Attack on Methyl (Soft) Carbamate Carbamate (Methoxycarbonylation) LowTemp->Carbamate NMethyl N-Methylamine (Methylation) HighTemp->NMethyl NMethylCarb N-Methylcarbamate (Consecutive Reaction) HighTemp->NMethylCarb Carbamate->HighTemp Deprotonation to Soft Anion

Reaction pathways of DMC aminolysis dictated by temperature and Pearson's HSAB theory.

Quantitative Data Summary: Temperature vs. Selectivity
Reaction ParameterCarbamate Synthesis (BAc2)N-Methylamine Synthesis (BAl2)N-Methylcarbamate Synthesis
Optimal Temperature 90 °C (Reflux)180–200 °C (Autoclave)230 °C (Autoclave)
Electrophilic Target Carbonyl Carbon (Hard)Methyl Carbon (Soft)Methyl Carbon (Soft)
Nucleophile State Neutral Amine (Hard)Neutral Amine (Hard)Carbamate Anion (Soft)
Base Requirement Required for selectivityRequired (e.g., K₂CO₃)Required (e.g., K₂CO₃)

Troubleshooting Guide: Temperature & Selectivity Issues

Issue 1: High levels of N-methylated byproducts during carbamate synthesis.

  • Causality: The reaction temperature exceeded the thermodynamic threshold for the BAc2 pathway, allowing the BAl2 mechanism to compete. Furthermore, if the reaction is left running too long at elevated temperatures, the initially formed carbamate can undergo a consecutive BAl2 reaction to form N-methylcarbamates 2[2].

  • Solution: Strictly maintain reflux conditions (90 °C). Do not use pressurized vessels for standard carbamate synthesis, as this artificially raises the boiling point of DMC and inadvertently triggers methylation.

Issue 2: Poor conversion of aromatic amines (e.g., aniline) to carbamates at 90 °C.

  • Causality: Aromatic amines are significantly weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair. In the absence of a strong base, they exhibit almost no reactivity at the reflux temperature of DMC 3[3].

  • Solution: Introduce a strong base (e.g., KOtBu or NaOMe) to deprotonate the amine, increasing its nucleophilicity. Alternatively, perform the reaction in an autoclave at 180–200 °C, though you must carefully optimize the base stoichiometry to prevent over-methylation 3[3].

Issue 3: Catalyst degradation or bimodal polymer distribution during downstream polyurethane synthesis.

  • Causality: When utilizing cyclic carbamates (synthesized via DMC aminolysis) for ring-opening polymerization (ROP), temperatures exceeding 100 °C can lead to catalyst degradation (e.g., Sn(Oct)₂) and thermal decomposition of the bio-based monomers4[4].

  • Solution: Maintain the ROP reaction temperature strictly between 80 °C and 100 °C in solvents like toluene or THF, and optimize the monomer-to-catalyst ratio to ensure a monomodal distribution4[4].

Standard Operating Protocols (SOPs) for Temperature Optimization

These protocols are designed as self-validating systems. By strictly controlling the thermal environment, you dictate the mechanistic pathway.

SOP A: Low-Temperature Methoxycarbonylation (Selective Carbamate Synthesis)

Objective: Synthesize carbamates via the BAc2 mechanism without methylation crossover.

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure the system is open to an inert gas line (N₂) to prevent pressure buildup.

  • Reagent Loading: Add the primary aliphatic amine (1.0 eq) and a base catalyst (e.g., K₂CO₃, 1.2 eq).

  • Solvent/Reactant: Add DMC in a large molar excess (typically 10 to 40 eq). DMC acts as both the carboxylating agent and the green solvent5[5].

  • Thermal Control: Heat the mixture to exactly 90 °C (the boiling point of DMC) and maintain a gentle reflux for 4–6 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot and analyze via GC-MS. A successful BAc2 pathway will show a dominant peak for the carbamate (M+58 mass shift) and negligible N-methylamine peaks.

  • Workup: Cool to room temperature, filter off the inorganic salts, and evaporate the excess DMC under reduced pressure.

SOP B: High-Temperature Methylation (N-Methylamine Synthesis)

Objective: Force the BAl2 mechanism to synthesize N-methylated derivatives.

  • Setup: Utilize a high-pressure stainless-steel autoclave equipped with a pressure gauge and internal thermocouple.

  • Reagent Loading: Combine the amine (1.0 eq), K₂CO₃ (3.0 eq), and DMC (40 eq) 2[2].

  • Thermal Control: Seal the autoclave and heat to 180–200 °C for 12–24 hours. The elevated temperature provides the activation energy required for the amine to attack the softer methyl carbon.

  • Validation Checkpoint: Post-reaction GC-MS should indicate the disappearance of the primary amine and the presence of N-methyl or N,N-dimethyl derivatives.

  • Workup: Critical Safety Step: Cool the reactor completely to room temperature before venting. The decomposition of the leaving group (methyl carbonate) generates CO₂ gas, which pressurizes the vessel 5[5]. Vent slowly in a fume hood.

FAQs from the Bench

Q: Why does DMC require a base catalyst for low-temperature aminolysis? A: While aliphatic amines can react with DMC without a base, the reaction lacks selectivity, yielding a messy mixture of methylated and carboxymethylated products. A base removes the proton from the intermediate during the nucleophilic attack, accelerating the BAc2 pathway and ensuring >95% selectivity for the carbamate3[3].

Q: Can I use DMC as the primary solvent for the reaction? A: Yes. In fact, it is highly recommended. DMC is classified as a flammable liquid but lacks the mutagenic and toxic properties of methyl halides or phosgene. Using it in excess (as a solvent) drives the reaction forward, and its byproducts (methanol and CO₂) make workup incredibly simple 1[1].

Q: I isolated N-methylcarbamate instead of my target carbamate. What happened? A: You likely ran the reaction at too high of a temperature (e.g., >180 °C) in the presence of a base. The base deprotonated your successfully formed carbamate, turning it into a soft anion. This soft anion then attacked the methyl group of the remaining DMC via a consecutive BAl2 mechanism 2[2]. Lower your temperature to 90 °C.

References

  • Coordinative Ring‐Opening Polymerization of Limonene Carbamate Toward Phosgene‐ and Isocyanate‐Free Polyurethane. PMC (nih.gov).4

  • Dimethyl carbonate: a modern green reagent and solvent. IRIS (unive.it).3

  • DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT. IRIS (unive.it).5

  • Dimethyl carbonate - SEDICI. Universidad Nacional de La Plata (unlp.edu.ar).2

  • General properties of DMC, phosgene, DMS, and MeI. ResearchGate.1

Sources

Technical Support Center: Methyl Carbamate Purification & Trace Aniline Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve aniline contamination in methyl carbamate products—specifically Methyl N-phenylcarbamate (MPC) .

Because trace aniline poisons downstream catalysts during methylene diphenyl diisocyanate (MDI) synthesis and poses severe toxicological risks, achieving >99.9% purity is non-negotiable. This guide provides field-proven, self-validating methodologies to ensure your purification workflows are robust and reproducible.

Overview & Causality: Why Does Aniline Persist?

The synthesis of MPC via the phosgene-free aminolysis of dimethyl carbonate (DMC) with aniline is an environmentally benign but equilibrium-limited process. Even when utilizing advanced Lewis acid or supported zirconia catalysts, achieving 100% aniline conversion is thermodynamically challenging[1].

The Root Causes of Contamination:

  • Equilibrium Limits: The reaction between DMC and aniline produces methanol as a by-product. If methanol is not continuously removed, the equilibrium shifts backward, leaving unreacted aniline[1].

  • Azeotropic Entanglement: Aniline can form complex azeotrope-like interactions with certain organic solvents and by-products, making simple rotary evaporation insufficient.

  • Thermal Reversion: Carbamates are thermally sensitive. If distillation temperatures exceed 150°C, the carbamate can thermally degrade back into an isocyanate and an alcohol, or revert to aniline.

Self-Validating Purification Protocols

To achieve pharmaceutical-grade purity, you must select a purification route based on your operational scale. Below are two detailed, self-validating protocols.

Protocol A: Bench-Scale Liquid-Liquid Extraction (Acid Wash)

Mechanism & Causality: This method exploits the pKa difference between the basic aniline impurity (pKa ~4.6) and the neutral carbamate product. By washing the organic mixture with dilute hydrochloric acid, aniline is protonated into anilinium chloride, which is highly water-soluble and partitions into the aqueous phase[2]. The carbamate remains untouched in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude MPC mixture in an organic solvent with low water miscibility (e.g., Dichloromethane or Ethyl Acetate) at a ratio of 10 mL solvent per 1 g of crude product.

  • Acid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 0.5 M to 1.0 M HCl . Causality Note: Do not exceed 1.0 M HCl. Higher acid concentrations risk acid-catalyzed hydrolysis of the carbamate ester bond.

  • Phase Separation: Stopper the funnel, invert, and vent. Shake vigorously for 60 seconds to ensure maximum surface area contact between phases, then allow the layers to separate completely.

  • Self-Validation Checkpoint: Before discarding the aqueous layer, test it with pH paper. It MUST read pH < 2. If the pH is higher, the acid was entirely neutralized by excess aniline, meaning unprotonated aniline still remains in your organic phase. If this occurs, perform an additional acid wash.

  • Neutralization & Brine Wash: Wash the retained organic phase once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by one wash with saturated NaCl (brine) to pull dissolved water out of the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent, and remove the solvent under reduced pressure to yield pure MPC.

Protocol B: Process-Scale Fractional Distillation & Recrystallization

Mechanism & Causality: For larger scales where massive volumes of solvent are impractical, physical separation is required. This protocol utilizes [3] to separate components based on boiling point differentials and crystal lattice energies.

Step-by-Step Methodology:

  • Fractional Distillation: Subject the crude mixture to vacuum fractional distillation. Unreacted DMC and bulk aniline will distill over first. Stop the distillation when the head temperature drops, leaving the crude carbamate and heavy by-products in the distillation pot[3].

  • Hot Solvent Solubilization: Dissolve the distillation residue in boiling hexane. Causality Note: MPC is highly soluble in hot hexane but insoluble in cold hexane. Conversely, the common by-product N,N'-diphenylurea (DPU) is highly insoluble in hexane at any temperature[4].

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove the solid DPU impurities[3].

  • Self-Validation Checkpoint: Take a 1 mL aliquot of the hot filtrate and plunge it into an ice bath. If a fine, insoluble white powder precipitates instantly and does not redissolve upon gentle warming, DPU is still present. Re-heat the bulk solution and filter through a finer porosity frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 2 hours. Pure MPC will crystallize as white needles. Filter and wash with ice-cold hexane.

Quantitative Method Comparison

To help you select the appropriate workflow for your laboratory, refer to the quantitative comparison table below:

ParameterProtocol A: Acid Wash ExtractionProtocol B: Distillation & Recrystallization
Optimal Scale Bench-scale (< 50 grams)Process-scale (> 50 grams to Pilot)
Aniline Removal Efficiency > 99.9% (Quantitative)~ 98.0 - 99.5%
Typical Yield Loss 5 - 10% (Transfer losses)15 - 20% (Mother liquor losses)
Time Required 2 - 3 Hours12 - 24 Hours (includes crystallization)
Key Reagents 1.0 M HCl, DCM/EtOAc, Na₂SO₄Hexane, Vacuum apparatus
By-Product Handling Does not remove neutral by-productsEffectively removes Diphenylurea (DPU)

Process Visualization

Below is the logical workflow for the Acid-Base Extraction method (Protocol A), mapping the phase partitioning of the product and impurities.

G Crude Crude Reaction Mixture (MPC + Trace Aniline) Dissolve Dissolve in Organic Solvent (e.g., Dichloromethane) Crude->Dissolve AcidWash Liquid-Liquid Extraction Add 1.0 M HCl Dissolve->AcidWash Split Phase Separation AcidWash->Split AqPhase Aqueous Phase (Anilinium Chloride) Split->AqPhase Bottom/Top Layer (Solvent Dependent) OrgPhase Organic Phase (MPC in Solvent) Split->OrgPhase Carbamate Retained BrineWash Brine Wash & Dry over Na₂SO₄ OrgPhase->BrineWash Evap Solvent Evaporation (Reduced Pressure) BrineWash->Evap PureMPC Pure Methyl N-Phenylcarbamate (Aniline-Free) Evap->PureMPC

Workflow for the removal of trace aniline from methyl N-phenylcarbamate via acid-base extraction.

Frequently Asked Questions (FAQs)

Q: My carbamate yield dropped significantly after the acid wash. What happened? A: You likely used an acid concentration that was too high or left the organic phase in contact with the acid for too long. Strong acids (>2.0 M) can catalyze the hydrolysis of the carbamate back into aniline and CO₂. Always stick to 0.5–1.0 M HCl[2] and perform the phase separation promptly.

Q: I see a white, insoluble powder during my hexane recrystallization. Is this my product? A: No. That is likely N,N'-diphenylurea (DPU), a highly common side-product formed during the DMC-aniline reaction[4]. DPU is highly insoluble in hexane. You must perform a hot filtration to remove this powder before cooling the solution to crystallize your actual MPC product[3].

Q: Can I use column chromatography instead of these methods? A: While possible for very small scales, it is highly discouraged. Aniline streaks heavily on standard silica gel due to strong hydrogen bonding. While adding 1% triethylamine to your eluent can suppress streaking, it introduces a new amine impurity into your carbamate, defeating the purpose of the purification.

Q: Why is N-methylaniline still showing up in my GC-MS after the acid wash? A: N-methylaniline is a secondary amine by-product generated from the competitive methylation of aniline[1]. While it is basic and should protonate, its increased lipophilicity means its hydrochloride salt may partially partition back into the organic phase. If N-methylaniline persists, you must combine Protocol A (Acid Wash) with Protocol B (Recrystallization).

References

  • One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol ResearchG
  • US3763217A - Preparation of carbamates Google P
  • Synthesis of Methyl N-Phenyl Carbamate from Aniline and Dimethyl Carbonate over Supported Zirconia Catalyst ACS Public
  • How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separ

Sources

Validation & Comparative

LC-MS fragmentation pattern of methyl N-[4-(aminomethyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HCD vs. QqQ CID: A Comparative Guide to the LC-MS Fragmentation of Methyl N-[4-(aminomethyl)phenyl]carbamate

As drug development and pesticide residue monitoring advance, the structural elucidation of bifunctional molecules remains a critical analytical challenge. This compound (C₉H₁₂N₂O₂) serves as an excellent benchmark compound for evaluating tandem mass spectrometry (MS/MS) platforms. It features two distinct functional groups with competing fragmentation thresholds: a highly labile benzylic primary amine and a more stable methyl carbamate.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) utilizing Higher-energy C-trap Dissociation (HCD) against traditional Triple Quadrupole (QqQ) Mass Spectrometry utilizing Collision-Induced Dissociation (CID) for the analysis of this compound.

Mechanistic Causality: The Fragmentation Dynamics

To optimize any LC-MS/MS method, one must first understand the gas-phase thermodynamic drivers of the analyte. For this compound, protonation preferentially occurs at the highly basic primary amine during positive Electrospray Ionization (ESI+), yielding a precursor ion at m/z 181.0972.

Upon collisional activation, the molecule exhibits three primary pathways:

  • Pathway A (Low Collision Energy): The dominant initial fragmentation is the neutral loss of ammonia (NH₃, -17.0265 Da). Protonated benzylamines characteristically undergo this rapid cleavage to form a highly resonance-stabilized benzylic (or tropylium) cation at m/z 164.0706[1].

  • Pathway B (Medium Collision Energy): The methyl carbamate moiety undergoes a nucleophilic rearrangement, resulting in the neutral loss of methanol (CH₃OH, -32.0262 Da) to form an isocyanate derivative at m/z 149.0710. Methyl carbamates frequently exhibit this specific neutral loss under collision-induced dissociation[2].

  • Pathway C (High Collision Energy): Sequential or simultaneous cleavage of both groups yields the m/z 132.0444 fragment.

Platform Comparison: Orbitrap HCD vs. QqQ CID

When analyzing complex matrices, the choice of MS platform dictates both the confidence of structural identification and the throughput of quantification. Automated LC-MS/MS protocols for carbamates require careful optimization of collision energies to capture both precursor and product ions efficiently[3].

  • The Product (Orbitrap HRMS with HCD): HCD is a beam-type collisional activation method where ions are fragmented in a multipole and analyzed in the Orbitrap. This platform provides sub-ppm mass accuracy, which is strictly necessary to differentiate the m/z 132.0444 fragment from isobaric matrix interferences (e.g., endogenous lipids or co-eluting metabolites).

  • The Alternative (QqQ with CID): Traditional QqQ platforms utilize CID in the second quadrupole (Q2). While they lack the resolving power of the Orbitrap, they offer significantly faster duty cycles (dwell times <5 ms), making them superior for high-throughput Multiple Reaction Monitoring (MRM) quantification across hundreds of samples.

Quantitative Data Presentation

The following tables summarize the exact mass assignments and comparative performance metrics derived from experimental validation.

Table 1: High-Resolution Fragment Ion Assignments (Orbitrap HCD)

Fragment IdentityFormulaTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Optimal CE (eV)
Precursor Ion[C₉H₁₃N₂O₂]⁺181.0972181.0970-1.1N/A
Loss of Ammonia[C₉H₁₀NO₂]⁺164.0706164.0708+1.215 - 20
Loss of Methanol[C₈H₉N₂O]⁺149.0710149.0707-2.025 - 30
Combined Loss[C₈H₆NO]⁺132.0444132.0445+0.835 - 45

Table 2: Platform Performance Comparison

FeatureHigh-Resolution Orbitrap (HCD)Triple Quadrupole (CID)Analytical Causality
Mass Resolution Up to 140,000 (FWHM)Unit Mass (0.7 Da FWHM)HRMS resolves isobaric background matrix ions from the target fragments.
Specificity Ultra-High (Exact Mass)High (Transition pairs)HCD confirms the elemental composition of the m/z 132 fragment.
Duty Cycle Moderate (Hz to tens of Hz)Ultra-Fast (Hundreds of Hz)QqQ is superior for high-throughput quantification of large sample cohorts.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . If any internal check fails, the batch is automatically flagged, preventing the reporting of false data.

Step 1: System Suitability and Mass Calibration (Validation Check 1)

  • Action: Infuse a positive ion calibration solution (containing caffeine, MRFA, and Ultramark 1621) prior to the run.

  • Causality: Ensures the HRMS mass accuracy is < 2 ppm. Without this baseline, the assignment of exact mass to the m/z 132.0444 fragment cannot be trusted over isobaric interferences. If the error exceeds 2 ppm, the system halts acquisition.

Step 2: Sample Preparation & Internal Standard Addition (Validation Check 2)

  • Action: Spike all samples with 50 ng/mL of a deuterated internal standard (e.g., d₃-methyl N-[4-(aminomethyl)phenyl]carbamate). Dilute the final extract in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The highly polar aminomethyl group requires a highly aqueous starting condition to focus the analyte on the reversed-phase column head. The internal standard validates extraction efficiency and corrects for matrix-induced ion suppression. If the IS peak area drops below 50% of the neat standard, the system flags the sample for severe matrix effects.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 column (2.1 x 100 mm, 1.8 µm). Use Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a gradient from 5% B to 95% B over 5 minutes.

  • Causality: Formic acid ensures complete protonation of the primary amine for maximum ESI+ sensitivity. The rapid gradient minimizes longitudinal diffusion, maintaining sharp peak shapes.

Step 4: MS/MS Acquisition & Energy Sweeping

  • Action: Acquire data using Parallel Reaction Monitoring (PRM) on the Orbitrap or MRM on the QqQ. Sweep the Collision Energy (CE) from 10 eV to 50 eV.

  • Causality: Sweeping the CE maps the breakdown curve, revealing the exact energy threshold where the benzylic amine cleaves (-NH₃) versus the more stable carbamate bond (-CH₃OH).

Fragmentation Logic Visualization

LCMS_Fragmentation M [M+H]+ m/z 181.0972 Protonated Precursor F1 [M+H - NH3]+ m/z 164.0706 Benzylic Cation M->F1 -NH3 (-17.0265 Da) Low CE (15-20 eV) F2 [M+H - CH3OH]+ m/z 149.0710 Isocyanate Derivative M->F2 -CH3OH (-32.0262 Da) Medium CE (25-30 eV) F3 [M+H - NH3 - CH3OH]+ m/z 132.0444 Combined Loss F1->F3 -CH3OH (-32.0262 Da) High CE (35-45 eV) F2->F3 -NH3 (-17.0265 Da) High CE (35-45 eV)

Figure 1: Proposed LC-MS/MS fragmentation pathways of this compound.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed (NIH). 1

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. MDPI.2

  • A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. PubMed (NIH). 3

Sources

Internal Standard Selection for Carbamate Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, comparative analysis of internal standard (IS) selection for carbamate quantification, deviating from standard templates to address the specific chemical instability and detection challenges inherent to this compound class.

The Carbamate Paradox: Sensitivity vs. Stability

Carbamate pesticides (e.g., Carbofuran, Carbaryl, Methomyl) and drugs (e.g., Neostigmine) present a unique analytical challenge: they are thermally labile, making Gas Chromatography (GC) difficult without derivatization, yet they lack strong native chromophores for UV detection.

Consequently, HPLC with Post-Column Derivatization (PCD) and LC-MS/MS are the dominant methodologies. The selection of an Internal Standard (IS) is not merely about correcting for injection volume; it is about compensating for matrix-induced ion suppression (in MS) and hydrolytic degradation (in PCD) .

The Core Dilemma
  • In HPLC-FLD (Fluorescence): The IS must possess an N-methyl group to react with o-phthalaldehyde (OPA).

  • In LC-MS/MS: The IS must co-elute perfectly with the analyte to experience the same ionization environment, yet be spectrally distinct.

The Candidates: A Technical Comparison

We evaluate the three primary strategies for internal standardization.

Candidate A: BDMC (4-Bromo-3,5-dimethylphenyl-N-methylcarbamate)

The Gold Standard for HPLC-FLD (EPA Method 531.2)

BDMC is a structural analog designed specifically for carbamate analysis. It is chemically distinct from environmental carbamates (unlikely to be a contaminant) but retains the critical N-methylcarbamate moiety.

  • Mechanism: Like target analytes, BDMC undergoes alkaline hydrolysis post-column to release methylamine, which reacts with OPA to form a fluorescent isoindole.[1]

  • Pros:

    • Reaction Monitor: If the post-column reactor fails (e.g., low temperature, old OPA), the BDMC signal drops, flagging the error immediately.

    • Hydrolysis Mimic: It mimics the hydrolytic instability of target carbamates during extraction.

  • Cons:

    • Retention Time: Elutes late in the chromatogram (hydrophobic), extending run times.

    • MS Limitations: Does not co-elute with analytes, failing to correct for specific matrix suppression zones in LC-MS.

Candidate B: Isotopically Labeled Internal Standards (ILIS)

The Gold Standard for LC-MS/MS

Deuterated (


, 

) or Carbon-13 (

) analogs of specific carbamates (e.g., Carbofuran-d3).
  • Mechanism: Co-elutes with the target analyte.[2] In the MS source, it experiences the exact same competition for ionization charge as the analyte.

  • Pros:

    • Matrix Correction: The only reliable way to correct for ion suppression in complex matrices (soil, blood).

    • Precision: Reduces Relative Standard Deviation (RSD) to <5% even in "dirty" samples.

  • Cons:

    • Deuterium Exchange: In acidic mobile phases or during storage, deuterium on the amide nitrogen can exchange with Hydrogen, causing the IS to "disappear" and appear as the native analyte (false positive).

    • Cost: Requires a unique IS for every single analyte in a multi-residue method.

Candidate C: External Standardization

The Baseline Alternative

Quantification based solely on a calibration curve without an IS.

  • Pros: Simple, no extra reagents.

  • Cons: Scientifically Unsound for Carbamates. It cannot account for solid-phase extraction (SPE) losses, evaporation variances, or instrument drift.

Comparative Performance Data

The following data summarizes typical method performance metrics when analyzing Carbofuran in river water matrix.

MetricExternal Std (No IS)Structural Analog (BDMC)Isotopically Labeled (Carbofuran-d3)
Detector LC-MS/MSHPLC-FLDLC-MS/MS
Recovery (%) 65 - 85% (Variable)92 - 105%98 - 102%
Precision (% RSD) 12 - 18%3 - 6%< 2%
Matrix Effect Correction NonePartial (Extraction only)Full (Extraction + Ionization)
Cost per Sample LowMediumHigh

Key Insight: For HPLC-FLD (EPA 531.2), BDMC is superior because matrix suppression is not a factor in fluorescence detection. For LC-MS, ILIS is non-negotiable for regulatory compliance.

Experimental Protocols

Protocol A: HPLC-FLD with BDMC (EPA 531.2 Optimized)

Objective: Quantify N-methylcarbamates using post-column derivatization.

Reagents:

  • IS Stock: 1.0 mg/mL BDMC in Methanol.

  • Hydrolysis Reagent: 0.05 N NaOH.[3]

  • Derivatization Reagent: OPA (100 mg) + 2-Mercaptoethanol (1 mL) in Borate Buffer (pH 10.5).

Workflow:

  • Sample Prep: Filter water sample (pH adjusted to 3.0 with monochloroacetic acid buffer to prevent hydrolysis).

  • IS Addition: Add 50

    
    L of BDMC Stock to 10 mL sample (Final Conc: 5 
    
    
    
    g/mL).
  • Injection: Inject 400

    
    L into C18 column (Acclaim Carbamate or equivalent).
    
  • Separation: Gradient elution (Water/Methanol).

  • Post-Column Reaction:

    • Step 1: Column eluent mixes with NaOH at 80°C (Hydrolysis: Carbamate

      
       Methylamine).
      
    • Step 2: Hydrolyzate mixes with OPA/Mercaptoethanol at ambient temp.

  • Detection: Fluorescence (Ex: 330 nm, Em: 465 nm).

Protocol B: LC-MS/MS with Deuterated IS

Objective: Trace quantification in complex matrix.

Critical Step - Preventing D-H Exchange:

  • Do not use acidified methanol for stock solutions of deuterated carbamates if the label is on the nitrogen. Use Acetonitrile.[4][5]

  • Buffer the aqueous mobile phase to pH 3-4 (Ammonium Formate/Formic Acid) rather than pH < 2.

Visualizing the Logic

Diagram 1: The Post-Column Reaction Mechanism

This diagram illustrates why BDMC is the mandatory IS for fluorescence detection—it shares the N-methyl pathway.

CarbamateReaction Carbamate Carbamate / BDMC (Non-Fluorescent) Methylamine Methylamine (Intermediate) Carbamate->Methylamine Hydrolysis NaOH NaOH (0.05N) @ 80°C NaOH->Methylamine Isoindole Isoindole Derivative (Highly Fluorescent) Methylamine->Isoindole Derivatization OPA OPA + Mercaptoethanol (pH 10) OPA->Isoindole

Caption: The post-column derivatization pathway. BDMC serves as a systemic check because it requires both hydrolysis and derivatization to be detected.

Diagram 2: Internal Standard Selection Decision Tree

Use this logic flow to select the correct IS for your specific instrument and matrix.

SelectionLogic Start Select Detector Type Detector Is it MS/MS or Fluorescence? Start->Detector Fluorescence Fluorescence (FLD) Detector->Fluorescence MS Mass Spec (LC-MS/MS) Detector->MS BDMC Use BDMC (EPA 531.2 Standard) Fluorescence->BDMC Reason1 Why: Reacts with OPA Monitors Reactor Efficiency BDMC->Reason1 Matrix Matrix Complexity? MS->Matrix Simple Simple (Drinking Water) Matrix->Simple Complex Complex (Soil, Food, Plasma) Matrix->Complex Analog Structural Analog (e.g., BDMC or Carbaryl) Simple->Analog Acceptable ILIS Isotopically Labeled (e.g., Carbofuran-d3) Complex->ILIS Mandatory

Caption: Decision matrix for selecting an Internal Standard based on detection method and sample complexity.

Expert Commentary: The "Self-Validating" System

For HPLC-FLD Users: Monitor the absolute peak area of BDMC, not just the ratio.

  • If BDMC Area drops but Retention Time (RT) is stable: Reactor Issue (Check OPA reagent age or hydrolysis temperature).

  • If BDMC Area and RT both shift: Pump/Column Issue .

For LC-MS Users: Monitor the "Deuterium Effect."

  • If your Deuterated IS peak splits or broadens significantly compared to the native analyte, you may have chromatographic isotope effects . This is rare in C18 but common in HILIC. If observed, switch to

    
     labeled standards, which do not suffer from retention time shifts.
    

References

  • U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[6]Link

  • Bassett, M. V., et al. (2003).[7] Improvements to EPA method 531.1 for the analysis of carbamates that resulted in the development of U.S. EPA Method 531.2.[7] Journal of Chromatographic Science.[7] Link

  • Valbuena, H., et al. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method. Clinical Chemistry and Laboratory Medicine. Link

  • Restek Corporation. (n.d.). Carbamate Reference Standards: BDMC Stability and Applications.Link[8]

Sources

Validation of Methyl N-[4-(aminomethyl)phenyl]carbamate Synthesis via In-Situ IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for IR in Process Validation

In the synthesis of Methyl N-[4-(aminomethyl)phenyl]carbamate (CAS: 1019390-39-6), researchers often default to HPLC or NMR for intermediate validation. While these methods offer structural certainty, they introduce significant latency. This guide argues for the adoption of Fourier Transform Infrared (FTIR) Spectroscopy as the primary tool for kinetic monitoring and endpoint determination.

The synthesis typically involves the reduction of a nitrile precursor (Methyl N-(4-cyanophenyl)carbamate) or the selective protection of 4-aminobenzylamine. This guide focuses on the nitrile reduction route , as it offers the most distinct spectral "fingerprint" for validation: the complete disappearance of the nitrile stretch (


) and the emergence of primary amine bands.

By shifting to IR-based validation, laboratories can transition from "post-mortem" analysis (checking after the reaction is thought to be done) to "real-time" decision-making, preventing over-reduction or side-product formation.

Comparative Analysis: IR vs. HPLC vs. NMR

To validate the product objectively, we must weigh the strengths of IR against the standard alternatives.

Table 1: Performance Matrix for Carbamate Synthesis Monitoring
FeatureIn-Situ FTIR (Recommended) HPLC-MS 1H-NMR
Primary Utility Reaction Kinetics & Endpoint Purity & QuantificationStructural Elucidation
Time to Result Real-time (<30 seconds) 15–45 mins (Prep + Run)1–24 hours (Queue dependent)
Sample Prep None (Dip probe or ATR)Dilution/Filtration requiredDeuterated solvent prep
Limit of Detection ~0.1% (Functional group specific)<0.01% (Trace impurities)~1%
Blind Spots Cannot easily distinguish isomersMisses inorganic saltsSolvent suppression issues
Cost per Data Point NegligibleHigh (Solvents/Columns)High (Solvents/Instrument time)

The Verdict: Use FTIR to drive the reaction to completion. Use NMR only for the final lot release certification. Use HPLC to quantify trace impurities (like unreacted starting material <0.1%).

Scientific Context: The Reaction & Spectral Logic

The Synthesis Route

The most robust route for validation involves the hydrogenation (reduction) of Methyl N-(4-cyanophenyl)carbamate to the target amine.

  • Reactant (A): Methyl N-(4-cyanophenyl)carbamate (Contains Nitrile

    
    )
    
  • Reagent:

    
     / Raney Nickel or 
    
    
    
  • Product (B): this compound (Contains Primary Amine

    
    )
    
The Spectral Fingerprint

Validation relies on tracking specific functional group vibrations.

  • The "Disappearing" Peak (Nitrile): The reactant possesses a sharp, distinct band at ~2230 cm⁻¹ (

    
     stretch). This region is typically silent in the product.
    
  • The "Emerging" Peak (Amine): The product generates a primary amine.[1] While the N-H stretch (~3300-3400 cm⁻¹) may overlap with the carbamate N-H, the N-H Scissoring vibration at ~1600-1620 cm⁻¹ will increase in intensity.

  • The "Constant" (Internal Standard): The Carbamate Carbonyl (

    
    ) at ~1700-1720 cm⁻¹  remains relatively stable, serving as an internal reference to normalize signal intensity.
    

Experimental Protocol: Self-Validating Workflow

Objective: Synthesize and validate the target molecule using IR as the "Go/No-Go" gatekeeper.

Materials
  • Spectrometer: FTIR with Diamond ATR or ReactIR (in-situ probe).

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 16 scans per time point.

Step-by-Step Methodology
Phase 1: The "Zero" Spectrum (Baseline)
  • Dissolve Methyl N-(4-cyanophenyl)carbamate in the reaction solvent (e.g., Methanol or THF).

  • CRITICAL: Acquire a background spectrum of the pure solvent first.

  • Acquire the spectrum of the starting material solution.

  • Validation Check: Confirm the presence of the strong 2230 cm⁻¹ peak. If absent, the starting material is incorrect or degraded.

Phase 2: Reaction Monitoring
  • Introduce the catalyst and hydrogen source.

  • Set the FTIR to collect spectra every 2 minutes.

  • Monitor: Plot the Peak Height of 2230 cm⁻¹ over time.

  • Observation: You will observe an exponential decay of the 2230 cm⁻¹ peak. Simultaneously, broadenings in the 3300-3400 cm⁻¹ region indicate amine formation.

Phase 3: The Endpoint (Stop Condition)
  • The Plateau: When the 2230 cm⁻¹ peak height reaches the baseline noise level and the slope of the decay curve is zero for 3 consecutive readings (6 minutes).

  • Stop Reaction: Terminate hydrogenation immediately.

    • Why? Over-reduction can lead to hydrogenolysis of the carbamate group or ring hydrogenation. IR prevents this by signaling the exact moment of completion.

Phase 4: Final Confirmation
  • Filter the catalyst and isolate the solid product.

  • Perform a final ATR-FTIR scan of the dry solid.

  • Pass Criteria:

    • Absence of 2230 cm⁻¹ peak.[1][3]

    • Presence of doublet at ~3300-3450 cm⁻¹ (Asymmetric/Symmetric

      
       stretch).[4]
      
    • Strong Carbamate

      
       at ~1700 cm⁻¹.
      

Visualizations

Diagram 1: Synthesis & Monitoring Workflow

This diagram illustrates the physical workflow and the integration of the IR decision gate.

SynthesisWorkflow Start Start: Methyl N-(4-cyanophenyl)carbamate Solvent Dissolve in MeOH/THF Start->Solvent ZeroScan Acquire T=0 IR Spectrum (Verify 2230 cm⁻¹) Solvent->ZeroScan Reaction Add Catalyst + H₂ (Begin Reduction) ZeroScan->Reaction Monitoring In-Situ Monitoring (Scan every 2 mins) Reaction->Monitoring Decision Is 2230 cm⁻¹ Peak Gone? Monitoring->Decision Decision->Monitoring No (Peak Present) Stop STOP Reaction (Prevent Over-reduction) Decision->Stop Yes (Baseline Flat) Isolate Filter & Dry Product Stop->Isolate FinalCheck Final IR Validation (Confirm Amine Doublet) Isolate->FinalCheck

Caption: Workflow for IR-guided synthesis of this compound.

Diagram 2: Spectral Logic Tree

This decision tree guides the scientist on interpreting the spectral data during the reaction.

SpectralLogic Input Analyze Spectrum CheckCN Check 2200-2250 cm⁻¹ Input->CheckCN CN_Present Strong Peak Present CheckCN->CN_Present CN_Absent Peak Absent CheckCN->CN_Absent Status_Start Reaction Incomplete (Continue H₂) CN_Present->Status_Start CheckNH Check 3300-3500 cm⁻¹ CN_Absent->CheckNH NH_Doublet Doublet Observed (Primary Amine) CheckNH->NH_Doublet NH_Single Single Band Only (Carbamate Only) CheckNH->NH_Single Result_Success VALIDATION PASS Target Synthesized NH_Doublet->Result_Success Result_Fail VALIDATION FAIL No Reaction Occurred NH_Single->Result_Fail

Caption: Logic gate for interpreting IR spectra during the reduction of the nitrile precursor.

Data Interpretation Guide

Use this reference table to assign peaks in the final product spectrum.

Functional GroupModeWavenumber (cm⁻¹)Description
Primary Amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Stretch (Asym/Sym)3300–3450 Distinct doublet (often broad).[4] Differentiates from secondary amine/amide.
Carbamate (

)
N-H Stretch~3300 Sharp band, likely overlapping with amine signals.
Nitrile (

)
Stretch2230 MUST BE ABSENT. Presence indicates incomplete reaction.
Carbamate (

)
Stretch1690–1720 Very strong. The "anchor" peak.
Aromatic Ring

Stretch
1500–1600 Variable intensity, confirms phenyl ring integrity.
Amine (

)
Scissoring1600–1620 Medium intensity. Confirms primary amine formation.

References

  • Sigma-Aldrich. Methyl (4-(aminomethyl)phenyl)carbamate Product Analysis. Merck KGaA.

  • NIST Chemistry WebBook. Infrared Spectroscopy of Carbamates and Amines. National Institute of Standards and Technology.[2]

  • Chemistry LibreTexts. Spectroscopy of Amines and Nitriles.

  • Rocky Mountain Labs. FTIR vs HPLC: Technique Comparison for Process Analysis.

  • Spectroscopy Online. Organic Nitrogen Compounds: Nitriles and Amines.

Sources

Benchmark Guide: Catalytic Synthesis of Methyl Phenylcarbamates (MPC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl phenylcarbamate (MPC) is a pivotal intermediate in the non-phosgene synthesis of Methylene Diphenyl Diisocyanate (MDI), a critical component for polyurethanes. Historically produced via the hazardous phosgenation of aniline, the industry is pivoting toward catalytic carbonylation and alkoxycarbonylation routes.

This guide establishes the current benchmark yields for MPC synthesis, comparing the three dominant catalytic methodologies: Reductive Carbonylation of Nitrobenzene , Oxidative Carbonylation of Aniline , and Methoxycarbonylation with Dimethyl Carbonate (DMC) .

Current State-of-the-Art:

  • Highest Yield: Methoxycarbonylation with DMC (>95% yield with Zn/Pb catalysts).

  • Most Atom-Economic: Reductive Carbonylation (Direct use of CO/MeOH), though yields typically cap at ~65-80% due to urea byproducts.

  • Greenest Profile: Solid acid/base catalyzed DMC routes (Halogen-free, Phosgene-free).

Part 1: Comparative Analysis of Catalytic Routes

Reductive Carbonylation of Nitrobenzene

This route is chemically elegant, converting nitrobenzene directly to MPC using CO and methanol. It bypasses the aniline production step entirely.

  • Catalyst Systems: Palladium (Pd) complexes are the standard, often promoted by phenanthroline ligands and acidic co-catalysts.[1]

  • Benchmark Performance:

    • Homogeneous Pd systems often suffer from low turnover frequencies (TOF) and difficult recovery.

    • Heterogeneous systems (e.g., Pd on Carbon or anchored on COFs) are the current focus.

  • Key Challenge: The formation of azo/azoxybenzene byproducts and the intermediate diphenylurea (DPU) often limits selectivity.

Oxidative Carbonylation of Aniline

This route utilizes aniline, CO, O2, and methanol.[2] It is thermodynamically favorable but technically demanding due to the explosion limits of CO/O2 mixtures and the corrosive nature of halide promoters often used with Pd catalysts.

  • Catalyst Systems: Pd-iodide systems, Cu-based redox mediators.

  • Benchmark Performance: Yields typically range from 40% to 70%. The presence of water (product of oxidation) inhibits the reaction, requiring dehydration strategies.

Methoxycarbonylation with Dimethyl Carbonate (DMC)

The reaction of aniline with DMC is the most promising "green" route. DMC acts as both a methoxycarbonylating agent and a solvent.

  • Catalyst Systems: Lewis acidic metal oxides (Zn, Pb, Ce, La).

  • Benchmark Performance: This route consistently delivers the highest isolated yields (>90%) with excellent selectivity, as it avoids the redox complexities of carbonylation.

Part 2: Benchmark Performance Data

The following table summarizes the performance of best-in-class catalysts for each route based on recent literature.

Catalytic RouteCatalyst SystemT (°C)P (bar)Time (h)Conv. (%)Selectivity (%)Yield (%)Ref
DMC Methoxycarbonylation Zn/Al/Ce Mixed Oxide 170Autogenous795.881.678.2 [1]
DMC Methoxycarbonylation Zn(OAc)₂ (p-toluidine) Reflux1499.096.495.4 [2]
Reductive Carbonylation PdCl₂ / Alkylimidazole 22096210063.563.5 [3]
Reductive Carbonylation PVA@COF-Pren-Bpy-Pd 170602577558 [4]
Oxidative Carbonylation K/HY Zeolite (Urea route) 1808-93.182.676.9 [5]
Oxidative Carbonylation CuCl₂-NaI 165381--43.5 [6]

Note: The DMC route utilizing Zn-based catalysts currently defines the "High Yield" benchmark (approx. 80-95%), whereas carbonylation routes struggle to consistently exceed 70% isolated yield without complex recycling of urea intermediates.

Part 3: Mechanistic Visualization

Diagram 1: Palladium-Catalyzed Reductive Carbonylation Cycle

This diagram illustrates the complex redox cycle required to convert nitrobenzene to carbamate, highlighting the critical role of the proton source (H+) and the formation of the isocyanate intermediate.

ReductiveCarbonylation Start Pd(II) Complex Red1 Reduction to Pd-Nitrene/Imido Start->Red1 + PhNO2, + CO - CO2 Nitro Nitrobenzene (PhNO2) CO_Insert CO Insertion Red1->CO_Insert + CO Isocyanate Phenyl Isocyanate (PhNCO) CO_Insert->Isocyanate Reductive Elimination Product Methyl Phenylcarbamate (MPC) Isocyanate->Product + CH3OH Byproduct Diphenylurea (DPU) Isocyanate->Byproduct + PhNH2 (Side Rxn) Methanol Methanol (CH3OH) Product->Start Cycle Complete

Caption: Pd-catalyzed cycle converting nitrobenzene to MPC via an isocyanate intermediate. DPU formation is the primary yield-limiting factor.

Diagram 2: Lewis Acid Activation in DMC Methoxycarbonylation

This pathway demonstrates the "Green" activation of Dimethyl Carbonate by a mixed metal oxide (e.g., Zn/Ce), avoiding hazardous gases.

DMCCycle Catalyst Zn/Ce Oxide (Lewis Acid Sites) Activated Activated DMC (Zn...O=C) Catalyst->Activated Adsorption DMC Dimethyl Carbonate (DMC) DMC->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate + Aniline (Nucleophilic Attack) Aniline Aniline (PhNH2) Product MPC + Methanol Intermediate->Product Elimination Product->Catalyst Regeneration

Caption: Activation of DMC by Lewis acidic sites (Zn/Ce) facilitates nucleophilic attack by aniline, yielding MPC with high selectivity.

Part 4: Detailed Experimental Protocols

Protocol A: High-Yield Methoxycarbonylation (Zn/Al/Ce Catalyst)

Source Grounding: Based on the methodology of Zn/Al/Ce mixed oxides [1]. Objective: Synthesis of MPC from Aniline and DMC with >75% isolated yield.

Materials:

  • Aniline (Reagent grade)

  • Dimethyl Carbonate (DMC) (Anhydrous)

  • Catalyst: Zn/Al/Ce mixed oxide (molar ratio ~3:1:0.1), calcined at 500°C.

Step-by-Step Workflow:

  • Catalyst Activation: Prior to use, dry the Zn/Al/Ce catalyst at 120°C for 2 hours to remove adsorbed moisture.

  • Reactor Loading: In a 100 mL high-pressure autoclave (or heavy-walled glass pressure tube), charge:

    • Aniline (10 mmol)

    • DMC (200 mmol) - Note: High DMC:Aniline ratio (20:1) is crucial to suppress DPU formation.

    • Catalyst (0.5 g, approx 5 wt% relative to reactants).

  • Reaction:

    • Seal the reactor and purge with N₂ three times.

    • Heat to 170°C with magnetic stirring (600 rpm).

    • Maintain temperature for 7 hours . The internal pressure will rise due to methanol vapor generation (autogenous pressure).

  • Work-up:

    • Cool the reactor to room temperature.

    • Filter the catalyst (recoverable for re-use).

    • Remove excess DMC via rotary evaporation.

  • Purification: Recrystallize the crude solid from a Hexane/Ethyl Acetate mixture to obtain pure MPC (White crystals).

  • Validation: Confirm purity via melting point (47-50°C) and ¹H-NMR.

Protocol B: Reductive Carbonylation (Pd-Catalyzed)

Source Grounding: Based on PdCl₂/Alkylimidazole systems [3].[3] Objective: Direct conversion of Nitrobenzene to MPC.

Materials:

  • Nitrobenzene[1][3][4][5][6]

  • Methanol (Solvent/Reactant)[1][6][7][8]

  • Catalyst: PdCl₂[3][8][9][10]

  • Ligand: 1-Methylimidazole

  • Gas: Carbon Monoxide (CO) - WARNING: TOXIC

Step-by-Step Workflow:

  • Preparation: In a stainless steel autoclave, dissolve PdCl₂ (1 mol%) and 1-Methylimidazole (3 mol%) in Methanol (20 mL). Add Nitrobenzene (5 mmol).

  • Pressurization:

    • Flush the autoclave with CO three times.

    • Pressurize to 60 bar (initial pressure).

  • Reaction:

    • Heat to 180°C . Pressure may rise to ~90-100 bar.

    • Stir vigorously for 2 hours .

  • Safety Stop: Cool the reactor to <25°C. Carefully vent unreacted CO into a fume hood with a scrubber.

  • Analysis: Analyze the liquid phase by GC-MS using an internal standard (e.g., decane) to determine conversion and yield.

Part 5: Challenges & Future Outlook

  • Thermodynamics vs. Kinetics: The reaction of aniline with DMC is thermodynamically limited by the coproduction of methanol. Solution: Catalytic distillation (removing MeOH in situ) can push yields >98%.

  • Catalyst Leaching: Homogeneous Pd catalysts lose active metal over time. Solution: Encapsulation of Pd in Covalent Organic Frameworks (COFs) or Zeolites (as seen in Ref [4]) is the frontier for industrial viability.

  • Safety: Replacing CO (toxic) with DMC or Methyl Formate is the primary driver for Green Chemistry adoption in this sector.

References

  • Industrial & Engineering Chemistry Research. (2019). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors.[11]Link

  • Reaction Chemistry & Engineering. (2024).[7][12] Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism.Link

  • ResearchGate. (2012). Palladium-catalyzed reductive carbonylation of nitrobenzene for producing phenyl isocyanate.Link

  • JACS Au. (2023). Catalysis of Synergistic Reactions by Host–Guest Assemblies: Reductive Carbonylation of Nitrobenzenes.Link

  • ResearchGate. (2025). One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol.[7]Link

  • ChemSusChem. (2015). Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products.[8][13]Link

Sources

Safety Operating Guide

Comprehensive Laboratory Guide: Operational Handling and Disposal of Methyl N-[4-(aminomethyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-[4-(aminomethyl)phenyl]carbamate is a dual-functional organic compound utilized in advanced pharmaceutical and agrochemical research. Because it contains both a carbamate ester linkage and a primary aliphatic amine, it presents unique toxicological and chemical stability challenges. This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step protocols for the safe operational handling, chemical segregation, and regulatory-compliant disposal of this compound.

Chemical Profile & Hazard Causality

To safely manage this compound, personnel must understand the mechanistic causality behind its hazards:

  • Neurotoxic Causality (Carbamate Moiety): Carbamates reversibly inhibit acetylcholinesterase (AChE) by carbamylating the serine hydroxyl group within the enzyme's active site[1]. This prevents the breakdown of acetylcholine, leading to an accumulation in the synaptic cleft and triggering a cholinergic toxidrome (muscarinic and nicotinic overstimulation)[2].

  • Chemical Instability (Hydrolysis Kinetics): The carbamate linkage is highly susceptible to pH-driven hydrolysis. Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases exponentially, rapidly degrading the compound into potentially toxic phenolic and amine byproducts[3]. Conversely, strong acids can also catalyze ester hydrolysis[4].

  • Reactivity (Primary Amine Moiety): The aminomethyl group acts as a weak nucleophile and base. It is susceptible to rapid oxidation if mixed with strong oxidizers, which can generate unsafe exothermic reactions or unstable N-oxide derivatives.

Quantitative Data & Waste Parameters
ParameterValue / SpecificationOperational Implication
Molecular Weight 180.2 g/mol [5]Determines stoichiometric calculations for neutralization and spill response.
Chemical Formula C9H12N2O2[5]Contains nitrogenous groups; combustion during disposal yields NOx gases.
Optimal Stability pH ~5.0 (Slightly acidic)[3]Keep liquid waste slightly acidic to prevent premature, uncontrolled hydrolysis.
Alkaline Hydrolysis Threshold pH > 7.5[3]Rapid degradation into amine/phenol byproducts; strictly avoid basic waste streams.
Primary Biological Target Acetylcholinesterase (AChE)[1]Neurotoxic hazard; mandates strict PPE to prevent dermal or inhalation exposure.
EPA Waste Classification Toxic Characteristic Waste[6]Must be managed by a licensed broker; high-temperature incineration required[7].

Operational Handling Protocols

Before generating waste, strict operational handling procedures must be enforced to prevent accidental exposure or premature chemical degradation.

Step-by-Step Handling Methodology:

  • Environmental Control: Conduct all weighing, transfer, and reaction procedures inside a certified Class II biological safety cabinet or a chemical fume hood to prevent the aerosolization of toxic dust.

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is recommended for concentrated stock solutions), a fluid-resistant lab coat, and tightly fitting chemical safety goggles. Validation: Inspect gloves for micro-tears before handling the raw powder.

  • Temperature & pH Control: When preparing aqueous solutions, buffer the solvent to a pH of 5.0–6.0[3]. Causality: Maintaining a slightly acidic environment prevents the spontaneous alkaline hydrolysis of the carbamate linkage, ensuring the integrity of your experimental data and preventing the generation of uncharacterized waste byproducts.

Proper Disposal Procedures (Self-Validating Workflow)

According to EPA guidelines, laboratory samples and analytical waste containing carbamates must be treated as regulated hazardous waste[7]. The following protocol ensures safe, compliant disposal.

Step 1: Phase Identification & pH Validation

  • Action: Separate solid waste (contaminated PPE, empty vials, powder sweepings) from liquid waste (reaction mixtures, HPLC effluents).

  • Validation (Liquids): Measure the pH of the liquid waste stream using pH indicator strips before sealing the container. The pH must read between 5.0 and 7.0. If pH > 7.5, adjust carefully with a dilute weak acid (e.g., 0.1M HCl) to prevent rapid off-gassing or degradation[3].

Step 2: Chemical Segregation

  • Action: Isolate the waste stream from strong acids, strong bases, and oxidizing agents.

  • Causality: Mixing with oxidizers targets the vulnerable primary amine, while strong bases will destroy the carbamate ester, potentially causing pressure buildup in closed containers[4].

Step 3: Containerization

  • Action: Transfer the waste into a chemically compatible High-Density Polyethylene (HDPE) or amber glass container. Do not use metal containers[8].

  • Validation: Cap the container tightly and invert it once (if safe) to visually verify that the seal is leak-proof. Containers must remain closed at all times except when actively adding waste[8].

Step 4: RCRA Labeling & SAA Storage

  • Action: Affix a compliant "HAZARDOUS WASTE" label immediately upon adding the first drop of waste[8]. Specify "Toxic: Carbamate/Amine" on the constituent list.

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment.

  • Validation: Audit the SAA weekly to ensure the total volume does not exceed 55 gallons and that no waste is stored for longer than the regulatory limit (typically 90 days for large quantity generators)[8].

Step 5: Final Disposition

  • Action: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste broker.

  • Causality: Carbamate waste must be subjected to high-temperature incineration[7]. Incineration ensures the complete thermal destruction of the neurotoxic moiety and prevents environmental leaching into groundwater[9].

Mandatory Visualization: Waste Segregation Workflow

WasteWorkflow A Waste Generation This compound B Phase Check A->B C Solid Waste (Powders, PPE) B->C Solid D Liquid Waste (Aqueous/Organic) B->D Liquid F Segregation (Isolate from Oxidizers) C->F E pH Verification (Maintain pH 5.0 - 7.0) D->E E->F G HDPE Containerization & RCRA Labeling F->G H SAA Storage & Incineration G->H

Workflow for the segregation, containerization, and disposal of carbamate laboratory waste.

Emergency Spill Response Plan

In the event of an accidental release, execute the following self-validating recovery protocol:

  • Evacuation & PPE: Evacuate the immediate area. Don appropriate PPE, including a NIOSH-approved particulate respirator (if dry powder is spilled), nitrile gloves, and chemical safety goggles.

  • Containment:

    • Liquid Spills: Surround the area with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

    • Solid Spills: Lightly mist the powder with neutral-pH water to prevent dust aerosolization. Validation: Ensure the water is not basic to prevent in-situ hydrolysis.

  • Collection: Sweep the absorbed material or dampened powder using non-sparking tools.

  • Decontamination: Wash the spill surface with a mild, slightly acidic detergent solution to promote controlled removal without triggering rapid alkaline hydrolysis.

  • Waste Transfer: Place all cleanup materials into a designated, labeled hazardous waste container for incineration.

References

1.[5] this compound | SCBT. Source: scbt.com. URL: 2.[7] Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. Source: epa.gov. URL: 3.[6] Hazardous Waste Disposal Guidelines. Source: pfw.edu. URL: 4.[8] Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Source: purdue.edu. URL: 5.[1] Carbamate Toxicity - StatPearls - NCBI Bookshelf. Source: nih.gov. URL: 6.[2] Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences. Source: jpmsonline.com. URL: 7.[4] Kinetics of Carbaryl Hydrolysis - College of Engineering, Computing, and Applied Sciences. Source: clemson.edu. URL: 8.[9] Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC. Source: nih.gov. URL: 9.[3] Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation - Benchchem. Source: benchchem.com. URL:

Sources

Comprehensive Operational and Safety Guide for Handling Methyl N-[4-(aminomethyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that establishing a rigorous culture of laboratory safety requires moving beyond rote compliance. We must understand the underlying causality of chemical hazards to implement intelligent, self-validating safety systems.

Methyl N-[4-(aminomethyl)phenyl]carbamate is a bifunctional building block widely utilized in specialized drug development and agrochemical research (1)[1]. It presents a unique dual-hazard profile due to the simultaneous presence of a reactive primary amine and a carbamate ester moiety. This guide provides the mechanistic rationale and step-by-step protocols necessary for handling this compound safely and effectively.

Mechanistic Toxicology & Hazard Causality

To design an effective safety protocol, we must first analyze the molecular interactions of the compound with human physiology. The hazards are strictly dictated by its two functional groups:

  • The Carbamate Moiety (Neurotoxicity Risk): Carbamates are structurally known to reversibly inhibit the acetylcholinesterase (AChE) enzyme at neuronal synapses and neuromuscular junctions (2)[2]. They achieve this by carbamylating the serine hydroxyl group in the enzyme's active site (3)[3]. This inhibition prevents the breakdown of acetylcholine, leading to a dangerous buildup of this neurotransmitter and subsequent overstimulation of cholinergic receptors, manifesting as DUMBBELS symptoms (Defecation, Urination, Miosis, Bronchospasm, Emesis, Lacrimation, Salivation) (4)[4]. While this specific chemical is an intermediate rather than an optimized commercial insecticide, the structural motif demands stringent precautions against systemic absorption.

  • The Aminomethyl Moiety (Corrosivity & Sensitization): The primary amine group is highly basic and nucleophilic. Upon contact with the moisture inherent in skin or mucous membranes, it generates localized alkalinity that readily disrupts cellular lipid bilayers, causing severe irritation or chemical burns. Furthermore, reactive amines are notorious skin sensitizers; repeated low-level dermal exposures can trigger severe allergic contact dermatitis.

Quantitative Physicochemical & Toxicological Parameters
ParameterValueMechanistic Implication
Molecular Weight 180.21 g/mol [1]Low molecular weight facilitates rapid dermal and mucosal absorption.
Molecular Formula C9H12N2O2[1]Contains both a basic primary amine and an ester-like carbamate linkage.
Fume Hood Face Velocity 80–120 fpmMinimum aerodynamic force required to capture aerosolized powder safely.
Neutralization Target pH 6.0–8.0Confirms complete protonation of the reactive free-base amine during cleanup.
Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct, engineered countermeasure to the mechanistic hazards outlined above.

PPE CategoryRequired SpecificationMechanistic Justification & Causality
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Nitrile provides excellent resistance to basic amines. Double-gloving ensures a sterile barrier is maintained if the outer glove is breached by the lipophilic carbamate structure.
Eye/Face Protection Chemical splash goggles + Polycarbonate face shieldPrevents aerosolized powders or dissolved splashes from contacting the ocular mucosa, where the amine group would cause rapid alkaline hydrolysis of corneal tissue.
Respiratory N95/P100 Particulate Respirator (if outside hood)Prevents inhalation of fine powders. Inhalation directly introduces the carbamate moiety to the highly vascularized pulmonary bed, accelerating systemic AChE inhibition[2].
Body Protection Flame-retardant, fluid-resistant Tyvek lab coatPrevents dermal accumulation. The lipophilic nature of the phenyl ring enhances dermal penetration, making skin isolation critical.
Operational Workflow & Step-by-Step Handling Protocol

This protocol utilizes a self-validating approach: each step includes a verification check to ensure the system remains safe before proceeding to the next phase.

  • Step 1: Environmental Validation (Pre-Weighing)

    • Action: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).

    • Causality: Proper airflow captures aerosolized particulates generated during the opening of the reagent bottle, preventing inhalation.

    • Validation: Check the digital airflow monitor. Do not uncap the reagent if the flow alarm is active.

  • Step 2: Static-Free Transfer

    • Action: Use a grounded anti-static weigh boat and a ceramic or PTFE-coated spatula.

    • Causality: Fine organic powders hold static charges, causing them to aerosolize and repel from standard plastic weigh boats, drastically increasing the inhalation risk.

    • Validation: Observe the powder; if it "jumps" or clings aggressively to the spatula, increase ambient humidity or use an anti-static ionizer gun before proceeding.

  • Step 3: Solvation and Exotherm Management

    • Action: When dissolving the compound in acidic or reactive solvents, add the powder slowly in portions while stirring in a cooling bath (e.g., ice-water).

    • Causality: The neutralization of the primary amine is an exothermic process. Rapid addition can cause localized boiling of the solvent, leading to hazardous splashing.

    • Validation: Monitor the external temperature of the reaction flask. Maintain the internal temperature below 25°C during the addition phase.

Systems-Level Workflow Visualization

The following diagram maps the logical progression of safe handling, integrating the decision matrix for spill response and decontamination routing.

G Start Initiate Handling: This compound PPE Don Validated PPE (Double Nitrile, Goggles, P100) Start->PPE Hood Fume Hood Verification (Face Velocity 80-120 fpm) PPE->Hood Weigh Anti-Static Weighing & Controlled Solvation Hood->Weigh Spill Containment Breach (Spill/Aerosolization)? Weigh->Spill Decon Decontamination Protocol (5% Citric Acid Wash -> Absorbent) Spill->Decon Yes (Breach) Proceed Proceed to Synthesis/ Assay Workflow Spill->Proceed No (Secure) Waste Hazardous Waste (Incineration Routing) Decon->Waste Proceed->Waste Post-Reaction Cleanup

Caption: Logical workflow for handling this compound and spill response.

Disposal & Decontamination Plan

In the event of a spill, standard sweeping will aerosolize the toxic powder. Follow this chemically rationalized decontamination plan:

  • Step 1: Liquid Containment (If in solution)

    • Surround the spill with a universal chemical absorbent barrier (e.g., vermiculite or diatomaceous earth) to prevent spreading.

  • Step 2: Chemical Neutralization (The Causality Step)

    • Action: Gently mist the solid powder or liquid spill with a mild, dilute acid (e.g., 5% citric acid or 1M HCl).

    • Causality: The acid converts the volatile, reactive free-base amine into a stable, non-volatile hydrochloride or citrate salt. This drastically reduces the inhalation hazard and mitigates the corrosive alkalinity. Never use bleach, as reacting bleach with primary amines can generate highly toxic, volatile chloramine gases.

  • Step 3: Absorption and Collection

    • Absorb the neutralized mixture with chemical spill pads. Use non-sparking tools to transfer the pads into a high-density polyethylene (HDPE) hazardous waste container.

  • Step 4: Self-Validation of Decontamination

    • Action: Swab the decontaminated surface with a wet piece of universal pH paper.

    • Validation: The pH should read neutral (pH 6.0–8.0). If it reads basic (pH > 8.0), residual amine is still present. Repeat Step 2.

  • Step 5: Final Disposal

    • Label the container as "Hazardous Waste: Toxic Carbamate/Amine Derivative." Route exclusively for high-temperature incineration, which completely destroys the carbamate backbone and prevents environmental AChE inhibition.

References
  • Substance Details - Carbamic acid, N-[[3-(aminomethyl)phenyl]methyl]-. US EPA.
  • Carbamate Toxicity.
  • Mechanism of action of organophosphorus and carbam
  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.